Styrene
Description
Structure
3D Structure
Properties
IUPAC Name |
styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8, Array | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |
| Record name | Ethenylbenzene trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021284 | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Styrene | |
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| Record name | Styrene | |
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| Record name | STYRENE | |
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| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
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Impurities |
Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |
| Record name | Styrene | |
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Color/Form |
Colorless to yellowish, oily liquid, Viscous liquid | |
CAS No. |
100-42-5 | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | STYRENE | |
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| Record name | Styrene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, ethenyl- | |
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| Record name | Styrene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide on Styrene (CAS Number 100-42-5) Safety Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information for styrene, CAS number 100-42-5. As a senior application scientist, the following sections synthesize technical data with practical insights to ensure the safe handling and application of this chemical in a laboratory and research setting.
Section 1: Chemical Identity and Physical Properties
This compound, also known as vinylbenzene, phenylethene, or cinnamene, is a colorless to yellowish, oily liquid with a distinct sweet, aromatic odor in its pure form.[1] It is a vital monomer in the production of various polymers and plastics, including polythis compound, which has widespread applications in packaging, insulation, and more.[2][3]
Key Physical and Chemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various conditions and inform the necessary safety precautions.
| Property | Value |
| Molecular Formula | C₈H₈ |
| Molecular Weight | 104.15 g/mol [1] |
| Boiling Point | 145-146 °C[4][5] |
| Melting/Freezing Point | -30.6 to -31 °C[1][4] |
| Flash Point | 31-32 °C (closed cup)[1][5] |
| Autoignition Temperature | 490 °C[1] |
| Vapor Pressure | 5 mmHg at 20 °C[1] |
| Vapor Density | 3.6 (air = 1)[1] |
| Solubility in Water | 300 mg/L at 20 °C[1] |
| Lower/Upper Explosive Limits | 0.9% / 6.8% by volume in air[1][5] |
The relatively low flash point indicates that this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6] The vapor is also heavier than air, meaning it can accumulate in low-lying areas, posing a significant ignition risk.[6][7]
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these classifications to implement appropriate safety measures.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[7]
-
H372: Causes damage to organs (specifically the hearing organs) through prolonged or repeated exposure.[4][6][8][9]
-
H412: Harmful to aquatic life with long-lasting effects.[6][9]
The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans (Group 2B)".[8]
Visualization of Hazard Classification
Caption: GHS Hazard Classification for this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][10] "No smoking" policies should be strictly enforced in areas where this compound is handled.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4][8]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., FKM (fluoro rubber) with a thickness >0.4 mm).[9] Always inspect gloves before use and dispose of contaminated gloves properly.[4][8]
-
Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or potential for splashing, a complete suit protecting against chemicals may be necessary.[8]
-
Respiratory Protection: If ventilation is inadequate or for higher concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.[4][8]
-
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[10][11] Use non-sparking tools.[9]
Storage:
-
Containers: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][10] Containers that have been opened must be carefully resealed and kept upright.[4]
-
Temperature: Store in a cool place, with a recommended storage temperature of 2-8 °C.[8] Keep away from heat and direct sunlight.[7][10]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and alkalis.[12][13] Incompatible materials also include catalysts for alkylation (like sulfuric acid, phosphoric acid, aluminum chloride), halogens, and hydrogen halides.[10]
-
Stabilizers: this compound is often supplied with an inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization.[2] The stabilizer level should be checked regularly, especially if stored at temperatures above 25°C.[11][14]
Section 4: Emergency Procedures
A well-defined emergency response plan is critical for handling incidents involving this compound.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] There is an aspiration hazard if vomiting occurs.[9]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8] Do not use a heavy stream of water as it may spread the fire.[13]
-
Specific Hazards: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6] Containers may explode when heated.[4][8] Hazardous combustion products include carbon oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[4] Remove all sources of ignition.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains, as it is harmful to aquatic life.[4][9]
-
Containment and Cleanup: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[9] Collect the absorbed material into a suitable container for disposal.[11] Ventilate the affected area.[9]
Emergency Response Workflow
Caption: Workflow for Responding to a this compound Spill.
Section 5: Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: Harmful if inhaled.[4][8] The oral LD50 in rats is >2,000 mg/kg.[8][9]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[4][8]
-
Sensitization: Not considered to be a skin sensitizer.[8][15]
-
Carcinogenicity: Classified by IARC as Group 2B, possibly carcinogenic to humans.[8]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[4][8][9]
-
Specific Target Organ Toxicity (STOT):
Ecological Information:
-
Toxicity to Aquatic Life: this compound is toxic to aquatic life with long-lasting effects.[4][10] The LC50 for fathead minnows is 32 mg/L over 96 hours.[4][8]
-
Persistence and Degradability: this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[4][6]
-
Environmental Fate: If released into the environment, this compound is expected to volatilize from water and soil surfaces and then be broken down in the air.[3]
Section 6: Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[9] It should not be emptied into drains.[9] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[4][11] A recommended method of disposal is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Section 7: Exposure Controls and Personal Protection
Exposure Limits:
Engineering Controls:
-
Ventilation: Use of local exhaust ventilation is highly recommended to control airborne levels below exposure limits.[10]
-
Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[10]
Personal Protective Equipment (PPE) Protocol:
-
Risk Assessment: Before beginning any work with this compound, conduct a thorough risk assessment to determine the potential for exposure.
-
Select Appropriate PPE: Based on the risk assessment, select the appropriate PPE as outlined in Section 3.
-
Inspect PPE: Before each use, inspect all PPE for any signs of damage or wear.
-
Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid contamination.
-
Decontamination and Disposal: Decontaminate or dispose of used PPE in accordance with established procedures.
References
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- Innova. (2018). This compound INHIBITED MONOMER - Safety Data Sheet.
- European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- This compound Information & Research Center (SIRC). (2014). This compound: Chemical Identity & Physical Properties.
- Plastics Europe. (n.d.). This compound Monomer: Safe Handling Guide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound.
- LUXI CHEMICAL COMPANY. (n.d.). This compound 100-42-5.
- Univar Solutions. (2016). SAFETY DATA SHEET this compound MONOMER, STABILISED.
- The Good Scents Company. (n.d.). This compound, 100-42-5.
- CPAchem. (2024). Safety data sheet - this compound [CAS:100-42-5] 100 ug/ml in Methanol.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- New Jersey Department of Health. (2016). This compound Monomer - Hazardous Substance Fact Sheet.
- Government of Canada. (n.d.). Hazardous substance assessment – this compound.
- Department of Climate Change, Energy, the Environment and Water (Australia). (2022). This compound (ethenylbenzene).
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Fundamental Properties and Identification of Styrene
An In-depth Technical Guide to the Molecular Properties and Analysis of Styrene (C₈H₈)
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the fundamental molecular characteristics of this compound (C₈H₈), its empirical and molecular formula, and its precise molecular weight. The document outlines the analytical methodologies employed to verify these properties, offering both the theoretical basis and practical, field-proven protocols.
This compound, known systematically as ethenylbenzene, is an aromatic hydrocarbon that serves as a critical monomer for the synthesis of numerous polymers and plastics, most notably polythis compound.[1][2][3][4] Its chemical structure consists of a vinyl group (–CH=CH₂) attached to a benzene ring.[2][3][5][6] This unique combination of an aromatic ring and a reactive double bond dictates its chemical behavior and utility.
The empirical formula of this compound, C₈H₈, was first determined in 1845 by chemists August Wilhelm von Hofmann and John Buddle Blyth.[7] This formula represents the simplest whole-number ratio of atoms in the molecule. The molecular formula, which is identical to the empirical formula in this case, specifies the exact number of atoms of each element in a single molecule of this compound.
The molecular weight of a compound is a critical parameter in both research and industrial applications, essential for stoichiometric calculations, analytical characterization, and process design. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.[8] For this compound (C₈H₈), this calculation is based on 8 carbon atoms and 8 hydrogen atoms.
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ | [2][5][9][10] |
| Molecular Weight | 104.15 g/mol (approx.) | [3][5][8][9][11] |
| Calculated Molar Mass | 104.14912 g/mol | [8] |
| IUPAC Name | Ethenylbenzene | [1][3][11][12] |
| Common Synonyms | Vinylbenzene, Phenylethene | [1][9][10] |
| CAS Registry Number | 100-42-5 | [5][7][9][10] |
| Appearance | Colorless, oily liquid | [2][4][5][11] |
| Odor | Sweet, aromatic | [3][4][5] |
| Density | 0.909 g/cm³ (at 20°C) | [3][5][11] |
| Boiling Point | 145 °C | [3][6][11][13] |
| Melting Point | -30.6 °C | [5][6][13][14] |
| Solubility | Slightly soluble in water; miscible with organic solvents | [2][5][14] |
Analytical Verification of Molecular Weight and Formula
To ensure the identity and purity of a chemical substance like this compound, its molecular formula and weight must be confirmed through rigorous analytical techniques. The following sections detail the principles and protocols for the primary methods used in this verification process.
Mass Spectrometry for Molecular Weight Determination
Expertise & Experience: Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which typically dislodges one electron to form a radical cation (M⁺•), known as the molecular ion. The m/z value of this molecular ion directly corresponds to the molecular weight of the compound. The choice of EI is deliberate; its high energy ensures ionization, though it often leads to fragmentation, which provides additional structural information.
Experimental Protocol: Molecular Weight Determination by GC-MS
This protocol describes the use of Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), a standard method for analyzing volatile compounds like this compound.[6][15]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.
-
GC-MS System Configuration:
-
GC Inlet: Set to 250°C, split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Interface: Set transfer line temperature to 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature at 230°C.
-
Mass Analyzer: Scan range from m/z 40 to 200.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate this compound from any impurities.
-
Data Interpretation:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for this peak. The molecular ion (M⁺•) for this compound will appear at an m/z of 104. This peak confirms the molecular weight.[16]
-
Observe characteristic fragment ions (e.g., m/z 78 from the loss of the vinyl group) to further confirm the structure.
-
Trustworthiness: The protocol is self-validating through the use of a calibrated mass spectrometer and comparison of the resulting fragmentation pattern with established spectral libraries (e.g., NIST). The chromatographic separation also ensures that the mass spectrum is derived from a pure compound, preventing misinterpretation due to contaminants.
Caption: Workflow for Molecular Weight Determination of this compound using GC-MS.
Elemental Analysis for Empirical Formula Confirmation
Expertise & Experience: Elemental Analysis (EA) provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula. For an unknown hydrocarbon, EA is the foundational step to establish its elemental composition. The technique relies on the complete combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are calculated.
Experimental Protocol: Combustion Analysis of this compound
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion furnace in the presence of excess oxygen.
-
Analysis: The combustion products (CO₂ and H₂O) are swept by a helium carrier gas through a reduction furnace and then through a series of traps or a gas chromatography column to separate them. The amount of each gas is measured by a thermal conductivity detector (TCD).
-
Calculation of Composition:
-
The instrument's software calculates the mass percentages of Carbon (%C) and Hydrogen (%H).
-
For C₈H₈ (Molar Mass = 104.15 g/mol ):
-
Theoretical %C = (8 * 12.011 / 104.15) * 100 = 92.26%
-
Theoretical %H = (8 * 1.008 / 104.15) * 100 = 7.74%
-
-
-
Empirical Formula Derivation:
-
Convert mass percentages to molar ratios:
-
Moles C = 92.26 / 12.011 = 7.68
-
Moles H = 7.74 / 1.008 = 7.68
-
-
Divide by the smallest molar value to get the simplest ratio:
-
C: 7.68 / 7.68 = 1
-
H: 7.68 / 7.68 = 1
-
-
The resulting empirical formula is CH.
-
-
Molecular Formula Determination: Compare the mass of the empirical formula (CH ≈ 13.02 g/mol ) with the molecular weight determined by MS (104.15 g/mol ). The ratio is 104.15 / 13.02 ≈ 8. Therefore, the molecular formula is (CH)₈ or C₈H₈.
Trustworthiness: The use of certified standards for calibration ensures the quantitative accuracy of the measurement. The combination of EA (providing the empirical formula) and MS (providing the molecular weight) offers a cross-validating system to definitively determine the molecular formula.
Spectroscopic Confirmation of the this compound Structure
While MS and EA confirm the molecular weight and formula, they do not distinguish between structural isomers. Spectroscopic techniques like FTIR and NMR are essential to confirm that a C₈H₈ sample is indeed ethenylbenzene.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key is to identify vibrations characteristic of both the mono-substituted benzene ring and the vinyl group. The disappearance of the vinyl group's C=C stretching peak upon polymerization is a classic diagnostic tool.[13][17]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while alkene C-H stretches are also in this region. Saturated C-H stretches (if present) would be below 3000 cm⁻¹. Polythis compound, the polymer, will show both aromatic C-H (>3000 cm⁻¹) and saturated C-H (<3000 cm⁻¹) stretches from its backbone.[14]
-
C=C Stretches: The vinyl C=C double bond gives a characteristic absorption peak around 1630 cm⁻¹.[17] Aromatic C=C stretches appear in the 1400-1600 cm⁻¹ region.[11]
-
Out-of-Plane Bending: Strong peaks around 990 cm⁻¹ and 910 cm⁻¹ are characteristic of the vinyl group, while a strong peak around 700-780 cm⁻¹ indicates mono-substitution on the benzene ring.[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum of this compound is highly characteristic and allows for unambiguous identification.
-
Aromatic Protons (7.2-7.4 ppm): The five protons on the benzene ring typically appear as a complex multiplet in this region.
-
Vinyl Protons (5.2-6.8 ppm): The three protons of the vinyl group are distinct and coupled to each other, creating a complex splitting pattern. The proton on the carbon attached to the ring (often labeled Hₐ) appears around 6.7 ppm. The two terminal protons (Hₑ and Hₑ) appear at lower chemical shifts, around 5.2 and 5.8 ppm. The specific splitting pattern (a doublet of doublets for each) confirms their connectivity.
By integrating the signal areas, the ratio of aromatic protons to vinyl protons should be 5:3, confirming the C₈H₈ structure.
Caption: Chemical Structure of this compound (C₈H₈).
Industrial Context: Synthesis and Polymerization
A comprehensive understanding of this compound's molecular properties is fundamental to its primary industrial applications: synthesis and polymerization.
Industrial Synthesis
The vast majority of commercial this compound is produced via the catalytic dehydrogenation of ethylbenzene.[1][9] This process is highly endothermic and is typically carried out at high temperatures (around 600°C) using superheated steam over an iron(III) oxide-based catalyst.[1][3][9] The steam serves multiple purposes: it supplies the heat for the reaction, lowers the partial pressure of the reactants to shift the equilibrium towards the products, and cleans the catalyst by reacting with deposited carbon.[9]
Caption: Simplified workflow for the industrial synthesis of this compound.
Polymerization
This compound's most significant chemical property is its ability to polymerize. The vinyl group's double bond can be broken to form long polymer chains, creating polythis compound. This is typically achieved via a free-radical polymerization mechanism, which involves three key steps: initiation, propagation, and termination.[2][10] An initiator (like benzoyl peroxide) creates a free radical, which attacks the this compound monomer's double bond, initiating a chain reaction where thousands of monomer units are added.[2][10]
The precise molecular weight of the this compound monomer is critical for controlling the stoichiometry of polymerization reactions and predicting the properties of the resulting polymer.
References
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- Wackerly, J. W., & Dunne, T. S. (2017). Synthesis of Polythis compound and Molecular Weight Determination by 1H NMR End-Group Analysis. Journal of Chemical Education, 94(11), 1834-1837.
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- Baimpos, T., & Boutsi, Z. (2022). Determination of this compound monomer migrating in foodstuffs from polythis compound food contact articles using HS-SPME-GC-MS/MS: Results from the Greek market. Food Additives & Contaminants: Part A, 39(2), 415-427.
- Homework.Study.com. (n.d.). Please describe the IR spectrum of this compound.
- FILAB. (n.d.). Analysis and determination of this compound in the laboratory.
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- ResearchGate. (n.d.). Figure 2. GC-MS chromatograms of low molecular weight compounds.
- Homework.Study.com. (n.d.). Describe the mechanism of the polymerization of this compound.
- IJCRT. (2022). SYNTHESIS OF POLYthis compound BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION.
- American Chemical Society. (2003). The Mechanism of the Self-Initiated Thermal Polymerization of this compound. Journal of the American Chemical Society.
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Spectroscopic Fingerprinting of Styrene Monomer: A Technical Guide to FTIR, NMR, and UV-Vis Analysis
Abstract
Styrene monomer (C₆H₅CH=CH₂), a foundational chemical in the polymer industry, demands precise analytical characterization to ensure purity, monitor polymerization reactions, and guarantee material quality. This in-depth technical guide provides a comprehensive exploration of the core spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of this compound monomer. Tailored for researchers, scientists, and professionals in drug development and material science, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and validated understanding of this compound's spectroscopic behavior.
Introduction: The Analytical Imperative for this compound Monomer
This compound, also known as vinylbenzene or phenylethene, is a colorless, oily liquid that serves as a critical precursor to polythis compound and numerous copolymers.[1] Its reactivity, stemming from the vinyl group, makes it susceptible to polymerization, oxidation, and other chemical transformations. Therefore, rigorous analytical control is paramount. Spectroscopic methods offer a powerful, non-destructive suite of tools to elucidate the molecular structure, identify functional groups, and quantify this compound, providing an unambiguous chemical fingerprint.
This guide delves into the theoretical underpinnings and practical application of FTIR, NMR, and UV-Vis spectroscopy for the comprehensive analysis of this compound monomer. We will explore how each technique provides unique and complementary information, enabling a holistic understanding of the molecule's identity, purity, and chemical environment.
Safety Precautions: this compound monomer is a flammable liquid and vapor, harmful if inhaled, and can cause skin and eye irritation.[2][3][4] It is also suspected of causing genetic defects and cancer.[3] All handling and experimental procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Ensure all equipment is properly grounded to prevent static discharge.[3]
Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. For this compound, FTIR is invaluable for confirming the presence of key functional groups: the vinyl group and the aromatic ring.
Theoretical Basis and Key Spectral Features
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational transitions of its constituent bonds. The most informative regions are the C-H stretching region (3100-2800 cm⁻¹), the C=C double bond stretching region (1700-1600 cm⁻¹), and the fingerprint region (< 1500 cm⁻¹), which contains a wealth of information about aromatic and vinyl C-H bending vibrations.
The disappearance or alteration of the vinyl group's characteristic peaks is a primary indicator of polymerization.[5][6][7]
Data Presentation: Characteristic FTIR Absorption Bands
| Vibrational Mode | Wave Number (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |
| Vinyl C-H Stretch | 3080 | Indicates the =C-H bonds of the vinyl group. |
| Aliphatic C-H Stretch | 2965 - 2850 | Arises from the C-H bonds of the vinyl group.[8] |
| Aromatic Ring Summations | 2000 - 1700 | Overtone and combination bands characteristic of benzene substitution.[5] |
| Vinyl C=C Stretch | ~1630 | A key indicator of the unpolymerized monomer.[5][6] |
| Aromatic Ring C=C Stretch | ~1600, 1492, 1451 | Confirms the presence of the aromatic ring.[5] |
| Vinyl C-H Out-of-Plane Bend | ~994, 911 | Characteristic bending vibrations of the vinyl group.[5] |
| Aromatic C-H Out-of-Plane Bend | ~750, 700 | Indicates monosubstitution on the benzene ring.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing liquid samples like this compound monomer, requiring minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.[9] Cool the detector with liquid nitrogen if required by the instrument.[9]
-
Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum to account for atmospheric and instrumental interferences.[10]
-
Sample Application: Place a small drop of this compound monomer directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.[8]
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Diagram: FTIR Experimental Workflow
Caption: A streamlined workflow for ATR-FTIR analysis of this compound monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Theoretical Basis: Chemical Shift and Spin-Spin Coupling
In an external magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states. The exact resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as chemical shift (δ) , measured in parts per million (ppm).
Furthermore, the magnetic field of one nucleus can influence that of its neighbors, leading to the splitting of NMR signals, a phenomenon called spin-spin coupling . The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz). For this compound, the analysis of chemical shifts and coupling constants in the ¹H NMR spectrum allows for the unambiguous assignment of the vinyl and aromatic protons.[11]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
¹H NMR of this compound Monomer: The ¹H NMR spectrum of this compound displays a complex pattern in the aromatic region and three distinct signals in the vinylic region. The vinylic protons (Ha, Hb, and Hc) form an AMX spin system, where each proton appears as a doublet of doublets.[11]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.10 - 7.50 | Multiplet | - |
| Vinylic (Ha) | ~6.69 | Doublet of Doublets (dd) | J_ac (trans) ≈ 17.6 Hz, J_ab (cis) ≈ 10.9 Hz |
| Vinylic (Hc) | ~5.74 | Doublet of Doublets (dd) | J_ac (trans) ≈ 17.6 Hz, J_bc (geminal) ≈ 0.9 Hz |
| Vinylic (Hb) | ~5.23 | Doublet of Doublets (dd) | J_ab (cis) ≈ 10.9 Hz, J_bc (geminal) ≈ 0.9 Hz |
Note: Chemical shifts are typically referenced to a solvent peak or an internal standard like tetramethylsilane (TMS). Values can vary slightly depending on the solvent used.[12][13]
¹³C NMR of this compound Monomer: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (ipso-Aromatic) | ~137.8 |
| C2 (Vinylic, -CH=) | ~136.9 |
| C3, C4, C5 (Aromatic) | ~128.4, ~127.8, ~126.2 |
| C6 (Vinylic, =CH₂) | ~113.5 |
Note: Chemical shifts can vary slightly based on the solvent.[14][15]
Experimental Protocol: ¹H and ¹³C NMR
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Methodology:
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, C₆D₆) in which the this compound monomer is soluble. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.
-
Sample Preparation:
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[17][18]
-
Shimming: Place the NMR tube in the spectrometer. The instrument will perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.
-
Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for ¹H or ¹³C NMR and acquire the data.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are then applied.
Diagram: NMR Logical Relationships
Caption: Logical flow from the molecule to structural confirmation via NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a lower energy orbital to a higher energy one. For this compound, the absorption in the UV region is primarily due to π → π* transitions within the conjugated system of the aromatic ring and the vinyl group.[19]
Theoretical Basis and Spectral Characteristics
The conjugated system in this compound lowers the energy required for electronic transitions, resulting in absorption at longer wavelengths compared to non-conjugated systems. The UV-Vis spectrum of this compound typically shows a strong absorption maximum (λ_max).[19] This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law.
Data Presentation: UV-Vis Absorption Maxima
| Solvent | λ_max (nm) | Transition |
| Cyclohexane | ~245 | π → π* |
Note: The position and intensity of the absorption maximum can be influenced by the solvent.[20] Literature also reports absorption bands around 282 nm and 291.5 nm, which can be useful for quantitative determination.[21]
Experimental Protocol: Quantitative UV-Vis Analysis
This protocol outlines the determination of this compound concentration.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent (e.g., cyclohexane, ethanol) in which this compound is soluble.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Zero the instrument using this "blank" to subtract any absorbance from the solvent and the cuvette.
-
Standard Curve Generation:
-
Measure the absorbance of each standard solution at the λ_max of this compound (~245 nm).
-
Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, in accordance with the Beer-Lambert Law.
-
-
Sample Measurement: Measure the absorbance of the unknown this compound sample at the same wavelength.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
Conclusion: A Synergistic Approach to this compound Analysis
The spectroscopic analysis of this compound monomer through FTIR, NMR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for its characterization. FTIR offers a rapid confirmation of functional groups, NMR provides an unparalleled level of detail for structural elucidation and purity assessment, and UV-Vis serves as a robust method for quantitative analysis. By understanding the principles and practical applications of each technique, researchers and scientists can confidently ascertain the identity, quality, and concentration of this compound monomer, ensuring the integrity of their research and the quality of their products. This synergistic approach, grounded in a solid understanding of the causality behind experimental choices, forms the bedrock of reliable and reproducible scientific investigation.
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A Comprehensive Guide to the Safe Handling of Styrene in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential health and safety precautions for handling styrene in a laboratory setting. As a volatile organic compound with significant health and physical hazards, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazards of this compound
This compound (C₆H₅CH=CH₂) is a colorless, oily liquid that evaporates easily and has a sweet smell at low concentrations, which becomes sharp and unpleasant at higher levels.[1][2] It is a crucial monomer in the production of polythis compound plastics, resins, and synthetic rubbers.[3][4] However, its utility is matched by its hazardous properties, which necessitate careful handling.
1.1. Health Hazards
Exposure to this compound can occur through inhalation, skin absorption, ingestion, and eye contact.[5] The health effects can be both acute (short-term) and chronic (long-term).
-
Acute Effects: Short-term exposure can irritate the eyes, skin, and respiratory tract.[6][7] Symptoms may include headaches, dizziness, fatigue, nausea, confusion, and a feeling of intoxication.[8] High concentrations can lead to more severe effects, including narcosis and gastrointestinal issues.[5][7]
-
Chronic Effects: Long-term or repeated exposure primarily affects the central nervous system (CNS), leading to symptoms like depression, headache, fatigue, and weakness.[6][7] There is also evidence of effects on kidney function, hearing loss, and peripheral neuropathy.[7][9]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies this compound as "probably carcinogenic to humans" (Group 2A).[10] The U.S. National Toxicology Program has described this compound as "reasonably anticipated to be a human carcinogen".[6][10] this compound is metabolized in the body to this compound oxide, which is considered toxic, mutagenic, and possibly carcinogenic.[10]
1.2. Physical and Chemical Hazards
-
Flammability: this compound is a flammable liquid with a flash point of 31°C (88°F).[11][12] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback fire.[11][13] Vapors can form explosive mixtures with air.[12]
-
Reactivity and Polymerization: this compound can undergo hazardous polymerization, especially when heated or exposed to light, peroxides, or strong acids.[1][5] This reaction is exothermic and can lead to a rapid increase in temperature and pressure inside a closed container, potentially causing a violent rupture or explosion.[13][14][15] It is typically shipped with an inhibitor to prevent polymerization.[5]
Risk Assessment and the Hierarchy of Controls
A thorough risk assessment is the foundation of safely handling this compound. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures. The hierarchy of controls provides a systematic approach to managing risks, prioritizing the most effective measures.
Caption: Emergency response workflow for this compound spills and personnel exposure.
Waste Disposal
All this compound-contaminated waste, including empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [14]Containers should be tightly sealed, properly labeled, and stored in a designated hazardous waste accumulation area. [14]
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA PEL (8-hr TWA) | 100 ppm | [13] |
| OSHA STEL (15-min) | 200 ppm | [13] |
| NIOSH REL (10-hr TWA) | 50 ppm | [13] |
| NIOSH STEL (15-min) | 100 ppm | [13] |
| ACGIH TLV (8-hr TWA) | 20 ppm | [13] |
| ACGIH STEL (15-min) | 40 ppm | [13] |
| Flash Point | 31°C (88°F) | [11] |
| Vapor Density | 3.6 (Air = 1) | [11] |
| Lower Explosive Limit | 0.9% | |
| Upper Explosive Limit | 6.8% | [5] |
Conclusion
This compound is an indispensable chemical in many research and development applications. However, its significant health and physical hazards demand a culture of safety and strict adherence to established protocols. By implementing a multi-faceted safety approach that prioritizes engineering controls, safe work practices, and the appropriate use of personal protective equipment, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
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The Environmental Odyssey of Styrene: A Technical Guide to its Fate and Degradation
Introduction
Styrene, a foundational monomer for a vast array of polymers and resins including polythis compound, is a chemical of significant industrial importance. Its widespread production and use inevitably lead to its release into the environment through various streams, including industrial emissions, volatilization from consumer products, and disposal of this compound-containing wastes.[1][2][3] Understanding the environmental fate and degradation pathways of this compound is paramount for assessing its ecological risk, developing effective remediation strategies, and ensuring environmental stewardship. This in-depth technical guide provides a comprehensive overview of the journey of this compound in the environment, detailing its partitioning across different environmental compartments and the complex chemical and biological transformations it undergoes.
Part 1: Environmental Distribution and Transport: Where Does this compound Go?
Upon release, this compound's physicochemical properties govern its distribution in the environment. Its high volatility and moderate mobility are key determinants of its fate.[1][2]
Atmospheric Fate: A Short-Lived Journey
The atmosphere is a primary recipient of this compound emissions.[1] Fortunately, this compound is not persistent in the air. Its atmospheric lifetime is relatively short, primarily dictated by rapid photooxidation reactions.[1][2][4]
-
Reaction with Hydroxyl Radicals (•OH): This is the principal removal mechanism during the day. The estimated half-life for this reaction is approximately 3.5 to 7 hours.[1][5]
-
Reaction with Ozone (O₃): Particularly at night, reaction with ozone contributes to this compound's atmospheric degradation, with a half-life of about 9 to 16 hours.[1][5]
-
Reaction with Nitrate Radicals (NO₃•): In polluted, nighttime air, this reaction can also be a significant degradation pathway.
These reactions lead to the formation of various secondary pollutants, including benzaldehyde, formaldehyde, and benzoic acid, and contribute to the formation of photochemical smog.[4][5]
Aquatic Fate: A Tale of Volatilization and Biodegradation
When released into water, this compound exhibits several key behaviors:
-
Volatilization: Due to its high Henry's Law constant, this compound rapidly volatilizes from surface waters.[2] The half-life for volatilization from a river is estimated to be as short as a few hours to a day.[5]
-
Biodegradation: In aerobic aquatic environments, biodegradation is a significant removal process.[1][2] The rate of biodegradation is influenced by factors such as the presence of acclimated microbial populations, temperature, and nutrient availability.
-
Adsorption: this compound can adsorb to suspended solids and sediments, which can reduce its bioavailability but also lead to its accumulation in benthic zones.[5]
-
Photodegradation: In sunlit surface waters, direct and indirect photolysis can occur. In seawater, for instance, this compound can be converted to products like this compound oxide upon exposure to light.[4]
Soil and Subsurface Fate: Mobility and Microbial Action
In the terrestrial environment, the fate of this compound is governed by a complex interplay of physical, chemical, and biological processes:
-
Mobility: this compound is considered moderately mobile in soil.[1][2] Its movement is influenced by soil type, organic matter content, and moisture levels. Leaching into groundwater is a possibility, particularly in sandy soils.[5][6]
-
Volatilization: A significant portion of this compound applied to the soil surface will volatilize into the atmosphere.
-
Biodegradation: This is the primary degradation pathway in soil, particularly under aerobic conditions.[2][5] Numerous soil microorganisms have the capacity to utilize this compound as a carbon and energy source.[3] However, degradation is considerably slower in anaerobic or waterlogged soil conditions.[1][7]
Part 2: Degradation Pathways: The Molecular Transformation of this compound
The breakdown of this compound in the environment proceeds through several distinct pathways, primarily driven by microbial metabolism and photochemical reactions.
Aerobic Biodegradation: The Dominant Route
Under aerobic conditions, microorganisms employ sophisticated enzymatic machinery to degrade this compound. Two main pathways have been extensively studied: side-chain oxidation and direct aromatic ring cleavage.[8][9][10][11]
1. Side-Chain Oxidation Pathway: This is a this compound-specific degradation route.[11][12]
-
Step 1: Epoxidation: this compound monooxygenase (SMO), a two-component enzyme, catalyzes the epoxidation of the vinyl side chain to form this compound oxide.[8][10][13]
-
Step 2: Isomerization: this compound oxide isomerase (SOI) then converts this compound oxide to phenylacetaldehyde.[8][10]
-
Step 3: Oxidation: Phenylacetaldehyde dehydrogenase (PAD) oxidizes phenylacetaldehyde to phenylacetic acid.[8][10]
-
Step 4: Central Metabolism: Phenylacetic acid is a key intermediate that is further metabolized through pathways common to the degradation of other aromatic compounds, eventually entering the Krebs cycle.[8]
2. Direct Ring Cleavage Pathway: Some microorganisms can directly attack the aromatic ring of this compound.[9][10][12] This pathway is less specific to this compound and can be utilized for other aromatic hydrocarbons. It involves dioxygenase enzymes that hydroxylate the ring, leading to the formation of catechols which are then subject to ring cleavage and further degradation.[12]
Diagram: Aerobic Biodegradation Pathways of this compound
Caption: Aerobic degradation of this compound proceeds via two main routes.
Anaerobic Biodegradation: A Slower, Less Understood Path
While significantly slower than its aerobic counterpart, the anaerobic degradation of this compound has been observed in various environments, such as sewage sludge and contaminated aquifers.[1][14][15][16] The exact biochemical pathways are less well-characterized but are thought to involve different initial activation steps in the absence of oxygen.
Proposed anaerobic degradation routes suggest the formation of intermediates such as ethylphenol, phenylacetaldehyde, and phenylacetate.[12][14] Some studies indicate that the transformation may be initiated by the addition of water across the vinyl side-chain's double bond.[14] Benzoic acid and phenol have also been identified as key transient intermediates in some anaerobic consortia.[14]
Photodegradation: The Role of Sunlight
In the atmosphere and in sunlit surface waters, photodegradation plays a crucial role in the transformation of this compound.
-
Atmospheric Photodegradation: As mentioned earlier, reactions with hydroxyl radicals and ozone, initiated by sunlight, are the primary atmospheric removal mechanisms.[1][4]
-
Aquatic Photodegradation: In water, direct photolysis of this compound is limited as it does not significantly absorb sunlight at wavelengths that penetrate the water column.[4] However, indirect photolysis, mediated by sensitizer molecules present in natural waters, can occur. A notable product of the photodegradation of this compound in seawater is this compound oxide.[4]
Part 3: Key Degradation Products and Their Significance
The degradation of this compound results in the formation of various intermediate and final products, some of which have their own toxicological profiles.
| Degradation Product | Formation Pathway(s) | Environmental Significance |
| This compound Oxide | Aerobic Biodegradation (Side-chain oxidation), Aquatic Photodegradation | A key intermediate in microbial degradation. It is also a reactive epoxide that is considered toxic, mutagenic, and a probable human carcinogen.[17][18][19][20] |
| Phenylacetic Acid | Aerobic Biodegradation (Side-chain oxidation) | A central intermediate in the aerobic degradation of this compound that is readily mineralized by many microorganisms.[1][8] |
| Benzaldehyde | Atmospheric Photodegradation | A common product of the reaction of this compound with ozone.[4] |
| Benzoic Acid | Atmospheric Photodegradation, Anaerobic Biodegradation | An intermediate in both atmospheric and anaerobic degradation pathways that can be further mineralized.[4][14] |
| Phenol | Anaerobic Biodegradation | A transient intermediate observed in some anaerobic degradation studies.[14] |
Part 4: Experimental Protocols for Assessing this compound Degradation
Evaluating the environmental fate of this compound requires robust experimental methodologies. Below are outlines for key laboratory protocols.
Protocol 1: Aerobic Biodegradation in Soil Slurry
Objective: To determine the rate and extent of aerobic biodegradation of this compound in a soil matrix.
Methodology:
-
Soil Collection and Characterization: Collect soil from a relevant site. Characterize its physical and chemical properties (pH, organic carbon content, texture).
-
Microcosm Setup: Prepare soil slurries in serum bottles by mixing soil with a mineral salts medium.
-
Spiking: Spike the slurries with a known concentration of this compound. Include sterile controls (e.g., autoclaved soil or addition of a chemical sterilant like mercuric chloride) to account for abiotic losses.
-
Incubation: Incubate the microcosms in the dark at a constant temperature on a shaker to ensure aerobic conditions.
-
Sampling and Analysis: Periodically, sacrifice replicate microcosms. Extract this compound and its potential metabolites from the soil slurry using an appropriate solvent. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and half-life. Identify and quantify major metabolites.
Diagram: Experimental Workflow for Soil Biodegradation Study
Caption: Workflow for assessing this compound's aerobic biodegradation in soil.
Protocol 2: Photodegradation in Aqueous Solution
Objective: To assess the direct and indirect photodegradation of this compound in an aqueous matrix.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound in purified water. For indirect photolysis studies, use natural water samples or add photosensitizers (e.g., humic acids).
-
Photoreactor Setup: Place the solutions in quartz tubes or a photoreactor equipped with a light source that simulates the solar spectrum.
-
Irradiation: Irradiate the samples for a defined period. Include dark controls to account for non-photolytic losses.
-
Sampling and Analysis: At various time points, withdraw aliquots from the solutions. Analyze the concentration of this compound and the formation of photoproducts (e.g., this compound oxide) using HPLC or GC-MS.
-
Data Analysis: Calculate the photodegradation rate constant and quantum yield.
Conclusion
The environmental fate of this compound is a dynamic process characterized by relatively rapid degradation in most environmental compartments, particularly in the atmosphere and aerobic soils and waters. While volatilization is a key transport mechanism, biodegradation stands out as the ultimate destructive process, converting this compound into less harmful substances and eventually mineralizing it to carbon dioxide and water. The side-chain oxidation pathway represents a highly efficient and specific microbial strategy for this compound catabolism. However, the slower degradation under anaerobic conditions and the formation of potentially toxic intermediates like this compound oxide highlight the need for a thorough understanding of all relevant transformation pathways. The experimental protocols outlined in this guide provide a framework for researchers to continue to unravel the complexities of this compound's environmental journey, contributing to more accurate risk assessments and the development of effective bioremediation technologies.
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An In-depth Technical Guide on Termination Mechanisms in the Free Radical Polymerization of Styrene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The termination phase of free-radical polymerization is a pivotal, yet frequently simplified, element of reaction kinetics that profoundly shapes the final molecular weight, molecular weight distribution, and overall characteristics of the synthesized polymer. In the polymerization of styrene, a monomer of substantial industrial relevance, a nuanced comprehension of termination is essential for process optimization and the strategic design of advanced polymeric materials. This guide offers a detailed examination of the termination mechanisms at play in the free-radical polymerization of this compound. It explores the competing pathways of combination and disproportionation, analyzes the primary factors governing their predominance, and reviews contemporary methods for their investigation.
Introduction to the Free-Radical Polymerization of this compound
Free-radical polymerization is a fundamental chain reaction process used in the synthesis of a wide variety of polymeric materials. The conversion of this compound, a vinyl aromatic monomer, into polythis compound serves as a classic and commercially significant illustration of this process.[1][2] The reaction unfolds in three main stages: initiation, propagation, and termination.[1][2]
-
Initiation: This initial step involves the generation of free radicals from an initiator molecule. These radicals then react with a this compound monomer to create an active center.[1]
-
Propagation: The newly formed radical rapidly adds to subsequent this compound monomers, resulting in the growth of a polymer chain.[1][2]
-
Termination: The growth of the polymer chain ceases when two growing radical chains react with each other, neutralizing their radical properties.[1][3]
This guide will focus on the critical termination step. The manner of termination directly influences the structure of the resulting non-reactive polymer chains and the overall molecular weight distribution of the final polythis compound product.
The Competing Pathways of Termination
In the free-radical polymerization of this compound, two main bimolecular termination pathways are in competition: combination and disproportionation.[3][4]
Combination (Coupling)
In this pathway, two growing polymer radicals (P•) unite to form a single, larger polymer chain. This occurs through the formation of a new covalent bond between the two radical centers.
Mechanism: Pn• + Pm• → Pn+m
This process yields a polymer chain with a molecular weight that is the sum of the two reacting chains.
Disproportionation
Disproportionation involves the transfer of a hydrogen atom from one growing polymer radical to another. This leads to the formation of two separate non-reactive polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond).[3][4]
Mechanism: Pn• + Pm• → PnH + Pm(=)
In contrast to combination, disproportionation does not result in a significant increase in molecular weight beyond that of the individual reacting chains.
The following diagram illustrates these two competing termination pathways for polythis compound radicals.
Caption: Competing termination pathways in this compound polymerization.
Factors Influencing the Termination Mechanism
The balance between combination and disproportionation is not fixed and is affected by several factors, with temperature being the most prominent.
Temperature
For this compound polymerization, combination is the predominant termination mechanism at typical reaction temperatures.[3][4] However, as the temperature increases, the contribution of disproportionation becomes more significant.[5][6] At 25°C, the ratio of disproportionation to combination for polythis compound end radicals is approximately 15/85, which shifts to 13/87 at 100°C, indicating a slight increase in combination at higher temperatures in this specific study.[5][6] It is important to note that other studies suggest disproportionation generally increases with temperature due to a higher activation energy.[7] The preference for combination in this compound polymerization is often attributed to the steric hindrance from the bulky phenyl group, which makes the hydrogen abstraction required for disproportionation more difficult.
| Temperature (°C) | Contribution of Combination (%) | Contribution of Disproportionation (%) | Source |
| 25 | 85 | 15 | [5][6] |
| 100 | 87 | 13 | [5][6] |
Note: These values are based on specific experimental conditions and may vary.
Monomer Type
While this guide centers on this compound, it is crucial to recognize that the monomer's chemical nature significantly influences the dominant termination pathway. For example, in the polymerization of methyl methacrylate, disproportionation is the primary termination route.[3] This is due to the presence of easily abstractable α-methyl hydrogens and steric hindrance that disfavors combination.
Experimental Determination of Termination Mechanisms
Several experimental techniques can be utilized to ascertain the relative contributions of combination and disproportionation.
Molecular Weight Distribution Analysis
The mode of termination directly affects the theoretical dispersity (Đ), also known as the polydispersity index (PDI), of the resulting polymer.
-
Termination by combination only: Theoretical Đ = 1.5
-
Termination by disproportionation only: Theoretical Đ = 2.0
By precisely measuring the molecular weight distribution of a polythis compound sample with techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC), the dispersity can be determined. A value nearer to 1.5 indicates a prevalence of combination, whereas a value approaching 2.0 suggests a larger contribution from disproportionation.
End-Group Analysis
This method entails using an initiator with a specific, detectable functional group.
Workflow for End-Group Analysis:
Caption: Workflow for determining termination mechanism via end-group analysis.
If termination occurs exclusively by combination, each polymer chain will contain two initiator fragments. Conversely, if disproportionation is the sole termination pathway, each chain will have only one initiator fragment. By quantifying the number of initiator fragments per polymer chain, the relative extents of the two termination modes can be calculated.[7]
Termination in Controlled/"Living" Radical Polymerization (CLRP)
The development of controlled/"living" radical polymerization (CLRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has enabled remarkable control over polymer architecture. In these systems, the concentration of growing radicals is maintained at a very low level, which significantly suppresses bimolecular termination events.[8]
Although termination is minimized, it still occurs and is a crucial factor that limits the "living" nature of the polymerization.[8] The termination products in the CLRP of this compound are the same as in conventional free-radical polymerization (i.e., formed by combination and disproportionation). The primary distinction is that the rate of termination is substantially reduced, allowing for the synthesis of well-defined polymers with low dispersity and complex structures.[8]
Conclusion
The termination step in the free-radical polymerization of this compound is a complex process dominated by combination, especially at lower temperatures. The preference for combination over disproportionation is a defining feature of this compound polymerization, largely driven by steric factors. A thorough understanding of the factors that govern the termination pathway, such as temperature, is vital for customizing the molecular weight and properties of polythis compound. Experimental methods like molecular weight distribution analysis and end-group analysis provide the necessary means to investigate these fundamental kinetic events. Moreover, the principles of termination are still highly relevant in advanced polymerization techniques like CLRP, where the minimization of termination is a key goal for achieving controlled polymer synthesis.
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An In-depth Technical Guide on the Core Principles of Anionic Polymerization of Styrene
This guide provides a comprehensive overview of the fundamental principles of anionic polymerization of styrene, tailored for researchers, scientists, and professionals in drug development. It delves into the core mechanisms, experimental intricacies, and the defining "living" nature of this powerful polymerization technique.
Introduction: The Essence of Anionic Polymerization
Anionic polymerization is a chain-growth polymerization wherein the active center of the growing polymer chain is an anion.[1] This method is particularly effective for monomers possessing electron-withdrawing groups, such as the phenyl group in this compound, which can stabilize the negative charge of the propagating carbanion.[2][3] A key feature that distinguishes anionic polymerization is its "living" character, a concept pioneered by Michael Szwarc in 1956.[4][5] Under strictly controlled, impurity-free conditions, there are no inherent termination or chain transfer steps.[4][6] This allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[6][7]
The Three Pillars: Initiation, Propagation, and Termination
The anionic polymerization of this compound can be dissected into three fundamental stages:
Initiation: The Spark of Polymerization
Initiation is the crucial first step where a nucleophilic initiator attacks a this compound monomer, creating a carbanionic active center. The choice of initiator is dictated by the reactivity of the monomer.[4] For this compound, strong nucleophiles such as organolithium compounds (e.g., n-butyllithium or sec-butyllithium) are highly effective.[1][4][6]
There are two primary mechanisms of initiation:
-
Nucleophilic Addition: A strong nucleophile, like the butyl anion from butyllithium, directly adds to the vinyl group of the this compound monomer.[1][2] This is the most common and commercially significant method for this compound polymerization.[4]
-
Electron Transfer: This method involves the transfer of an electron from an alkali metal, such as sodium, to the this compound monomer, forming a radical anion.[4] This radical anion then dimerizes to form a dianion, which can propagate from both ends.[4] This process typically requires a polar aprotic solvent like tetrahydrofuran (THF) to stabilize the radical anion.[4]
For a narrow molecular weight distribution, the rate of initiation must be significantly faster than the rate of propagation.[6] This ensures that all polymer chains begin to grow at approximately the same time.
Propagation: The Growth of the Polymer Chain
Once initiated, the styryl carbanion propagates by sequentially adding more this compound monomers.[1][6] The reactivity of the propagating carbanion is highly sensitive to the reaction environment, particularly the solvent and the counter-ion.[6]
-
Solvent Effects: In non-polar solvents like benzene or cyclohexane, the propagating chain ends exist as less reactive, aggregated ion pairs.[6][8] Conversely, in polar aprotic solvents such as THF, the solvent solvates the cation, separating the ion pair and increasing the reactivity of the carbanion.[2][6] The rate of polymerization is markedly faster in polar solvents.[9]
-
Counter-ion Effects: The nature of the alkali metal counter-ion (e.g., Li+, Na+, K+) also influences the ion pair structure and, consequently, the propagation rate.[10]
The kinetics of propagation in non-polar solvents are often complex, with the reaction order with respect to the active chain ends being fractional (e.g., 0.5 in benzene with a lithium counter-ion), indicating the involvement of associated species in an equilibrium with the active monomeric form.[8][11]
Termination: A Controlled Conclusion
A remarkable feature of living anionic polymerization is the absence of a formal termination step in a pure system.[4] The polymer chains remain active, or "living," until a deliberate or inadvertent terminating agent is introduced.[4]
-
Intentional Termination: The living polymer chains can be "quenched" by adding protic substances like methanol or water, which protonate the carbanion.[2] This allows for the introduction of specific end-groups.[4]
-
Unintentional Termination: Trace impurities such as water, oxygen, or carbon dioxide can react with the highly reactive carbanions, leading to premature termination and broadening the molecular weight distribution.[4] Therefore, rigorous purification of all reagents and a high-vacuum, inert atmosphere are paramount for successful living anionic polymerization.[11][12]
The "Living" Nature: Unlocking Macromolecular Engineering
The "living" character of anionic polymerization provides unparalleled control over polymer synthesis.[4][5] This has several important consequences:
-
Predictable Molecular Weight: The number-average molecular weight (Mn) can be precisely controlled by the molar ratio of monomer to initiator.
-
Narrow Molecular Weight Distribution: Since all chains grow simultaneously and there is no termination, the resulting polymers have a very low polydispersity index (PDI), often close to 1.0.[13]
-
Block Copolymer Synthesis: The living chain ends can be used to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.[4][5]
-
End-Group Functionalization: The living carbanions can be reacted with various electrophiles to introduce specific functional groups at the chain end.[4][5]
Experimental Protocols: A Guide to Practice
The success of anionic polymerization of this compound hinges on meticulous experimental technique to exclude all terminating impurities.
Purification of Reagents
-
Monomer (this compound): this compound should be purified to remove the inhibitor and any water or oxygen. A common procedure involves washing with aqueous NaOH, drying over a drying agent like calcium hydride, and then vacuum distilling from calcium hydride.[12] For the highest purity, further treatment with an organolithium compound that does not initiate this compound polymerization, such as fluorenyllithium, can be employed.[12]
-
Solvent: Solvents must be rigorously dried and deoxygenated. Hydrocarbon solvents like benzene or cyclohexane are often purified by stirring with concentrated sulfuric acid, washing, drying, and finally distilling from a reactive drying agent like a sodium/benzophenone ketyl or an organometallic compound.[11][12] Ethereal solvents like THF require similar rigorous drying procedures.
-
Initiator: Organolithium initiators are commercially available but their concentration should be accurately determined by titration before use.
Polymerization Procedure (General)
The polymerization is typically carried out in all-glass, sealed reactors under high vacuum or in a glovebox under an inert atmosphere (e.g., argon or nitrogen).[2][11]
Step-by-Step Methodology:
-
Reactor Preparation: The glass reactor is meticulously cleaned, dried in an oven, and then flame-dried under vacuum to remove any adsorbed moisture.[2]
-
Solvent and Monomer Transfer: The purified solvent and monomer are distilled under vacuum into the reactor.
-
Initiation: The reactor is brought to the desired temperature, and the initiator solution is added via a syringe or break-seal ampoule. The appearance of a characteristic color (often yellow or orange for polystyryllithium) indicates the formation of the active centers.[11]
-
Propagation: The reaction is allowed to proceed with stirring for the desired amount of time. The progress of the reaction can be monitored by techniques such as viscometry or by taking aliquots for analysis.[11]
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding a quenching agent like degassed methanol.[2][11] The color of the solution will typically disappear upon termination.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol.[2] The precipitated polymer is then filtered, washed, and dried under vacuum.[]
Characterization
The resulting polythis compound is characterized to determine its molecular weight, molecular weight distribution, and microstructure.
-
Size Exclusion Chromatography (SEC): SEC (also known as Gel Permeation Chromatography or GPC) is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine its tacticity.[16]
-
Viscometry: Dilute solution viscometry can be used to determine the viscosity-average molecular weight using the Mark-Houwink equation.[2]
Visualizing the Process
Mechanism of Anionic Polymerization of this compound
Caption: Mechanism of Anionic Polymerization of this compound.
Experimental Workflow
Caption: Experimental Workflow for Anionic Polymerization.
Quantitative Data Summary
| Parameter | Typical Values/Conditions | Impact on Polymer Properties |
| Initiator | n-BuLi, sec-BuLi | Determines the number of polymer chains. |
| Solvent | Non-polar (Benzene, Cyclohexane), Polar (THF) | Affects polymerization rate and ion pair structure. |
| Temperature | -78°C to 80°C | Influences reaction rate and potential side reactions.[17] |
| [Monomer]/[Initiator] | 10 - 1000 | Controls the target molecular weight. |
| Polydispersity Index (PDI) | < 1.1 | Indicates the narrowness of the molecular weight distribution.[18] |
Conclusion
The anionic polymerization of this compound stands as a cornerstone of polymer synthesis, offering an exceptional degree of control over the final polymer's characteristics. Its "living" nature enables the creation of well-defined polymers with tailored molecular weights, narrow molecular weight distributions, and complex architectures, making it an indispensable tool for materials science and advanced applications. However, the stringent requirement for purity and inert conditions underscores the need for meticulous experimental technique. A thorough understanding of the core principles of initiation, propagation, and termination, coupled with rigorous experimental practice, is essential for harnessing the full potential of this powerful polymerization method.
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An In-depth Technical Guide to the Stability and Recommended Storage of Styrene Monomer
Introduction: Understanding Styrene Monomer
This compound monomer (C₈H₈), also known as vinylbenzene or phenylethylene, is a clear, colorless to yellowish oily liquid characterized by a sweet, aromatic odor at low concentrations.[1][2][3][4] It is a foundational chemical intermediate used extensively in the production of a wide array of polymers and synthetic rubbers, including polythis compound, acrylonitrile-butadiene-styrene (ABS), this compound-butadiene rubber (SBR), and unsaturated polyester resins.[1][2][5][6][7] While indispensable to the polymer industry, the chemical structure of this compound—specifically its vinyl group—renders it inherently reactive and susceptible to undesirable spontaneous polymerization.[3][8] This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the mechanisms governing this compound's instability and the critical protocols required for its safe storage and handling.
Section 1: The Core Challenge: Mechanisms of this compound Instability
The primary challenge in handling this compound monomer is preventing its premature and often uncontrolled polymerization. This instability is driven by two principal chemical pathways: spontaneous thermal polymerization and oxidation.
Spontaneous Thermal Polymerization
This compound can polymerize spontaneously via a free-radical mechanism, a reaction that is highly sensitive to temperature.[9] The process is exothermic, meaning it releases heat. If this heat is not dissipated, it can accelerate the reaction rate, leading to a dangerous, self-sustaining cycle known as a runaway polymerization, which can pressurize and rupture closed containers.[1][6][8][10]
The mechanism proceeds in three key stages:[11][12][13]
-
Initiation: At elevated temperatures, this compound molecules can form radical initiators. One proposed mechanism involves the Diels-Alder dimerization of two this compound molecules to form an intermediate, which then reacts with a third this compound molecule to generate monoradicals that initiate polymerization.[9]
-
Propagation: The newly formed radical attacks the vinyl group of another this compound monomer, breaking the double bond and adding it to the chain, regenerating the radical at the end of the growing chain. This process repeats rapidly, extending the polymer chain.[12][13]
-
Termination: The growth of polymer chains ceases when two radical ends combine or react in a way that deactivates the radical sites.[11][12][13]
Caption: Free-radical polymerization of this compound monomer.
Oxidation and Peroxide Formation
In the presence of air, particularly without a suitable inhibitor, this compound can undergo oxidation.[2] This process can form various byproducts, including benzaldehyde and formaldehyde, but more critically, it can generate this compound peroxides.[2][14] These peroxides are thermally unstable and can act as potent initiators for free-radical polymerization, significantly increasing the risk of a runaway reaction even at moderate temperatures.[15]
Section 2: The Solution: Effective Inhibition of Polymerization
To ensure stability during transport and storage, this compound monomer is treated with a polymerization inhibitor. The choice and concentration of this inhibitor, along with its mechanism of action, are critical for safety and product quality.
The Role of 4-tert-Butylcatechol (TBC)
The most widely used inhibitor for this compound is 4-tert-butylcatechol (TBC).[6][15][16][17] TBC is a highly effective free-radical scavenger that interrupts the polymerization process before it can propagate.[18][19] Unlike some inhibitors that can discolor the monomer, TBC provides excellent stability without compromising product quality.[18]
The Critical TBC-Oxygen Inhibition Mechanism
A crucial and often misunderstood aspect of TBC's function is its dependence on dissolved oxygen .[6][15][20] Storing this compound under a completely oxygen-free (inert) atmosphere will render the TBC inhibitor ineffective and is extremely hazardous.[8]
The inhibition mechanism is a synergistic process:[15]
-
A stray this compound radical (M•) first reacts with dissolved oxygen (O₂) to form a peroxide radical (MOO•). This reaction is significantly faster than the radical's reaction with another this compound monomer.
-
The TBC molecule then scavenges this peroxide radical by donating a hydrogen atom, neutralizing the radical and forming a stable, non-radical species. This action effectively terminates the chain reaction.
Caption: The synergistic inhibition mechanism of TBC and Oxygen.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for maintaining the stability and safety of this compound monomer. The following conditions must be meticulously controlled.
Temperature: The Most Critical Factor
Temperature is the single most important variable in storing this compound. Lower temperatures slow down the natural depletion of the TBC inhibitor and drastically reduce the rate of spontaneous polymerization.[6][21]
| Storage Temperature | Expected Shelf Life & Stability Considerations |
| < 20°C (68°F) | Optimal. Shelf life is maximized (typically >6 months). Inhibitor depletion is minimal. |
| 20-29°C (68-85°F) | Acceptable. Shelf life is reduced (e.g., 1-2 months). Regular monitoring of inhibitor levels is essential. |
| > 30°C (86°F) | Caution. Significant reduction in shelf life. Increased rate of inhibitor depletion and polymer formation.[22] |
| > 65°C (149°F) | Critical Danger. Runaway polymerization is imminent.[6][23] Immediate emergency procedures must be initiated. |
Recommended long-term storage temperature for laboratory quantities is 2-8°C.[8]
Atmosphere: Maintaining a Protective Oxygen Balance
As established, dissolved oxygen is essential for TBC to function. Therefore, this compound must not be stored under a strictly inert (e.g., pure nitrogen) atmosphere.[8]
-
Vapor Space Oxygen: The atmosphere above the liquid in a storage tank should contain a controlled amount of oxygen. A level of 3-8% oxygen is recommended, with an optimum of 5%.[6] This is sufficient to maintain dissolved oxygen for inhibition while keeping the vapor space below the lower flammable limit.
-
Replenishment: In closed systems, the oxygen in the vapor space will be consumed over time by the inhibition process and must be periodically replenished with air or a nitrogen/oxygen mixture.[6]
Inhibitor Concentration and Monitoring
Maintaining an adequate level of TBC is non-negotiable.
-
Typical Concentration: this compound is typically supplied with 10-15 ppm of TBC for shipping.[5][6][15] Depending on storage duration and temperature, higher levels may be specified.[6] A common working range is 10-50 ppm.[24]
-
Monitoring Frequency: The TBC level should be checked upon receipt and periodically during storage, with frequency increasing at higher temperatures.
Protocol: Colorimetric Determination of TBC (Based on ASTM D4590) [15]
-
Objective: To quantify the concentration of TBC inhibitor in this compound monomer.
-
Principle: TBC reacts with sodium hydroxide to form a colored salt, the intensity of which is proportional to the TBC concentration and can be measured photometrically.
-
Apparatus: Spectrophotometer or colorimeter capable of measuring absorbance at 490 nm, volumetric flasks, pipettes.
-
Reagents: this compound monomer sample, Sodium Hydroxide (NaOH) solution (e.g., 1N).
-
Procedure:
-
Prepare a blank by mixing a known volume of this compound (without TBC, if available, or a sample to be measured) with a solvent like methanol.
-
Pipette a precise volume of the this compound monomer sample into a volumetric flask.
-
Add a precise volume of the NaOH solution to the flask.
-
Shake the mixture vigorously for approximately 30 seconds to extract the TBC into the aqueous phase.
-
Allow the two layers (this compound and aqueous NaOH) to separate.
-
Carefully transfer the colored aqueous (lower) layer to a cuvette.
-
Measure the absorbance of the solution at 490 nm against the prepared blank.
-
Calculate the TBC concentration by comparing the absorbance to a pre-established calibration curve.
-
Materials of Construction and Contaminant Control
-
Compatible Materials: Carbon steel and stainless steel are suitable for storage tanks and piping.[20][25]
-
Incompatible Materials: Avoid copper, copper alloys (brass, bronze), and rubber, as they can promote polymerization.[4]
-
Contaminant Prevention: Storage containers must be clean, dry, and free of rust. Contamination with acids, alkalis, metal salts, peroxides, or other oxidizing agents can rapidly initiate polymerization.[4][6]
Section 4: Operational Workflow and Emergency Response
A systematic approach to monitoring and handling is essential for long-term safety.
Routine Storage Monitoring Workflow
Caption: Routine monitoring workflow for stored this compound monomer.
Safe Handling Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (polyvinyl alcohol or Viton/butyl), safety goggles, and a lab coat.[8]
-
Ventilation: Handle this compound monomer exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][26]
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, and open flames.[6][8][14]
-
Static Electricity: Use proper grounding and bonding techniques for containers and receiving equipment during transfers to prevent static discharge, which can ignite flammable vapors.[14]
Emergency Procedures: Runaway Polymerization
A runaway reaction is a critical emergency. The primary sign is a rapid, uncontrolled increase in temperature.
-
Evacuate: Immediately evacuate all personnel from the area.[1][6]
-
Do Not Approach: Do not approach the container, as it may rupture violently.[1][8][23]
-
Cooling: If it can be done safely from a protected location, use a water spray to cool the exterior of the container to help dissipate heat.[1]
-
Notify Authorities: Contact emergency response personnel immediately.
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Solubility of Styrene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene, an aromatic hydrocarbon with the chemical formula C₆H₅CH=CH₂, is a cornerstone of the polymer industry and a versatile building block in organic synthesis.[1] Its vinyl group attached to a benzene ring makes it readily polymerizable to polythis compound and a valuable monomer for the production of a wide array of copolymers.[1] In the realms of research and pharmaceutical development, understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, purification processes, and the formulation of drug delivery systems.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It is designed to be a practical resource for scientists and researchers, offering not just solubility data but also the underlying scientific principles and experimental methodologies to empower users to make informed decisions in their work.
Theoretical Principles of this compound Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the mixing process. For this compound, its solubility in a given organic solvent is primarily determined by the interplay of intermolecular forces between the this compound molecules and the solvent molecules.
This compound is a nonpolar compound due to the presence of the large, nonpolar benzene ring and the vinyl group.[2] This inherent nonpolarity dictates its high solubility in other nonpolar and weakly polar organic solvents.[2] The primary intermolecular forces at play are London dispersion forces. Solvents that can establish strong dispersion forces with the phenyl and vinyl groups of this compound will be effective at dissolving it.
Hansen Solubility Parameters (HSP) offer a more quantitative approach to predicting solubility. The principle is that substances with similar HSP values are likely to be miscible. HSP decomposes the total Hildebrand solubility parameter into three components:
-
δd: Energy from dispersion forces
-
δp: Energy from polar interactions
-
δh: Energy from hydrogen bonding
By comparing the HSP of this compound with those of various solvents, we can predict their compatibility. Solvents with HSP values close to those of this compound are expected to be good solvents.
Quantitative Solubility of this compound
While this compound is widely reported to be miscible with many common organic solvents, precise quantitative solubility data at specific temperatures can be surprisingly scarce in readily available literature. "Miscible" implies that the two substances are soluble in all proportions, forming a homogeneous solution. The table below summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. For many solvents, the designation "miscible" is used in the absence of specific numerical data.
| Solvent | Solvent Type | Solubility at 25°C ( g/100 mL) | Notes |
| Water | Polar Protic | 0.03 g/100 mL (at 20°C)[1] | Very slightly soluble. |
| Methanol | Polar Protic | Miscible[3] | |
| Ethanol | Polar Protic | Miscible[3] | |
| Acetone | Polar Aprotic | Miscible[3] | |
| Ethyl Acetate | Polar Aprotic | Soluble | A good solvent for this compound copolymers.[4] |
| Toluene | Aromatic | Miscible[3] | Forms a nearly ideal solution.[3][5] |
| Benzene | Aromatic | Miscible[3] | |
| Hexane | Nonpolar | Miscible[3] | |
| Chloroform | Chlorinated | Soluble[2] | |
| Carbon Tetrachloride | Chlorinated | Slightly Soluble[6] | |
| Diethyl Ether | Ether | Soluble[6] |
Note: The term "Miscible" indicates that the components are soluble in each other in all proportions. "Soluble" indicates a high degree of solubility, though precise quantitative limits may not be readily available. The lack of extensive quantitative data highlights the importance of experimental determination for specific applications.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound in an organic solvent:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, the general trend of increased solubility with temperature holds for many liquid-liquid systems, especially where the intermolecular forces are similar.[2] However, some systems can exhibit an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), above or below which the components are miscible in all proportions.
-
Solvent Polarity: As a nonpolar molecule, this compound's solubility is highest in nonpolar solvents like hexane and aromatic hydrocarbons like toluene and benzene.[2] It is less soluble in highly polar solvents and virtually insoluble in water.
-
Molecular Size and Shape: The size and shape of the solvent molecules can influence how effectively they can solvate the this compound molecules.
Experimental Determination of this compound Solubility
For applications requiring precise knowledge of this compound's solubility in a specific solvent system, experimental determination is often necessary. The isothermal shake-flask method is a reliable and widely used technique.
Protocol: Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (inhibitor-free, freshly distilled if high purity is required)
-
Selected organic solvent(s) of high purity
-
Thermostatic shaker or water bath with agitation
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and this compound)
-
Gas chromatograph (GC) or UV-Vis spectrophotometer for concentration analysis
-
Glass vials with screw caps and PTFE septa
Procedure:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a separate this compound phase should be visible.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 12-24 hours) to allow for complete phase separation. An excess, undissolved phase of this compound should be clearly visible.
-
Sample Collection: Carefully extract a known volume of the supernatant (the solvent saturated with this compound) using a syringe. It is critical to avoid disturbing the undissolved this compound layer.
-
Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-droplets of undissolved this compound.
-
Dilution: Dilute the filtered sample to a known volume with the pure solvent. This step is crucial for bringing the concentration into the linear range of the analytical instrument.
-
Concentration Analysis: Analyze the diluted samples using a pre-calibrated GC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: From the measured concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solvent. This value represents the solubility.
Workflow for Solubility Determination:
Molecular Interactions and Solubility
The "like dissolves like" principle can be visualized by considering the molecular interactions between this compound and different classes of organic solvents.
Safety and Handling Considerations
This compound is a flammable liquid and is considered a hazardous substance.[6] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound can polymerize, sometimes violently, when exposed to heat, light, or catalysts.[6] Therefore, it is typically stored with a polymerization inhibitor and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound's nonpolar nature dictates its high solubility in a wide range of common organic solvents, a property that is fundamental to its diverse applications in research and industry. While precise quantitative solubility data can be limited, the principles of "like dissolves like" and Hansen Solubility Parameters provide a strong framework for predicting its behavior. For applications demanding high precision, the experimental protocol outlined in this guide offers a reliable method for determining the solubility of this compound in any solvent of interest. By understanding the theoretical underpinnings and having access to practical methodologies, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
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- This compound. (2024). In Sciencemadness Wiki.
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- Koistinen, H., Laari, A., & Ouni, T. (2023). Isobaric Vapor–Liquid Equilibrium of the Binary Mixtures Toluene + this compound and this compound + α-Methylthis compound.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- This compound: Chemical Identity & Physical Properties. (2014). This compound Information & Research Center.
- Ethyl Acetate (ETAC) for this compound Copolymers for Industrial. (n.d.). In Ookto.
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Introduction: The Physicochemical Significance of Styrene's Volatility
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Styrene
This compound (ethenylbenzene), a cornerstone monomer in the polymer industry, is a colorless, oily liquid whose utility is intrinsically linked to its physical properties.[1] For researchers, chemical engineers, and professionals in drug development and materials science, a comprehensive understanding of its vapor pressure and boiling point is not merely academic; it is fundamental to safe handling, process design, reaction kinetics, and purification. Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature, dictates the volatility of this compound. The boiling point, the temperature at which this vapor pressure equals the external pressure, is a critical parameter for distillation and for defining the conditions under which this compound exists as a liquid.[2]
This guide provides a detailed exploration of these two crucial properties. We will delve into the thermodynamic principles that govern the relationship between temperature and vapor pressure, present critically evaluated data, describe methodologies for their experimental determination, and discuss the practical implications for laboratory and industrial applications.
Theoretical Framework: The Clausius-Clapeyron Relation
The relationship between the vapor pressure of a liquid and its temperature is not linear. As temperature increases, the kinetic energy of the molecules rises, allowing a greater fraction of them to escape the liquid phase and enter the vapor phase, thus increasing the vapor pressure. This relationship is precisely described by the Clausius-Clapeyron equation , which provides a quantitative link between the enthalpy of vaporization (ΔHvap) and the change in vapor pressure with temperature.[2][3]
The integrated form of the equation is particularly useful for practical calculations:
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ , respectively.
-
ΔHvap is the molar enthalpy of vaporization.
-
Temperatures are in Kelvin.
This equation is the theoretical bedrock for predicting the boiling point of this compound at non-standard pressures and for understanding its volatility across a range of thermal conditions. A practical and highly accurate adaptation of this relationship for many substances, including this compound, is the Antoine equation . The National Institute of Standards and Technology (NIST) provides experimentally derived Antoine coefficients for this compound, allowing for precise vapor pressure calculations over a specified temperature range.[6]
The Antoine equation is expressed as:
log₁₀(P) = A − (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin. For this compound, the following coefficients are applicable in the temperature range of 303.07 K to 417.92 K:[6]
-
A = 4.21948
-
B = 1525.059
-
C = -56.379
This formula is an invaluable tool for engineers and scientists needing to calculate vapor pressure for process modeling and safety assessments.
Quantitative Data: Boiling Point and Vapor Pressure of this compound
Normal Boiling Point
The normal boiling point is the temperature at which a liquid's vapor pressure equals standard atmospheric pressure (1 atm or 101.325 kPa). For this compound, the accepted normal boiling point is:
145.2 °C (418.35 K) [7][8][9][10]
This value is a critical parameter for designing distillation and purification processes, as it defines the primary temperature target for separating this compound from other components with different boiling points.
Vapor Pressure at Various Temperatures
The volatility of this compound below its boiling point is crucial for safety protocols, particularly concerning inhalation exposure and the formation of flammable atmospheres. The following table summarizes experimentally determined vapor pressure data from various authoritative sources.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Reference(s) |
| 20 | 293.15 | 0.60 - 0.67 | 4.5 - 5.0 | [7][9][10][11] |
| 25 | 298.15 | 0.89 | 6.67 | [12] |
| 37.7 | 310.85 | 1.65 | 12.4 | [13][14] |
Note: Values have been converted and rounded for consistency. Original reported values may vary slightly due to different experimental conditions.
Visualization of Physicochemical Relationships
The interplay between temperature and vapor pressure, culminating at the boiling point, can be effectively visualized. The following diagram illustrates this relationship for this compound.
Caption: Relationship between vapor pressure, temperature, and boiling point for this compound.
Experimental Protocol: Determination of Normal Boiling Point
This section outlines a robust, self-validating protocol for the experimental determination of the normal boiling point of this compound. The causality behind each step is explained to ensure both accuracy and safety.
Materials and Equipment
-
This compound (inhibited, ≥99% purity)
-
Round-bottom flask (50 mL)
-
Distillation head with condenser
-
Calibrated thermometer (-10 to 200 °C range, 0.1 °C resolution) or thermocouple
-
Heating mantle with a variable controller
-
Boiling chips or magnetic stir bar
-
Laboratory stand, clamps
-
Fume hood
-
Standard laboratory glassware
Step-by-Step Methodology
-
Preparation and Safety:
-
Causality: this compound vapors are flammable and harmful if inhaled.[11] All work must be conducted within a certified fume hood to prevent vapor accumulation and exposure. Ensure no ignition sources (sparks, open flames) are present.[15]
-
Assemble the distillation apparatus as shown in the workflow diagram below. The setup must be securely clamped.
-
-
Sample Loading:
-
Add approximately 20-25 mL of this compound to the round-bottom flask.
-
Add 2-3 boiling chips to the flask.
-
Causality: Boiling chips or a stir bar are essential to promote smooth, even boiling (nucleation) and prevent "bumping"—the violent, uncontrolled boiling of a superheated liquid, which can lead to inaccurate temperature readings and apparatus failure.
-
-
Thermometer Placement (Critical Step):
-
Insert the thermometer through the distillation head.
-
Adjust the depth so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
-
Causality: This placement is critical for ensuring the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid, not the liquid itself or superheated vapor. This is the true boiling point temperature.
-
-
Heating and Equilibration:
-
Turn on the cooling water to the condenser. The water should flow in through the bottom inlet and out through the top outlet for maximum efficiency.
-
Begin heating the flask gently using the heating mantle.
-
Increase the heat gradually until the this compound begins to boil.
-
Causality: The goal is to achieve a steady, controlled boil with a consistent rate of condensation on the thermometer bulb. A slow, steady distillation rate (e.g., 1 drop per second from the condenser tip) indicates that the system is at equilibrium.
-
-
Data Acquisition:
-
Observe the temperature reading. As the vapor washes over the thermometer bulb and condenses, the temperature will rise and then stabilize.
-
Record the temperature once it has remained constant for at least 1-2 minutes while a steady distillation rate is maintained. This stable reading is the observed boiling point.
-
Record the ambient atmospheric pressure from a laboratory barometer.
-
-
Correction for Pressure:
-
If the measured atmospheric pressure is not exactly 101.325 kPa (760 mmHg), the observed boiling point must be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
-
Experimental Workflow Diagram
Sources
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Methodological & Application
Application Notes and Protocols for the Living Anionic Polymerization of Styrene using n-Butyllithium
Abstract
Living anionic polymerization stands as a cornerstone technique for the synthesis of well-defined polymers with precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex architectures. This guide provides an in-depth exploration of the living anionic polymerization of styrene initiated by n-butyllithium (n-BuLi). It is designed for researchers and professionals in polymer chemistry and drug development, offering not just protocols, but also the fundamental principles and causal relationships that govern this powerful polymerization method. The protocols herein are designed to be self-validating, ensuring reproducibility and success in synthesizing polymers with predictable characteristics.
Foundational Principles: The Essence of "Living" Polymerization
The term "living" polymerization, first conceptualized by Michael Szwarc, describes a chain-growth polymerization process that proceeds in the absence of termination or chain transfer steps. In the context of anionic polymerization of this compound with n-BuLi, this translates to the formation of propagating styryl carbanions that remain active until intentionally "killed" or terminated by the addition of a quenching agent. This remarkable stability of the propagating species is the key to synthesizing polymers with highly controlled structures.
The polymerization proceeds through three distinct stages: initiation, propagation, and a deliberately induced termination.
-
Initiation: The process begins with the nucleophilic attack of the n-butyl anion from n-BuLi on the vinyl group of a this compound monomer. This step is critical, as its rate relative to propagation directly influences the molecular weight distribution of the final polymer. For a narrow PDI, the initiation must be significantly faster than propagation, ensuring that all polymer chains begin to grow at approximately the same time.
-
Propagation: The newly formed styryl carbanion then sequentially adds more this compound monomers, extending the polymer chain. The reactivity of this propagating species is highly sensitive to the solvent environment.
-
Termination: In a meticulously purified system, the propagating chains will remain active indefinitely. Termination is an intentional step, achieved by introducing a protic solvent like methanol or other electrophilic reagents to cap the living chain ends.
The Critical Role of Experimental Purity
The success of living anionic polymerization is contingent upon the absolute exclusion of impurities that can react with the highly nucleophilic initiator and propagating carbanions. Water, oxygen, and carbon dioxide are common culprits that lead to premature termination, resulting in a loss of control over the polymerization and a broadening of the molecular weight distribution. Therefore, rigorous purification of all reagents and the use of high-vacuum or inert atmosphere techniques are paramount.
Causality in Experimental Design: Understanding the "Why"
A successful living anionic polymerization is not merely about following a recipe; it is about understanding the interplay of various experimental parameters.
Initiator: The Choice and Handling of n-Butyllithium
n-Butyllithium is a powerful initiator for this compound polymerization due to its strong nucleophilicity. However, in non-polar hydrocarbon solvents, n-BuLi exists as aggregates (primarily hexamers and tetramers), which are less reactive than the monomeric form. This aggregation affects the initiation kinetics, which can be slower than propagation, potentially leading to a broader PDI.
Titration of n-Butyllithium: The concentration of commercially available n-BuLi solutions can change over time due to degradation. Therefore, accurate determination of its molarity via titration is crucial for controlling the polymer's molecular weight. A common method is titration with a known amount of diphenylacetic acid in anhydrous tetrahydrofuran (THF). The endpoint is indicated by the persistence of a yellow color from the deprotonated diphenylacetate anion.
Solvent: A Tale of Two Environments
The choice of solvent profoundly impacts the kinetics and mechanism of the polymerization.
-
Non-polar Solvents (e.g., Benzene, Cyclohexane): In these media, the propagating polystyryllithium chain ends exist as dormant, associated ion pairs (dimers). The polymerization proceeds through the small fraction of active, non-associated unimers in equilibrium with the dimers. This leads to a slower propagation rate.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran - THF): THF solvates the lithium counter-ion, breaking up the aggregates and leading to more reactive, solvent-separated ion pairs and even free ions. This results in a dramatic increase in the propagation rate. However, THF can also react with n-BuLi, especially at elevated temperatures, which necessitates careful temperature control.
Temperature: A Double-Edged Sword
Temperature influences the rates of initiation, propagation, and potential side reactions. While higher temperatures generally increase the reaction rate, they can also promote side reactions and thermal initiation of this compound, compromising the "living" nature of the polymerization. For polymerization in THF, low temperatures (e.g., -78 °C) are often employed to suppress side reactions between the organolithium species and the solvent. In non-polar solvents, the polymerization is often conducted at moderately elevated temperatures (e.g., 40-60 °C) to ensure reasonable reaction rates.
Detailed Experimental Protocols
Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Purification of Reagents
3.1.1. This compound Monomer Purification
-
Objective: To remove the inhibitor (typically 4-tert-butylcatechol) and any water or other protic impurities.
-
Protocol:
-
Wash the this compound with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor. Repeat three times.
-
Wash the this compound with deionized water until the aqueous layer is neutral.
-
Dry the this compound over anhydrous magnesium sulfate or calcium chloride, then filter.
-
For the highest purity, the this compound should be stirred over finely ground calcium hydride (CaH₂) for several hours (or overnight) under an inert atmosphere.
-
Finally, distill the this compound from the CaH₂ under reduced pressure immediately before use. Collect the distillate in a flame-dried flask under an inert atmosphere.
-
3.1.2. Tetrahydrofuran (THF) Purification
-
Objective: To remove water and peroxides.
-
Protocol:
-
Pre-dry THF by refluxing over sodium wire for several hours.
-
Distill the pre-dried THF into a flask containing sodium benzophenone ketyl under an inert atmosphere.
-
Reflux the THF until a persistent deep blue or purple color develops, indicating the solution is anhydrous and oxygen-free.
-
Distill the purified THF directly into the reaction flask immediately prior to the polymerization.
-
Titration of n-Butyllithium with Diphenylacetic Acid
-
Objective: To accurately determine the concentration of the n-BuLi solution.
-
Protocol:
-
To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add a precisely weighed amount of recrystallized diphenylacetic acid (e.g., 1.00 mmol, 212.24 mg).
-
Add 5-10 mL of anhydrous THF via syringe.
-
While stirring, add the n-BuLi solution dropwise from a syringe until a persistent yellow color is observed.
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least twice more and average the results.
-
Calculation: Molarity of n-BuLi = (moles of diphenylacetic acid) / (average volume of n-BuLi in Liters).
-
Living Anionic Polymerization of this compound
-
Objective: To synthesize polythis compound with a predetermined molecular weight and a narrow PDI.
-
Protocol:
-
Reactor Setup: Assemble a multi-necked, flame-dried Schlenk flask equipped with a magnetic stir bar while hot and place it under high vacuum, then backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Monomer Addition: Transfer the desired volume of purified solvent (e.g., THF or cyclohexane) to the reactor via a cannula. Bring the reactor to the desired polymerization temperature (e.g., -78 °C for THF or 40 °C for cyclohexane).
-
Add a precise amount of purified this compound monomer to the stirred solvent via syringe.
-
Initiation: Rapidly inject the calculated amount of titrated n-BuLi solution into the reaction mixture. The amount is determined by the target molecular weight (Mn = [mass of monomer in grams] / [moles of initiator]).
-
Propagation: Upon addition of the initiator, a characteristic orange-red color of the polystyryl anion should appear, indicating successful initiation. Allow the polymerization to proceed with vigorous stirring for a predetermined time to ensure complete monomer conversion.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The disappearance of the orange-red color signifies the termination of the living polymer chains.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of stirred methanol.
-
Collect the white, powdery polythis compound by filtration, wash with fresh methanol, and dry in a vacuum oven to a constant weight.
-
Polymer Characterization
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the synthesized polythis compound. A successful living polymerization will yield a polymer with a PDI close to 1.0.
| Parameter | Description | Typical Value for Living Polymerization |
| Mn (Number-Average Molecular Weight) | The total weight of the polymer divided by the total number of polymer molecules. | Controlled by the monomer-to-initiator ratio. |
| Mw (Weight-Average Molecular Weight) | An average that takes into account the molecular weight of each chain. | Close to Mn for a narrow distribution. |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.02 - 1.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polythis compound and to verify the successful incorporation of end-groups if functional termination agents are used. The ratio of aromatic to aliphatic protons in the ¹H NMR spectrum can be used to confirm the polymer's identity.
Visualizing the Process
Mechanism of Polymerization
Caption: Mechanism of n-BuLi initiated anionic polymerization of this compound.
Experimental Workflow
Caption: Workflow for living anionic polymerization of this compound.
References
- Morton, M., & Fetters, L. J. (1975). Procedures for homogeneous anionic polymerization. Rubber Chemistry and Technology, 48(3), 359-409. [Link]
- Welch, F. J. (1962). The kinetics of the polymerization of this compound initiated by n-butyl lithium in hydrocarbon media. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 268(1333), 260-275. [Link]
- Welch, F. J. (1962). The kinetics of the polymerization of this compound initiated by n-butyl lithium in hydrocarbon media. Proceedings of the Royal Society of London. Series A.
- University of Southern Mississippi, Department of Polymer Science. (n.d.).
- Wikipedia. (n.d.).
- Hirao, A., & Ishizone, T. (2014). Anionic Vinyl Polymerization. In Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. [Link]
- Van Beylen, M., Bhattacharyya, D. N., Smid, J., & Szwarc, M. (1966). Solvent Effects in Anionic Polymerization. The Behavior of Living Polythis compound in Tetrahydrofuran-Dioxane Mixtures. The Journal of Physical Chemistry, 70(5), 1575-1577. [Link]
- Worsfold, D. J., & Bywater, S. (1960). Anionic polymerization of this compound. Canadian Journal of Chemistry, 38(10), 1891-1900. [Link]
- Welch, F. J. (1959). The Polymerization of this compound by n-Butyllithium. Journal of the American Chemical Society, 81(6), 1345-1348. [Link]
- Lawson, D. F., & St. Clair, D. J. (1993).
- Lawson, D. F., & St. Clair, D. J. (1993).
- Li, J., Liu, C., He, J., & Liu, C. (2020). Effect of solvent on the initiation mechanism of living anionic polymerization of this compound: A computational study. Journal of Physical Organic Chemistry, 33(11), e4108. [Link]
- Learning Science. (2020, July 9). Anionic polymerisation and its mechanism. [Video]. YouTube. [Link]
- Fischer, D., Krieck, S., & Westerhausen, M. (2023). Stopping the Chain: Isolated Molecular Intermediates of Anionic this compound Polymerization. Angewandte Chemie International Edition, 62(1), e202213829. [Link]
- Schmalz, H., & Abetz, V. (2019). Kinetics of Anionic Living Copolymerization of Isoprene and this compound Using in Situ NIR Spectroscopy: Temperature Effects on Monomer Sequence and Morphology. Macromolecules, 52(23), 9185-9195. [Link]
- Sadykov, I. I., Niftaliyev, S. I., & Shishonok, M. V. (2020). Copolymerization of butadiene and this compound under the influence of n-butyllithium. IOP Conference Series: Materials Science and Engineering, 971(2), 022026. [Link]
- Study.com. (n.d.). Draw a stepwise mechanism for
Application Notes and Protocols for Controlled Radical Polymerization of Styrene
A Senior Application Scientist's Guide to Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This document provides researchers, scientists, and drug development professionals with a detailed guide to performing controlled radical polymerization (CRP) of styrene using two of the most robust and versatile techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Part 1: The Foundation of Control in Radical Polymerization
Conventional free radical polymerization, while simple, offers poor control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. This is due to the high concentration of propagating radicals that rapidly and irreversibly terminate. Controlled radical polymerization techniques introduce a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species.[1][2] This equilibrium allows polymer chains to grow simultaneously and at a similar rate, leading to polymers with predetermined molecular weights, low dispersity (typically Mw/Mn < 1.5), and complex architectures like block copolymers.[1][3][4]
Part 2: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a powerful CRP technique that utilizes a transition metal complex (commonly copper) to reversibly activate and deactivate polymer chains.[2] The control stems from the establishment of an equilibrium between active propagating radicals and dormant alkyl halide species.[2][5][6]
The ATRP Mechanism: A Dynamic Equilibrium
The core of ATRP is a reversible redox process. A transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand) reacts with an alkyl halide initiator (R-X) to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand).[2][5] The generated radical can then propagate by adding monomer units. The higher oxidation state metal complex can then deactivate the propagating radical, reforming the dormant species. This reversible activation/deactivation cycle ensures a low concentration of active radicals at any given time, minimizing termination reactions.[5][6]
Caption: The ATRP equilibrium cycle.
Core Components and Their Roles
Successful ATRP of this compound requires careful selection of the following components:
| Component | Example for this compound | Role and Rationale |
| Monomer | This compound | The building block of the polymer. Must be purified to remove inhibitors.[7][8][9] |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB), 1-Phenylethyl bromide (1-PEBr) | An alkyl halide that determines the starting point of polymerization. The structure should mimic the dormant polymer chain end for efficient initiation.[2][10] |
| Catalyst (Metal Salt) | Copper(I) bromide (CuBr) | The transition metal salt that participates in the redox cycle. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Tris(2-pyridylmethyl)amine (TPMA) | Solubilizes the copper salt and tunes the catalyst activity. The choice of ligand affects the polymerization rate and control.[11][12][13] |
| Solvent | Anisole, Toluene, or bulk polymerization | Provides a medium for the reaction. The choice depends on the solubility of the polymer and catalyst complex. |
Detailed Protocol for ATRP of this compound
This protocol targets a polythis compound with a degree of polymerization (DP) of 100.
Materials:
-
This compound (purified by passing through basic alumina)[14]
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
Procedure:
-
Purification of this compound: Pass this compound through a column of basic alumina to remove the inhibitor.[8][14]
-
Reaction Setup:
-
To a dry Schlenk flask under inert atmosphere (N₂ or Ar), add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL) via a degassed syringe.
-
Add purified this compound (10.4 g, 100 mmol) via a degassed syringe.
-
Add PMDETA (21 µL, 0.1 mmol) via a degassed syringe. The solution should turn green as the copper complex forms.[14]
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation:
-
After the final thaw and backfilling with inert gas, immerse the flask in a preheated oil bath at 110°C.
-
Inject EBiB (147 µL, 1 mmol) to start the polymerization.[4]
-
-
Monitoring and Termination:
-
Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR or GC.
-
After the desired conversion is reached (e.g., 4 hours), stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
-
-
Purification:
-
Dilute the reaction mixture with tetrahydrofuran (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.[14]
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.[14]
-
Filter and dry the resulting white polythis compound powder under vacuum.
-
Troubleshooting ATRP of this compound
| Issue | Possible Cause | Suggested Solution |
| Broad Polydispersity | Impurities (e.g., oxygen, inhibitor), incorrect initiator/catalyst ratio. | Ensure rigorous degassing and monomer purification. Optimize the [Initiator]:[Cu(I)]:[Ligand] ratio. |
| Slow or No Polymerization | Inactive catalyst, presence of inhibitor, insufficient temperature. | Use fresh, high-purity CuBr. Ensure complete removal of the inhibitor. Verify the reaction temperature. |
| Uncontrolled Polymerization | Too much catalyst, incorrect ligand. | Reduce the catalyst concentration. Select a ligand that provides better control for this compound polymerization.[11][12] |
Part 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another highly versatile CRP technique that employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[3][] It is a metal-free process, which can be advantageous for certain applications.[16]
The RAFT Mechanism: A Degenerative Chain Transfer Process
RAFT polymerization operates through a degenerative chain transfer mechanism.[17] A conventional radical initiator (e.g., AIBN) generates radicals that react with the monomer to form propagating chains. These propagating chains then react with the RAFT agent in a reversible addition-fragmentation process.[18] This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.[1]
Caption: Key steps in RAFT polymerization.
Core Components and Their Roles
The success of RAFT polymerization hinges on the appropriate selection of its components:
| Component | Example for this compound | Role and Rationale |
| Monomer | This compound | Must be purified to remove inhibitors.[16] |
| Initiator | Azobisisobutyronitrile (AIBN) | A thermal initiator that provides a constant source of radicals throughout the polymerization.[18] |
| RAFT Agent (CTA) | 2-Cyano-2-propyl dithiobenzoate (CPDB) | A thiocarbonylthio compound that controls the polymerization. The choice of the Z and R groups on the RAFT agent is crucial for controlling the polymerization of a specific monomer.[3][19][20] |
| Solvent | Toluene, Dioxane, or bulk polymerization | Provides a suitable reaction medium. |
Detailed Protocol for RAFT Polymerization of this compound
This protocol targets a polythis compound with a DP of 100.
Materials:
-
This compound (purified by passing through basic alumina)[16]
-
2-Cyano-2-propyl dithiobenzoate (CPDB)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
Procedure:
-
Purification of this compound: As described in the ATRP protocol.[16]
-
Reaction Setup:
-
To a dry Schlenk flask, add CPDB (221 mg, 1 mmol) and AIBN (16.4 mg, 0.1 mmol).
-
Add purified this compound (10.4 g, 100 mmol) and toluene (10 mL) via syringes.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.[16]
-
Polymerization:
-
After the final thaw and backfilling with inert gas, place the flask in a preheated oil bath at 70°C.
-
-
Monitoring and Termination:
-
Monitor the reaction as described in the ATRP protocol.
-
To stop the polymerization, cool the flask to room temperature and expose the contents to air.
-
-
Purification:
-
Dilute the mixture with THF and precipitate the polymer in cold methanol.
-
Filter and dry the resulting pink/red polythis compound powder (the color is due to the RAFT end-group).
-
Troubleshooting RAFT of this compound
| Issue | Possible Cause | Suggested Solution |
| Broad Polydispersity / Bimodal Distribution | Incorrect [RAFT Agent]:[Initiator] ratio, impurities. | A common starting ratio is between 5:1 and 10:1.[8] Ensure rigorous purification of all reagents. |
| Slow or No Polymerization | Inactive initiator, presence of oxygen, inappropriate RAFT agent. | Use fresh initiator. Ensure thorough deoxygenation.[21] Select a RAFT agent known to be effective for this compound.[8][22] |
| Loss of End-Group Fidelity (Colorless Polymer) | Degradation of the RAFT agent, side reactions at high temperatures. | Lower the reaction temperature. Ensure the RAFT agent is stable under the reaction conditions.[8][23] |
Part 4: Characterization
Regardless of the method used, the resulting polythis compound should be characterized to confirm the success of the controlled polymerization.
| Technique | Purpose | Expected Outcome for Controlled Polymerization |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Mn should increase linearly with monomer conversion. Đ should be low (typically < 1.5). The GPC trace should be a single, narrow peak.[1][24] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Determine monomer conversion and confirm the polymer structure and end-groups. | The disappearance of vinyl proton signals from the monomer indicates conversion. Signals corresponding to the initiator fragment and/or RAFT agent should be visible at the polymer chain ends. |
References
- Mechanism and Kinetics of RAFT-Mediated Graft Polymerization of this compound on a Solid Surface. 1.
- Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of this compound and Methyl Methacryl
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- Homogeneous Reverse Atom Transfer Radical Polymerization of this compound Initi
- Atom transfer radical polymerization (ATRP)
- Atom Transfer Radical Polymerization | Chemical Reviews - ACS Public
- Atom transfer radical emulsion polymerization (emulsion ATRP)
- Effect of Initiator and Ligand Structures on ATRP of this compound and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate | Macromolecules - ACS Public
- Reversible Addition−Fragmentation Chain Transfer Polymerization Initiated with Ultraviolet Radiation | Macromolecules - ACS Public
- Reversible addition–fragmentation chain transfer (RAFT)
- Effects of catalyst, ligand, solvent, and initiator on ATRP of this compound.
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
- Polymerizing via
- Synthesis of block and graft copolymers of this compound by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents | Request PDF - ResearchG
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- ATRP Ligands & Initiators: Clean Functional Polymers - Sigma-Aldrich. (URL: )
- Controlled this compound polymeriz
- RAFT Agent Design and Synthesis | Macromolecules - ACS Public
- RAFT Agent Design and Synthesis | Macromolecules - ACS Public
- RAFT solution copolymerization of this compound and 1,3-butadiene and its application as a tool for block copolymer prepar
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- Atom Transfer Radical Polymerization (ATRP)
- (PDF)
- RAFT Polymerization not initi
- Tips for optimizing a RAFT polymeriz
- 24 questions with answers in RAFT POLYMERIZATION | Science topic - ResearchG
- Troubleshooting inconsistent results in 4-isopropyl this compound polymeriz
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Cationic Polymerization of Styrene with Lewis Acid Catalysts: A Detailed Guide to Application and Protocol
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the principles and practices of cationic polymerization of styrene, with a specific focus on the use of Lewis acid catalysts. This guide offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights into achieving controlled polymerization for the synthesis of well-defined polystyrenes.
Foundational Principles: The Mechanism of Cationic Polymerization of this compound
Cationic polymerization is a chain-growth polymerization technique where the active propagating species is a carbocation.[1] For this compound, this method is particularly effective due to the ability of the phenyl group to stabilize the resulting benzylic carbocation through resonance.[2] The process is typically initiated by an electrophilic attack on the vinyl group of the this compound monomer.
The overall mechanism can be broken down into three key stages: initiation, propagation, and termination/chain transfer.
Initiation: The Genesis of the Carbocation
In the context of Lewis acid catalysis, the Lewis acid itself (e.g., AlCl₃, SnCl₄, TiCl₄) is often referred to as a co-initiator.[3] It requires the presence of a proton source (a protogen), such as water or alcohol, or a carbocation source (a cationogen), like an alkyl halide, to act as the true initiator.[3] The Lewis acid activates the initiator, generating a complex that provides the electrophile to attack the this compound monomer.[4]
For instance, in the presence of trace amounts of water, a Lewis acid like aluminum trichloride (AlCl₃) can form a complex that releases a proton, which then initiates the polymerization.[4][5]
Initiation with a Lewis Acid and a Protogen (Water): H₂O + AlCl₃ ⇌ H⁺[AlCl₃OH]⁻ H⁺[AlCl₃OH]⁻ + C₆H₅CH=CH₂ → C₆H₅C⁺H-CH₃ + [AlCl₃OH]⁻
Propagation: The Growth of the Polymer Chain
The newly formed carbocation at the end of the growing polymer chain then attacks the double bond of another this compound monomer. This process repeats, leading to the elongation of the polythis compound chain.[4] The rate of propagation is influenced by factors such as temperature, solvent polarity, and the nature of the counter-ion.[1]
Propagation Step:
Sources
Application Note & Protocol: Emulsion Polymerization of Styrene for Nanoparticle Synthesis in Biomedical Research
Introduction: The Rationale for Polystyrene Nanoparticles in Advanced Research
Polythis compound nanoparticles (PS-NPs) serve as a cornerstone in various biomedical and pharmaceutical research domains, from fundamental studies of cellular uptake to the development of novel drug delivery platforms.[1][2] Their appeal lies in the ability to synthesize them with highly uniform sizes (monodispersity) and the inherent biocompatibility of the polythis compound core.[2] Furthermore, their surface is readily amenable to functionalization, allowing for the attachment of targeting ligands, therapeutic agents, or imaging probes, making them a versatile tool for drug development professionals.[3][4]
This guide provides a comprehensive overview of the scientific principles and a detailed, field-proven protocol for synthesizing polythis compound nanoparticles via emulsion polymerization. We will delve into the causality behind experimental choices, offering insights into how reaction parameters can be modulated to achieve desired nanoparticle characteristics.
Scientific Principles: Understanding the Emulsion Polymerization Mechanism
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically involving a water-insoluble monomer (this compound), a continuous aqueous phase, a surfactant, and a water-soluble initiator.[5] The process allows for the synthesis of high molecular weight polymers at a high polymerization rate, all within a low-viscosity medium, which is ideal for heat transfer and handling.[6]
The reaction is classically described by the Smith-Ewart theory and proceeds through three main intervals:
-
Interval I: Particle Nucleation. This is the birth of the nanoparticles. After adding a water-soluble initiator like potassium persulfate (KPS), radicals are generated in the aqueous phase.[7] These radicals can initiate polymerization with dissolved this compound monomers. The resulting oligomeric chains grow until they become insoluble and precipitate, or they enter monomer-swollen surfactant micelles.[7][8] These micelles, tiny aggregates of surfactant molecules solubilizing monomer, serve as the primary loci for particle nucleation.[5][9]
-
Interval II: Particle Growth. Once particles are formed, they are swollen with monomer that diffuses from large monomer droplets that act as reservoirs. Polymerization now occurs predominantly within these growing nanoparticles. The number of particles typically remains constant during this phase, and they grow in size as monomer is converted to polymer.
-
Interval III: Monomer Depletion. This interval begins when the separate monomer droplets disappear. The remaining monomer is located solely within the polymer particles. The polymerization rate decreases as the monomer concentration within the particles falls, continuing until a high conversion is reached.
The final product is a stable colloidal dispersion of polymer nanoparticles in water, often referred to as a latex.[5][6]
The Critical Role of Reagents
-
Monomer (this compound): The fundamental building block of the polymer chain. Commercial this compound often contains inhibitors to prevent spontaneous polymerization during storage; these must be removed prior to the reaction.
-
Surfactant (Emulsifier): The surfactant, such as Sodium Dodecyl Sulfate (SDS), is crucial for two reasons. First, it forms the micelles that serve as nucleation sites. Second, it adsorbs onto the surface of the growing polymer particles, providing colloidal stability through electrostatic or steric repulsion and preventing them from aggregating.[9][10][11]
-
Initiator: A water-soluble initiator, typically Potassium Persulfate (KPS), is used. Its thermal decomposition generates free radicals in the aqueous phase, kicking off the entire polymerization process.[7][12] The charge of the initiating species can also influence radical entry into the particles.[13]
Experimental Workflow and Logic
The synthesis of polythis compound nanoparticles is a sequential process where control over each step is critical for achieving the desired outcome. The logical flow ensures the proper formation of the emulsion before polymerization is initiated.
Caption: Experimental workflow for polythis compound nanoparticle synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | Purity | Supplier Example | Notes |
| This compound | C₈H₈ | ≥99% | Sigma-Aldrich | Must be washed to remove inhibitor (4-tert-butylcatechol). |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | ≥99% | Sigma-Aldrich | Anionic surfactant. |
| Potassium Persulfate (KPS) | K₂S₂O₈ | ≥99% | Sigma-Aldrich | Water-soluble initiator. |
| Sodium Hydroxide (NaOH) | NaOH | ACS Grade | Fisher Scientific | For washing this compound. |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | Millipore System | Used for all aqueous solutions and washing. |
| Nitrogen Gas (N₂) | N₂ | High Purity | Airgas | To create an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Mechanical overhead stirrer with paddle
-
Heating mantle or oil bath with temperature controller
-
Syringe and needle for initiator injection
-
Separatory funnel (for washing this compound)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Dialysis tubing (e.g., 12-14 kDa MWCO) for purification
Detailed Experimental Protocol
This protocol is designed to synthesize polythis compound nanoparticles with an approximate diameter of 50-100 nm. The final size is highly dependent on the reagent concentrations.[14]
Step 1: Preparation of Reagents
-
Monomer Washing: To remove the polymerization inhibitor, wash 20 mL of this compound three times with 20 mL of 1 M NaOH solution in a separatory funnel. Follow this with three washes using 20 mL of DI water until the aqueous phase is neutral (check with pH paper). Store the washed this compound at 4°C until use.
-
Aqueous Surfactant Solution: In a beaker, dissolve 0.2 g of Sodium Dodecyl Sulfate (SDS) in 100 mL of DI water.
-
Initiator Solution: Shortly before use, dissolve 0.1 g of Potassium Persulfate (KPS) in 5 mL of DI water.
Step 2: Reaction Setup and Emulsification
-
Assemble the three-neck flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and a rubber septum in the other.
-
Pour the aqueous surfactant solution into the flask.
-
Add 10 mL of the washed this compound to the flask.
-
Begin stirring at a constant rate (e.g., 300 RPM) to form a milky-white pre-emulsion.
-
Purge the system with nitrogen gas for 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle positive pressure of nitrogen throughout the reaction.
Step 3: Polymerization
-
Heat the reaction mixture to the desired temperature (typically 80°C) using the heating mantle or oil bath.[15][16]
-
Once the temperature has stabilized, inject the KPS initiator solution through the rubber septum using a syringe.[6]
-
Allow the polymerization to proceed for 4-6 hours at 80°C with continuous stirring. The milky appearance of the latex will become more opaque as the reaction progresses.
Step 4: Purification of Nanoparticles
Post-synthesis purification is critical for biomedical applications to remove unreacted monomer, surfactant, and initiator salts.[17]
-
Cool the reaction flask to room temperature.
-
Transfer the resulting polythis compound latex into dialysis tubing (12-14 kDa MWCO).
-
Place the tubing in a large beaker containing DI water.
-
Dialyze for 48-72 hours, changing the DI water every 8-12 hours to ensure a sufficient concentration gradient for diffusion of impurities.
-
Store the purified nanoparticle dispersion at 4°C.
Parameter Optimization and Expected Outcomes
The size of the synthesized nanoparticles is a critical parameter, especially in drug delivery, where it can influence cellular internalization rates.[1] Nanoparticle size can be tuned by adjusting the concentrations of the surfactant and initiator.
| Parameter | Change | Effect on Particle Size | Rationale |
| Surfactant Concentration | Increase | Decrease | A higher surfactant concentration leads to the formation of a larger number of micelles.[9] With the same amount of monomer, this results in more, but smaller, final particles. |
| Decrease | Increase | Fewer micelles are available for nucleation, leading to a smaller number of larger particles. | |
| Initiator Concentration | Increase | Decrease | A higher initiator concentration increases the rate of radical generation, leading to a higher number of polymer particles being nucleated.[12] This results in smaller final particles. |
| Decrease | Increase | A lower rate of radical generation results in fewer nucleation events, leading to larger particles. |
Nanoparticle Characterization
Verifying the physical properties of the synthesized nanoparticles is a self-validating step of the protocol.
-
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter and the Polydispersity Index (PDI). A low PDI (<0.1) indicates a monodisperse sample with a narrow size distribution.[18]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) are used to visualize the morphology of the nanoparticles, confirming their spherical shape and providing a direct measure of their size and uniformity.[16][18][19]
Application in Drug Development
Polythis compound nanoparticles are an excellent model system for studying bio-nano interactions.[2] Their surfaces can be modified with functional groups (e.g., carboxyl, amine) to covalently attach drugs or targeting molecules. They are widely used in:
-
Drug Delivery Studies: Encapsulating hydrophobic drugs to improve their solubility and bioavailability.[1][20]
-
Diagnostics and Bioimaging: Incorporating fluorescent dyes or contrast agents for imaging applications.[3]
-
Immunoassays: Serving as solid supports for antibody or antigen immobilization in diagnostic tests.[4]
Mechanistic Overview of Particle Nucleation
The formation of stable polymer particles from monomer, water, surfactant, and initiator is a complex process governed by colloidal science principles.
Caption: Key components and pathways in emulsion polymerization.
References
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Application Notes and Protocols: A Guide to Suspension Polymerization of Styrene for Bead Production
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the suspension polymerization of styrene to produce polythis compound beads. This technique is widely employed for creating spherical polymer particles with controlled size distributions, which are crucial in various applications, including chromatography, solid-phase synthesis, and as precursors for expanded polythis compound foams.[1][2][3] This guide delves into the underlying principles, provides a detailed experimental protocol, and discusses the critical parameters that influence the characteristics of the final product.
Principles of Suspension Polymerization
Suspension polymerization is a heterogeneous polymerization process where a water-insoluble monomer, in this case, this compound, is dispersed as fine droplets in a continuous aqueous phase.[3][4] The polymerization is initiated by a monomer-soluble initiator, and the reaction proceeds within each individual monomer droplet, which can be considered as a tiny bulk polymerization reactor.[1][5] This method offers excellent heat dissipation due to the high heat capacity of water, allowing for better temperature control compared to bulk polymerization.[6]
The key to successful suspension polymerization lies in preventing the coalescence of the sticky polymerizing droplets. This is achieved by the addition of a suspending agent (or stabilizer) to the aqueous phase and by maintaining constant agitation.[1][3] The final product is a slurry of spherical polymer beads, which can be easily separated by filtration.[1]
The mechanism follows a free-radical chain-growth process, which can be broken down into three main stages:
-
Initiation: The initiator, typically a peroxide like benzoyl peroxide (BPO) or an azo compound like 2,2′-azobisisobutyronitrile (AIBN), thermally decomposes to generate free radicals.[6][7] These radicals then react with this compound monomers to initiate the polymer chain.
-
Propagation: The initiated monomer radical adds to successive this compound monomer units, rapidly growing the polymer chain.
-
Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.[8]
Below is a diagram illustrating the fundamental mechanism of suspension polymerization.
Caption: Mechanism of Suspension Polymerization of this compound.
Critical Experimental Parameters and Their Impact
The properties of the resulting polythis compound beads, particularly their size and molecular weight, are highly dependent on several key experimental parameters. Understanding the influence of these factors is crucial for tailoring the synthesis to specific application needs.
| Parameter | Effect on Bead Size | Effect on Molecular Weight | Rationale |
| Stirring Speed | Increasing speed decreases bead size.[9] | Minor effect. | Higher agitation leads to smaller, more stable monomer droplets. |
| Initiator Concentration | Can influence bead size; higher concentrations may lead to smaller beads.[10][11] | Increasing concentration generally decreases molecular weight.[12] | More initiator generates more polymer chains, leading to shorter chains at full conversion. |
| Suspending Agent Conc. | Increasing concentration generally decreases bead size.[9][13] | No direct effect. | A higher concentration of stabilizer more effectively prevents droplet coalescence, leading to smaller, more stable droplets. |
| Monomer-to-Water Ratio | Higher monomer concentration can lead to larger beads.[9] | Can influence polymerization rate and heat transfer, indirectly affecting molecular weight. | A higher volume of the dispersed phase can increase the likelihood of droplet coalescence. |
| Reaction Temperature | Higher temperature can lead to larger beads.[1] | Increasing temperature generally decreases molecular weight. | Temperature affects initiator decomposition rate, propagation rate, and chain transfer reactions. |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the suspension polymerization of this compound to produce polythis compound beads.
Materials and Reagents
-
This compound Monomer: Inhibitor-free. If not inhibitor-free, it should be purified by washing with an aqueous sodium hydroxide solution followed by distillation.[1]
-
Initiator: Benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN).
-
Suspending Agent: Poly(vinyl alcohol) (PVA), gelatin, or inorganic stabilizers like tricalcium phosphate.[3][14]
-
Continuous Phase: Deionized water.
-
Cross-linking Agent (Optional): Divinylbenzene (DVB) can be added to produce cross-linked beads.[9]
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.[1]
-
Heating and Stirring: A heating mantle with a magnetic stirrer or an overhead mechanical stirrer and a water bath.
Step-by-Step Procedure
-
Preparation of the Aqueous Phase: In the three-necked flask, dissolve the suspending agent (e.g., 0.5 g of poly(vinyl alcohol)) in 150 mL of deionized water. Heat and stir the solution until the suspending agent is fully dissolved.[8][9]
-
Preparation of the Organic Phase: In a separate beaker, dissolve the initiator (e.g., 0.25 g of benzoyl peroxide) in the this compound monomer (e.g., 25 mL).[5] If a cross-linked polymer is desired, add the divinylbenzene to this solution.
-
Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The stirring speed should be adjusted to achieve the desired droplet size.[9]
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-90°C for BPO) while maintaining a constant stirring rate.[6][9] It is advisable to purge the system with an inert gas like nitrogen before and during the reaction to remove oxygen, which can inhibit free-radical polymerization.[6] The reaction is typically carried out for several hours (e.g., 3-7 hours) until the polymerization is complete.[9]
-
Work-up: After the reaction is complete, cool the mixture while continuing to stir.[9] The resulting polythis compound beads can be collected by filtration using a Buchner funnel.
-
Purification: Wash the collected beads several times with hot water to remove any remaining suspending agent and other impurities. Subsequently, wash with a solvent like methanol or ethanol to remove any unreacted monomer.[9]
-
Drying: Dry the purified beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
The following flowchart provides a visual representation of the experimental workflow.
Caption: Experimental Workflow for this compound Suspension Polymerization.
Characterization of Polythis compound Beads
After synthesis, it is essential to characterize the polythis compound beads to ensure they meet the desired specifications. Common characterization techniques include:
-
Particle Size Analysis: Techniques such as sieving, optical microscopy, or laser diffraction can be used to determine the average particle size and size distribution of the beads.[13][14]
-
Molecular Weight Determination: The molecular weight and molecular weight distribution of the polythis compound can be determined by techniques like gel permeation chromatography (GPC) or viscometry.[1][6]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polythis compound.[6]
-
Morphological Analysis: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and sphericity of the beads.[15]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Agglomeration of Beads | Insufficient stirring, low concentration of suspending agent, or improper temperature control. | Increase stirring speed, increase the concentration of the suspending agent, ensure uniform heating. |
| Irregular Bead Shape | Inefficient stirring, high monomer viscosity at later stages of polymerization. | Optimize stirrer design and speed, consider a staged temperature profile. |
| Low Polymer Yield | Presence of inhibitor in the monomer, insufficient initiator, or low reaction temperature/time. | Purify the monomer, increase initiator concentration, or increase reaction temperature/time. |
| Broad Particle Size Distribution | Inconsistent stirring, temperature fluctuations, or inefficient stabilization. | Ensure constant and uniform agitation, maintain a stable reaction temperature, optimize the type and concentration of the suspending agent. |
Conclusion
Suspension polymerization is a robust and versatile method for producing spherical polythis compound beads with a wide range of sizes and properties. By carefully controlling the experimental parameters as outlined in this guide, researchers can reliably synthesize high-quality polythis compound beads tailored for their specific applications in research, diagnostics, and drug development.
References
- Suspension Polymerization of this compound Using Zinc Oxide as a Suspension Agent. (n.d.). Semantic Scholar.
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- Emulsion and Suspension Polymerization of this compound. (n.d.). Scribd.
- Effect of Reaction Parameters on Size Distribution of Emulsion-Polymerized Polythis compound Latex Beads Studied by Gravitational Flow-Flow Fractionation (GrFFF). (n.d.). Taylor & Francis Online.
- Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of this compound. (n.d.). MDPI.
- (PDF) Effect of Reaction Parameters on Size Distribution of Emulsion-Polymerized Polythis compound Latex Beads Studied by Gravitational Flow-Flow Fractionation (GrFFF). (n.d.). ResearchGate.
- Suspension Polymerization of this compound. (2016, April 22). YouTube.
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- Size Control of Polythis compound Beads by Multistage Seeded Emulsion Polymerization. (1999, March 28).
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- Suspension polymerization. (n.d.). Wikipedia.
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- Understanding the Role of Initiators in Polymerization. (2025, July 3). Patsnap Eureka.
- Bead Size Distribution Dependency on Reactor Geometry and Agitation Conditions of Polythis compound Production with Suspension Polymerization. (2018, June 29). MÜHENDİSLİK FAKÜLTESİ.
- A novel route for synthesis of cross-linked polythis compound copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. (n.d.). Taylor & Francis Online.
- Investigation on the Controllable Synthesis of Colorized and Magnetic Polythis compound Beads With Millimeter Size via In Situ Suspension Polymerization. (n.d.). PMC - PubMed Central.
- Investigation on the Controllable Synthesis of Colorized and Magnetic Polythis compound Beads With Millimeter Size via In Situ Suspension Polymerization. (2022, May 26). Frontiers.
- Suspending agents | PPTX. (n.d.). Slideshare.
- Recycling of Polythis compound in Suspension Polymerization Process. (n.d.). Doria.fi.
- Suspending agent: Significance and symbolism. (2025, August 1).
- Suspension polymerization/ Polymer Technology/Applied chemistry/Engineering chemistry/ Intermediate. (2022, October 27). YouTube.
- Suspension polymerisation to form polymer beads | Request PDF. (2025, August 9). ResearchGate.
- What Is Suspension Polymerization? - Chemistry For Everyone. (2025, May 4). YouTube.
- How Is Expanded Polythis compound (EPS) Made? - Chemistry For Everyone. (2025, March 21). YouTube.
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synthesis of styrene-butadiene rubber (SBR) experimental procedure
An In-depth Technical Guide to the Synthesis of Styrene-Butadiene Rubber (SBR)
Introduction
This compound-Butadiene Rubber (SBR) is the highest-volume synthetic rubber produced globally, serving as a primary material in the manufacturing of tires, footwear, industrial hoses, and a myriad of other rubber goods.[1][2] It is a copolymer synthesized from this compound and 1,3-butadiene.[1][3] Typically, the composition is around 25% this compound and 75% butadiene by weight, though this ratio can be modified to tailor the polymer's properties; a higher this compound content, for instance, leads to a harder and less flexible material.[1]
The production of SBR is dominated by two commercially significant methods: emulsion polymerization and solution polymerization.[1][2] These methods are fundamentally different, employing free-radical and anionic polymerization mechanisms, respectively. This distinction results in polymers (termed e-SBR and s-SBR) with unique microstructures, molecular weights, and performance characteristics, dictating their end-use applications.[1] This guide provides a detailed exploration of these synthesis routes, their underlying chemical principles, and comprehensive laboratory-scale protocols.
Core Polymerization Mechanisms
The creation of SBR is an addition polymerization, where this compound and butadiene monomer units are sequentially added to form long polymer chains without the loss of any atoms.[1][3] The specific mechanism governs the polymer's final architecture.
Free-Radical Polymerization (Emulsion SBR)
Emulsion polymerization is a cornerstone of SBR production, particularly for general-purpose grades.[1] It is a free-radical chain-growth process carried out in an aqueous medium.[1][4] The system's key components are the monomers (this compound and butadiene), a continuous phase (water), an emulsifier or surfactant (like fatty or rosin acid soaps), and a water-soluble initiator.[1][3][5] The emulsifier disperses the water-insoluble monomers into stable droplets, forming micelles. The initiator generates free radicals in the aqueous phase, which then migrate into these monomer-swollen micelles, initiating polymerization.[1] The micelles become the primary loci for polymer chain growth.
The process consists of three main stages: initiation, propagation, and termination.[6][7]
-
Initiation: A free-radical initiator (e.g., potassium persulfate or a redox system) decomposes to form active radical species.[4][6] This radical then adds to a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed monomer radical adds to successive monomer units, rapidly extending the polymer chain.[6]
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other through combination or disproportionation, or when they react with a chain transfer agent.[4][6]
Emulsion polymerization can be further categorized into "hot" and "cold" processes.[1]
-
Hot Emulsion SBR: Conducted at higher temperatures (50-60°C) with initiators like potassium persulfate. This was the original method and typically results in more chain branching.[1][8][9]
-
Cold Emulsion SBR: Performed at lower temperatures (~5°C) using a more reactive redox initiator system (e.g., an organic hydroperoxide and a reducing agent).[5][9] This method allows for better control of the polymer's molecular weight and results in improved properties, such as abrasion resistance, making it the dominant process today.[10]
Anionic Polymerization (Solution SBR)
Solution polymerization (s-SBR) is an anionic chain-growth process conducted in an organic solvent, typically an alkane like n-hexane.[8][11] This method is renowned for its ability to produce polymers with a high degree of microstructural control, narrow molecular weight distribution, and the ability to incorporate functional groups.[12]
The key components are the monomers, an anhydrous solvent, and an organometallic initiator, most commonly an alkyllithium compound such as n-butyllithium (n-BuLi).[8][11]
-
Initiation: The process begins when the n-BuLi initiator adds to a monomer molecule (this compound or butadiene), forming a carbanionic species. This step is very fast.
-
Propagation: The carbanionic end of the growing chain then attacks subsequent monomer units. This process continues as long as monomers are available. A significant feature of this mechanism is the absence of a spontaneous termination step. The growing chains are referred to as "living polymers" because the anionic ends remain active.
-
Termination: The "living" chains are deliberately "killed" or terminated at the end of the reaction by adding a protic agent like isopropyl alcohol.[1] Alternatively, a coupling agent (e.g., silicon tetrachloride) can be added to link multiple living chains together, precisely controlling the polymer's architecture.[1]
The living nature of anionic polymerization allows for the synthesis of well-defined block copolymers and the ability to functionalize the polymer chain ends, which can improve interaction with fillers like silica in tire compounds.[12][13]
Comparison of Synthesis Methodologies
The choice between emulsion and solution polymerization is dictated by the desired properties of the final SBR product and cost considerations. Emulsion polymerization is generally more cost-effective for high-volume production, while solution polymerization offers superior control over the polymer's microstructure, which is critical for high-performance applications like "green" tires with low rolling resistance.[12]
| Feature | Emulsion Polymerization (e-SBR) | Solution Polymerization (s-SBR) |
| Mechanism | Free-Radical Chain Growth[1] | Anionic "Living" Polymerization[1] |
| Medium | Water[1] | Organic Solvent (e.g., n-hexane)[8] |
| Initiator | Water-soluble (e.g., K₂S₂O₈, Redox systems)[5][9] | Organometallic (e.g., n-Butyllithium)[8][11] |
| Temperature | Cold: ~5°C; Hot: 50-60°C[8][9] | Wide range, typically 50-80°C[8][11] |
| Molecular Weight | Broad Distribution | Narrow Distribution |
| Chain Structure | More branched, random copolymer | Linear, better control of blockiness/randomness[12] |
| Process Control | Good heat dissipation due to water | Viscosity can increase significantly, heat removal is critical |
| Purity | Contains residual emulsifiers and coagulants | High purity, free of contaminants |
| Key Advantages | High reaction rate, cost-effective, robust process[2] | Precise control over microstructure, MWD, and functionality[12] |
| Primary Use | General-purpose tires, mechanical goods[2] | High-performance tires, specialty adhesives[12] |
Experimental Protocols
The following protocols provide detailed, laboratory-scale methodologies for synthesizing SBR via cold emulsion and solution polymerization.
Protocol 1: Laboratory-Scale Cold Emulsion Polymerization of SBR
This protocol describes a typical batch process for synthesizing cold e-SBR, targeting a standard 75:25 butadiene-to-styrene ratio.
Materials & Reagents:
-
Monomers: 1,3-Butadiene (chilled), this compound (inhibitor removed)
-
Continuous Phase: Deionized water
-
Emulsifier System: Rosin acid soap and fatty acid soap
-
Initiator System (Redox):
-
Activator: p-Menthane hydroperoxide
-
Reducing Agent: Sodium formaldehyde sulfoxylate
-
Chelating Agent/Iron Source: Ferrous sulfate, Ethylenediaminetetraacetic acid (EDTA)
-
-
Chain Transfer Agent (CTA): tert-Dodecyl mercaptan (TDDM) to control molecular weight[5]
-
Shortstop: N,N-Diethylhydroxylamine (DEHA) to terminate the reaction
-
Antioxidant: 2,6-di-tert-butyl-4-methylphenol (BHT)
Methodology:
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Application Notes & Protocols: Functionalization of Polystyrene for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Inert Nature of Polystyrene
Polythis compound (PS) is a cornerstone material in biomedical research and clinical applications, prized for its optical clarity, ease of manufacturing, and low cost.[1][2] From Petri dishes and microplates to nanoparticles, its presence is ubiquitous.[1][2][3] However, the inherent hydrophobicity and chemical inertness of native polythis compound surfaces present a significant challenge, as they do not readily support cell adhesion, protein immobilization, or other crucial biological interactions.[1][4][5] To unlock the full potential of this versatile polymer, surface functionalization is not just an option, but a necessity. This guide provides an in-depth exploration of the principles and protocols for modifying polythis compound surfaces to meet the demanding requirements of modern biomedical applications.
Section 1: Strategies for Polythis compound Surface Functionalization
The goal of polythis compound functionalization is to introduce specific chemical groups onto its surface, thereby altering its properties to promote desired biological interactions. These functional groups can directly enhance cell adhesion or serve as anchor points for the covalent attachment of biomolecules such as antibodies, enzymes, or peptides.[6][7] The most common functionalization strategies can be broadly categorized into plasma treatment, wet chemical methods, and polymer grafting.
Plasma Treatment: A Versatile and Efficient Approach
Plasma treatment is a widely used method for modifying polymer surfaces due to its efficiency and environmental friendliness.[5][8] It involves exposing the polythis compound surface to an ionized gas (plasma), which contains a mixture of ions, electrons, and reactive free radicals.[1][5] These high-energy species interact with the polythis compound surface, leading to the formation of various functional groups.
Mechanism of Action: The energetic particles in the plasma can break the chemical bonds on the polythis compound surface, including the stable phenyl rings.[1][5] Depending on the gas used, different functional groups can be introduced. For instance, oxygen plasma is commonly used to introduce oxygen-containing groups like hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups.[5][9] Nitrogen-containing plasmas can introduce amine (-NH2) groups.[9] This process increases the surface's hydrophilicity and provides reactive sites for further modifications.[5][9]
Protocol 1: Oxygen Plasma Treatment for Enhanced Cell Adhesion
This protocol details the steps for activating a polythis compound surface using oxygen plasma to improve its suitability for cell culture.
Materials:
-
Polythis compound substrates (e.g., Petri dishes, microplates)
-
Plasma cleaner/etcher system
-
Oxygen gas (high purity)
-
Contact angle goniometer (for characterization)
-
X-ray photoelectron spectrometer (XPS) (for characterization)
Procedure:
-
Cleaning: Thoroughly clean the polythis compound substrates by sonicating them in isopropanol and then deionized water for 5 minutes each to remove any surface contaminants. Dry the substrates with a stream of nitrogen gas.
-
Plasma Treatment:
-
Place the cleaned and dried polythis compound substrates into the plasma chamber.
-
Evacuate the chamber to a base pressure of <1 Pa.
-
Introduce high-purity oxygen gas into the chamber at a controlled flow rate.
-
Apply radiofrequency (RF) or microwave power to generate the plasma. Typical parameters can range from 300-1000 W for 3-5 minutes.[7]
-
After the treatment, vent the chamber and remove the substrates.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Measurement: Measure the water contact angle on the treated and untreated surfaces. A significant decrease in the contact angle indicates increased hydrophilicity. For example, the contact angle of untreated polythis compound is around 89-96°, which can be reduced to as low as 36-48° after a few seconds of plasma treatment.[10]
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the introduction of oxygen-containing functional groups on the surface. An increase in the oxygen atomic percentage is expected.[9][10]
-
Expected Outcome: The plasma-treated polythis compound surface will exhibit increased hydrophilicity and will be rich in oxygen-containing functional groups, promoting better cell adhesion and proliferation compared to untreated polythis compound.[4][5]
Wet Chemical Methods: Precise Control over Surface Chemistry
Wet chemical methods offer a high degree of control over the type and density of functional groups introduced onto the polythis compound surface. These methods typically involve immersing the polythis compound in a solution containing strong oxidizing agents or other reactive chemicals.
Mechanism of Action: Strong acids like sulfuric acid and chromic acid can oxidize the polythis compound surface, introducing carboxyl and hydroxyl groups.[1] Another common approach is Friedel-Crafts acylation, where succinic anhydride can be used to introduce carboxylic acid groups onto the aromatic rings of polythis compound.[11] These methods allow for the creation of surfaces with specific functionalities tailored for particular applications.
Protocol 2: Carboxylation of Polythis compound for Bioconjugation
This protocol describes the introduction of carboxyl groups onto a polythis compound surface using a piranha solution, making it suitable for covalent immobilization of proteins and other amine-containing biomolecules.
Materials:
-
Polythis compound substrates
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cleaning: Clean the polythis compound substrates as described in Protocol 1.
-
Piranha Treatment:
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid while cooling the mixture in an ice bath.
-
Immerse the cleaned polythis compound substrates in the piranha solution for 1-2 hours at room temperature.[12]
-
After the treatment, carefully remove the substrates and rinse them extensively with deionized water to remove any residual acid.
-
-
Activation and Bioconjugation (Example with a Protein):
-
Activate the carboxyl groups using a standard carbodiimide crosslinker chemistry, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[13][14]
-
Prepare a solution of the protein to be conjugated in a suitable buffer (e.g., PBS at pH 7.4).
-
Incubate the activated polythis compound surface with the protein solution for several hours at room temperature or overnight at 4°C to allow for covalent bond formation.
-
Wash the surface thoroughly with PBS to remove any non-covalently bound protein.
-
Expected Outcome: The polythis compound surface will be functionalized with carboxyl groups, enabling the covalent attachment of biomolecules. This is particularly useful for applications like immunoassays (e.g., ELISA) and biosensors where stable immobilization of antibodies or antigens is required.[6][13]
Polymer Grafting: Building Complex Architectures
Polymer grafting involves attaching polymer chains to the polythis compound surface, creating a "brush-like" structure. This technique can dramatically alter the surface properties and can be used to introduce a high density of functional groups or to create surfaces with specific functionalities for applications like drug delivery.[15][16]
Mechanism of Action: Grafting can be achieved through "grafting-to" or "grafting-from" methods.[16] In "grafting-to," pre-synthesized polymer chains with reactive end groups are attached to the polythis compound surface. In "grafting-from," polymerization is initiated from sites on the polythis compound surface.[16] A common method is UV-induced graft polymerization, where the polythis compound surface is first activated with UV light to create free radicals, which then initiate the polymerization of a monomer from a solution.[8][17]
Protocol 3: UV-Induced Grafting of Poly(acrylic acid) for Enhanced Hydrophilicity
This protocol outlines the grafting of poly(acrylic acid) (PAA) onto a polythis compound surface to create a highly hydrophilic and carboxyl-functionalized surface.
Materials:
-
Polythis compound substrates
-
Acrylic acid (AAc) monomer
-
UV light source (e.g., medium-pressure mercury lamp)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Cleaning: Clean the polythis compound substrates as described in Protocol 1.
-
Surface Activation:
-
Place the cleaned substrates in a reaction chamber.
-
Expose the substrates to UV irradiation in the presence of a photoinitiator or, in some cases, the UV light is sufficient to create radicals on the polythis compound surface.
-
-
Graft Polymerization:
-
Prepare an aqueous solution of acrylic acid monomer.
-
Immerse the activated polythis compound substrates in the monomer solution.
-
Expose the setup to UV light for a specified period (e.g., 30-60 minutes) to initiate graft polymerization.[8] It's important to purge the solution with nitrogen to remove oxygen, which can inhibit the polymerization reaction.
-
-
Washing: After grafting, thoroughly wash the substrates with deionized water to remove any ungrafted monomer and homopolymer.
Expected Outcome: The polythis compound surface will be coated with a layer of PAA, resulting in a significant increase in hydrophilicity and a high density of carboxyl groups. This type of surface is beneficial for applications requiring strong protein resistance (anti-fouling) or for creating a high-capacity surface for biomolecule immobilization.[17]
Section 2: Characterization of Functionalized Polythis compound
To ensure the success of the functionalization process and to understand the properties of the modified surface, a combination of characterization techniques is essential.
| Technique | Information Obtained | Typical Results for Functionalized Polythis compound |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | A significant decrease in water contact angle after functionalization.[8][9][18] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increased atomic percentage of oxygen and/or nitrogen, and identification of functional groups like C-O, C=O, and C-N.[8][9][19] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can show changes in surface morphology, such as increased roughness after plasma treatment.[4][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds and functional groups. | Appearance of characteristic peaks for the introduced functional groups (e.g., C=O stretch for carboxyl groups).[8][19] |
Section 3: Biomedical Applications of Functionalized Polythis compound
The ability to tailor the surface properties of polythis compound opens up a vast range of biomedical applications.
Enhanced Cell Culture
As demonstrated in Protocol 1, functionalization to increase hydrophilicity and introduce oxygen-containing groups significantly improves the attachment, proliferation, and viability of adherent cells on polythis compound surfaces.[4][9] This is the fundamental principle behind tissue culture-treated polythis compound (TCPS) ware.
Immunoassays and Biosensors
The covalent immobilization of antibodies, antigens, or other biorecognition elements onto functionalized polythis compound is crucial for the development of sensitive and reliable immunoassays (like ELISA) and biosensors.[6][12][20] Carboxylated or aminated surfaces, as prepared by wet chemical methods or plasma treatment, provide the necessary reactive handles for stable bioconjugation.[6][21]
Drug Delivery
Polythis compound nanoparticles can be functionalized to act as carriers for targeted drug delivery.[3] By grafting polymers like polyethylene glycol (PEG), a "stealth" coating can be created to evade the immune system. Furthermore, targeting ligands such as antibodies or peptides can be conjugated to the surface to direct the nanoparticles to specific cells or tissues.
Conclusion
The functionalization of polythis compound is a critical enabling technology in the biomedical field. By transforming its inert surface into a reactive and biologically compatible interface, researchers and drug development professionals can harness the full potential of this versatile material. The choice of functionalization method depends on the specific application, with plasma treatment offering a quick and effective solution for enhancing cell adhesion, wet chemical methods providing precise control for bioconjugation, and polymer grafting enabling the creation of complex surface architectures for advanced applications like drug delivery. Careful characterization is paramount to validate the success of the functionalization process and to ensure the reliability and reproducibility of subsequent biomedical applications.
Visualizations
Caption: Workflow for plasma treatment of polythis compound.
Caption: Wet chemical functionalization and bioconjugation pathway.
References
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- NIH. The Evolution of Polythis compound as a Cell Culture Material.
- Sun, Y., Gao, Q., & Chen, Y. S. (n.d.). Surface modification of polythis compound by plasma-induced UV graft-polymerization.
- Romanian Reports in Physics. POLYthis compound SURFACE MODIFICATION FOR SERUM-FREE CELL CULTURE USING AN ATMOSPHERIC PRESSURE DIELECTRIC BARRIER DISCHARGE.
- PubMed. The relationship between cellular adhesion and surface roughness in polythis compound modified by microwave plasma radiation.
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Application Note & Protocol: The Role and Application of Styrene as a Cross-linking Agent in Unsaturated Polyester Resins
For: Researchers, scientists, and drug development professionals.
Abstract
Styrene is a critical component in the formulation of unsaturated polyester (UP) resins, where it serves a dual function. Primarily, it acts as a reactive diluent, reducing the high viscosity of the base polyester resin to a workable level for processing and application.[1][2] Concurrently, and more importantly, this compound functions as a cross-linking agent, copolymerizing with the unsaturated sites along the polyester chains during the curing process.[2][3] This free-radical polymerization transforms the liquid resin into a rigid, three-dimensional thermoset network, imparting the final product with its characteristic mechanical strength, thermal stability, and chemical resistance.[1][2] This document provides a detailed overview of the mechanism of this compound-mediated cross-linking, factors influencing the final properties of the cured resin, a comprehensive protocol for the preparation and curing of a standard unsaturated polyester resin system, and methods for its characterization.
The Dual Functionality of this compound in Unsaturated Polyester Resins
Unsaturated polyester resins, in their neat form, are typically viscous liquids or even solids, making them challenging to process.[2] The incorporation of this compound addresses this issue by acting as a diluent, effectively lowering the viscosity of the resin system.[1][2] This is crucial for applications such as fiber-reinforced composites, where good "wet-out" of the reinforcement fibers is necessary for optimal performance.[1]
Beyond its role as a diluent, this compound is a reactive monomer. During the curing process, initiated by a free-radical source, the vinyl group of the this compound molecule readily participates in a copolymerization reaction with the carbon-carbon double bonds present in the backbone of the unsaturated polyester chains (originating from monomers like maleic anhydride or fumaric acid).[1][3][4] This reaction forms cross-links between the linear polyester chains, creating a robust, covalently bonded network structure.[1][2] The extent and nature of this cross-linking directly influence the properties of the final cured product.
Mechanism of this compound Cross-linking: A Free-Radical Approach
The cross-linking of unsaturated polyester resins with this compound is a classic example of free-radical polymerization. The process is typically initiated by organic peroxides, such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide.[1][5] The initiator is often used in conjunction with an accelerator (or promoter), like cobalt naphthenate, which facilitates the decomposition of the peroxide into free radicals at ambient temperatures.[3][4]
The overall mechanism can be broken down into three key stages:
-
Initiation: The peroxide initiator, prompted by the accelerator, decomposes to form highly reactive free radicals.
-
Propagation: These free radicals attack the vinyl group of a this compound molecule or an unsaturated site on the polyester chain, opening the double bond and creating a new radical center. This new radical then propagates by reacting with other this compound molecules or unsaturated polyester sites, rapidly building the cross-linked network.
-
Termination: The polymerization process ceases when two growing radical chains combine or undergo disproportionation.
Caption: Free-Radical Cross-linking Mechanism.
Factors Influencing the Properties of Cured Resins
The final thermomechanical properties of the cross-linked polyester resin are highly dependent on several formulation and processing variables. The concentration of this compound is a particularly critical factor.
| Parameter | Effect on Resin Properties | Rationale |
| This compound Concentration | Increasing this compound content generally increases stiffness and can raise the glass transition temperature (Tg) up to a certain point.[6][7] However, excessive this compound can lead to phase separation and the formation of brittle polythis compound domains, which can negatively impact mechanical properties.[6][7][8][9] | Higher this compound content can lead to a higher cross-link density. Phase separation occurs due to the immiscibility of polythis compound and the unsaturated polyester.[6] |
| Initiator Concentration | Higher initiator levels lead to a faster cure rate and can result in a higher cross-link density. However, too much initiator can cause a very rapid, uncontrolled exotherm, leading to internal stresses and potential cracking. | More initiator generates a higher concentration of free radicals, accelerating the polymerization process. |
| Accelerator Concentration | Similar to the initiator, a higher concentration of accelerator will speed up the cure at ambient temperatures. The ratio of initiator to accelerator must be carefully controlled for an optimal cure profile. | The accelerator's role is to promote the decomposition of the initiator into free radicals. |
| Cure Temperature | Higher cure temperatures accelerate the cross-linking reaction. A post-curing step at an elevated temperature is often employed to ensure complete reaction of all available unsaturated sites, maximizing the Tg and mechanical properties. | Increased thermal energy enhances the mobility of the polymer chains and the rate of the radical polymerization reaction. |
Experimental Protocol: Preparation and Curing of a this compound-Cross-linked Unsaturated Polyester Resin
This protocol outlines a general procedure for the preparation of a cured unsaturated polyester resin sample. Note: All procedures involving this compound and peroxide initiators must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., polyvinyl alcohol or Viton/butyl), must be worn at all times.[10][11]
Materials and Equipment
-
Unsaturated polyester resin (pre-dissolved in this compound, typically 30-45% w/w)
-
This compound monomer (for viscosity adjustment, if necessary)
-
Methyl ethyl ketone peroxide (MEKP) initiator (typically 1-2% by weight of the resin)
-
Cobalt naphthenate accelerator (typically 0.1-0.5% by weight of the resin)
-
Disposable mixing cups and stirring rods
-
Digital scale
-
Silicone mold
-
Vacuum desiccator or chamber for degassing
-
Oven for post-curing
Procedure
Caption: Experimental Workflow for Resin Preparation.
-
Resin Preparation: Weigh the desired amount of the unsaturated polyester/styrene resin solution into a clean, dry mixing cup. If adjusting the this compound content, add the required amount of this compound and mix thoroughly until a homogeneous solution is achieved.
-
Accelerator Addition: Add the specified amount of cobalt naphthenate accelerator to the resin. Mix thoroughly for at least 2 minutes, ensuring uniform dispersion. It is crucial to mix the accelerator in before the initiator to prevent a dangerously rapid, uncontrolled reaction.
-
Initiator Addition: Add the MEKP initiator to the resin-accelerator mixture. Mix vigorously for 1 minute. Be aware that the working time (gel time) begins immediately after the addition of the initiator.
-
Degassing: Place the mixture in a vacuum chamber to remove any air bubbles that were incorporated during mixing. Degas until the bubbling subsides.
-
Casting: Pour the degassed resin mixture into the silicone mold.
-
Room Temperature Curing: Allow the cast resin to cure at ambient temperature. The time to gelation and initial hardening will depend on the specific resin system and the concentrations of initiator and accelerator.
-
Post-Curing: Once the resin has solidified, place the mold in an oven for post-curing. A typical post-curing cycle might be 2-3 hours at 80-100°C. This step is vital for achieving optimal material properties.
-
Demolding: After the post-curing cycle is complete and the sample has cooled to room temperature, carefully remove the cured polyester resin from the mold.
Characterization of Cross-linked Resins
Several analytical techniques can be employed to characterize the cross-linked polyester resin and evaluate the extent of cure.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the cured polymer. A higher Tg is generally indicative of a higher degree of cross-linking and a more rigid network. DSC can also be used to assess if there is any residual curing exotherm, indicating an incomplete reaction.[12][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the curing process by tracking the disappearance of the characteristic absorption peaks of the reactive vinyl groups (e.g., C=C stretching vibrations) of this compound and the unsaturated polyester.[12][14]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (a measure of stiffness) and the loss modulus. The peak of the tan delta curve from a DMA scan is often used as another measure of the glass transition temperature.[13]
-
Solvent Extraction: The degree of cross-linking can be estimated by measuring the insoluble gel fraction. The cured sample is weighed and then subjected to solvent extraction (e.g., in acetone or toluene) for an extended period. The insoluble portion is then dried and re-weighed. A higher gel content signifies a more completely cross-linked network.[12]
Safety and Handling Precautions
This compound is a flammable liquid and is considered a hazardous air pollutant and a potential carcinogen.[1][15] It is also a skin and respiratory irritant.[1]
-
Ventilation: Always handle this compound and uncured polyester resins in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11][16]
-
Ignition Sources: Keep this compound and resin mixtures away from heat, sparks, and open flames.[16]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials.[10] Recommended storage temperature is typically 2-8 °C.[10]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
References
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Application Notes and Protocols for the Characterization of Polystyrene using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC)
Abstract
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the characterization of polystyrene (PS) using two fundamental analytical techniques: Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of polythis compound's molecular weight distribution and thermal properties. The guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Part 1: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis of Polythis compound
Introduction to GPC for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers.[1] For polythis compound, these parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), are critical as they directly influence its mechanical, thermal, and rheological properties.[2][3] GPC separates molecules based on their hydrodynamic volume in solution, where larger molecules elute faster than smaller molecules.[4][5] This separation allows for a detailed characterization of the polymer's molecular architecture.[6]
The molecular weight and its distribution are fundamental characteristics of a polymer sample, providing insights for process control, quality assurance, and research.[7] For instance, variations in molecular weight can affect the melt flow, strength, and brittleness of the final polythis compound product.[7][8]
Principle of GPC Separation
GPC operates on the principle of size exclusion. A dissolved polymer sample is injected into a column packed with porous gel beads.[2] Larger polymer molecules are unable to enter the pores of the beads and thus travel a shorter path, eluting from the column first.[4] Conversely, smaller molecules can penetrate the pores to varying degrees, leading to a longer, more tortuous path and consequently, a later elution time.[2][4] This size-based separation is achieved without significant chemical interaction between the polymer and the stationary phase.[2] By calibrating the system with well-characterized polymer standards of known molecular weights, the retention time of the sample can be correlated to its molecular weight distribution.[2][9]
GPC Experimental Workflow for Polythis compound Analysis
A successful GPC analysis hinges on a meticulously planned and executed workflow, from sample preparation to data interpretation. The general workflow is depicted below.
Caption: General experimental workflow for GPC analysis of polythis compound.
Detailed Protocol for GPC Analysis of Polythis compound
This protocol provides a comprehensive methodology for the GPC analysis of polythis compound.
1.4.1. Materials and Reagents
-
Polythis compound sample
-
Tetrahydrofuran (THF), HPLC grade, stabilized
-
Polythis compound standards (narrow molecular weight distribution) for calibration[10]
-
Syringe filters (0.2 µm PTFE membrane)[11]
-
Autosampler vials with caps
1.4.2. Instrumentation
-
GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
GPC columns suitable for polythis compound analysis in THF (e.g., Agilent PLgel series).[10]
1.4.3. Mobile Phase Preparation
-
Use HPLC grade THF as the mobile phase.
-
Degas the THF thoroughly before use to prevent bubble formation in the system, which can interfere with the detector signal. This can be done by sonication, vacuum filtration, or helium sparging.
1.4.4. Standard and Sample Preparation
-
Standard Preparation: Prepare a series of polythis compound standards of known molecular weights by dissolving them in THF to a final concentration of approximately 1 mg/mL.[12] Ensure complete dissolution by gentle agitation.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polythis compound sample into a vial.[11] Add a known volume of THF (e.g., 5-10 mL) to achieve a final concentration of 1-2 mg/mL.[11]
-
Allow the sample to dissolve completely, which may require gentle stirring or agitation at room temperature.[11]
-
Filter the dissolved sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial to remove any particulate matter that could damage the GPC columns.[3][11]
1.4.5. GPC System Setup and Calibration
-
Set the column oven temperature (e.g., 35-40 °C) and allow the system to equilibrate with the THF mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.[10]
-
Inject the prepared polythis compound standards, starting from the lowest molecular weight and proceeding to the highest.[2]
-
Record the peak retention time for each standard.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the retention time. A polynomial fit (typically 3rd or 5th order) is commonly used.[12]
1.4.6. Sample Analysis and Data Processing
-
Inject the prepared polythis compound sample into the GPC system under the same conditions used for calibration.
-
Record the chromatogram.
-
Using the GPC software, integrate the sample peak and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.[5][13]
Data Presentation: Key Molecular Weight Parameters
The following table summarizes the key molecular weight parameters obtained from a GPC analysis.
| Parameter | Symbol | Description | Significance |
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[13] | Influences properties like brittleness and flow. |
| Weight-Average Molecular Weight | Mw | The average molecular weight where the contribution of each molecule is weighted by its mass.[13] | Relates to properties like toughness and strength. |
| Z-Average Molecular Weight | Mz | A higher-order average that is more sensitive to the high molecular weight fraction.[13] | Correlates with properties like melt elasticity. |
| Polydispersity Index | PDI | The ratio of Mw to Mn (Mw/Mn).[13] | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample. |
Part 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis of Polythis compound
Introduction to DSC for Polymer Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[14] For polythis compound, DSC is primarily used to determine its glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[15] This transition temperature dictates the material's processing conditions and end-use applications.[15] DSC can also be used to study other thermal events such as melting, crystallization, and curing.[16][17]
Principle of DSC Measurement
A DSC instrument measures the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.[18] When the polythis compound sample undergoes a thermal transition, such as the glass transition, there is a change in its heat capacity, which results in a step-like change in the DSC heat flow curve.[19] The glass transition temperature (Tg) is typically determined as the midpoint of this transition.[20]
DSC Experimental Workflow for Polythis compound Analysis
The workflow for a DSC analysis is crucial for obtaining accurate and reproducible thermal data.
Caption: General experimental workflow for DSC analysis of polythis compound.
Detailed Protocol for DSC Analysis of Polythis compound
This protocol follows the general principles outlined in ASTM D3418 for determining the transition temperatures of polymers.[21][22][23]
2.4.1. Materials and Equipment
-
Polythis compound sample (pellets, powder, or film)
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Analytical balance (accurate to ±0.01 mg)
2.4.2. Sample Preparation
-
Accurately weigh 5-10 mg of the polythis compound sample into an aluminum DSC pan.[24]
-
For pellets or films, it may be necessary to cut the sample to ensure good thermal contact with the bottom of the pan.[25][26]
-
Place the lid on the pan and seal it using a crimping press. Ensure the pan is hermetically sealed to prevent any loss of volatiles during the analysis.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[25]
2.4.3. DSC Instrument Setup and Procedure
-
Place the sealed sample pan and the reference pan into the DSC cell.[24]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Program the DSC instrument with the desired temperature profile. A typical method for determining the Tg of polythis compound involves a heat-cool-heat cycle:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 or 20 °C/min).[23] This step is crucial to erase the previous thermal history of the polymer.[23]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature below the Tg (e.g., 25 °C).
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan to a temperature above the Tg. The glass transition temperature is determined from this second heating scan.[27]
-
2.4.4. Data Analysis
-
Analyze the data from the second heating scan using the instrument's software.
-
The glass transition is observed as a step change in the heat flow curve.
-
Determine the glass transition temperature (Tg), typically taken as the midpoint of the transition. Other parameters such as the onset and endset temperatures of the transition can also be reported.
Data Presentation: Typical Thermal Properties of Polythis compound
The following table presents typical thermal properties of atactic polythis compound. The glass transition temperature can be influenced by the molecular weight, particularly at lower molecular weights.[8]
| Property | Typical Value | Significance |
| Glass Transition Temperature (Tg) | ~100 °C[15] | Defines the upper-use temperature for many applications and influences processing parameters. |
| Melting Temperature (Tm) of Isotactic PS | ~240 °C[15] | Atactic polythis compound is amorphous and does not have a distinct melting point. |
Part 3: Concluding Remarks
The complementary use of GPC and DSC provides a comprehensive characterization of polythis compound, offering critical insights into its molecular weight distribution and thermal properties. Adherence to the detailed protocols and an understanding of the underlying principles outlined in this guide will enable researchers and scientists to generate high-quality, reproducible data essential for quality control, material development, and fundamental research in polymer science and drug development.
References
- Vertex AI Search. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
- ASTM International. (1999). D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
- ASTM International. (2021). D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- ASTM International. (2008). D3418-08 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Hitachi High-Tech. (n.d.). DSC Measurements of Polythis compound.
- Impact Solutions. (2025, February 26).
- Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
- ASTM International. (2012). D3418 − 12´1 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- ASTM International. (2021, September 17). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Alfa Chemistry. (2024, December 5).
- Purdue University College of Engineering. (n.d.).
- Linseis. (n.d.). Polythis compound PS - detailed analysis.
- Agilent Technologies. (n.d.).
- Polymer Chemistry Characterization Lab. (n.d.).
- Waters Corporation. (n.d.).
- ResolveMass Laboratories Inc. (2025, June 23).
- BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
- AIP Publishing. (2017, April 11). The glass transition and enthalpy recovery of a single polythis compound ultrathin film using Flash DSC. The Journal of Chemical Physics.
- NETZSCH Analyzing & Testing. (n.d.).
- Polymer Standards Service-USA, Inc. (n.d.).
- ResearchGate. (n.d.).
- ASTM International. (n.d.). Analysis of DSC Thermal Curves for Assigning a Characteristic Glass Transition Temperature, Dependent on Either the Type or Thermal History of the Polymer.
- Agilent Technologies. (2015, April 30). Calibrating Agilent PLgel 3 µm 100Ĺ Columns with Polythis compound Standards for GPC.
- ResolveMass Laboratories Inc. (2025, July 22).
- ASTM International. (n.d.).
- SelectScience. (n.d.).
- Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.
- ASTM International. (2020, January 6).
- BenchChem. (2025). Application Note: Molecular Weight Determination of Poly(4-isopropylthis compound)
- Scribd. (n.d.). Expt 8 DSC | PDF | Differential Scanning Calorimetry | Polymers.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
- ResearchGate. (2019, March 29). (PDF) Characterization of Polythis compound with TGA/DSC and FESEM/EDX.
- Scribd. (n.d.). Astmd3593 GPC | PDF | Physical Sciences.
- AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers.
- Qualitest FZE. (2025, May 7).
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Application Protocol: Purification of Styrene Monomer for High-Purity Polymerization
For: Researchers, scientists, and drug development professionals engaging in polymerization reactions where monomer purity is critical for controlled outcomes and material properties.
Introduction: The Criticality of Styrene Purity in Polymerization
This compound (C₆H₅CH=CH₂), a foundational monomer in the synthesis of a vast array of polymers and copolymers like polythis compound, acrylonitrile-butadiene-styrene (ABS), and this compound-butadiene rubber (SBR), demands high purity for predictable and reproducible polymerization.[1] Commercial-grade this compound is typically supplied with inhibitors to prevent premature polymerization during transport and storage.[1] However, these inhibitors, along with other inherent impurities, can significantly interfere with polymerization kinetics, molecular weight distribution, and the final properties of the polymer. This protocol provides a detailed, field-proven methodology for the purification of this compound monomer, ensuring its suitability for sensitive polymerization techniques such as free radical, anionic, and controlled radical polymerizations.
The Impact of Impurities
Common impurities in this compound monomer and their detrimental effects on polymerization are multifaceted:
-
Inhibitors (e.g., 4-tert-butylcatechol, TBC): These phenolic compounds are intentionally added to scavenge free radicals, thus preventing spontaneous polymerization.[1] Their presence will quench initiator radicals, leading to induction periods, reduced polymerization rates, or complete inhibition of the reaction.[2]
-
Water: Can act as a chain transfer agent, affecting the molecular weight of the resulting polymer. In ionic polymerization, water is a potent terminating agent.
-
Phenylacetylene: A common impurity from the industrial synthesis of this compound, it can act as a chain transfer agent or comonomer, altering the polymer's structure and properties. Its boiling point is very close to that of this compound, making it difficult to remove by simple distillation.[3]
-
Aldehydes (e.g., benzaldehyde): Can also act as chain transfer agents.
-
Peroxides: Formed by the reaction of this compound with oxygen, these can act as uncontrolled initiators, leading to unpredictable polymerization.[4]
Therefore, a robust purification protocol is essential to remove these contaminants and achieve a highly pure monomer for polymerization.
Safety Precautions and Handling
This compound is a flammable liquid and is harmful if inhaled or absorbed through the skin.[5][6] It is also a suspected carcinogen and reproductive toxin.[1] All handling of this compound and its purification should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn.[5][7] Take precautionary measures against static discharge, as this compound vapors can form explosive mixtures with air.[5]
Materials and Equipment
Reagents
-
This compound monomer (commercial grade)
-
Sodium hydroxide (NaOH) solution, 5-10% (w/v) in deionized water
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Calcium hydride (CaH₂), finely ground (for highly sensitive polymerizations)
-
Boiling chips or magnetic stir bar
Equipment
-
Separatory funnel
-
Erlenmeyer flasks or beakers
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, distillation head with thermometer)
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Heating mantle
-
Magnetic stirrer (optional)
-
Glass wool
Experimental Workflow Diagram
Sources
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- 5. cpchem.com [cpchem.com]
- 6. westlake.com [westlake.com]
- 7. nexchem.co.uk [nexchem.co.uk]
Application of Styrene in the Synthesis of Ion-Exchange Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ion-exchange resins are indispensable tools in modern science and industry, underpinning critical processes from water purification and chemical synthesis to pharmaceutical development and analytical separations. The vast majority of these resins are built upon a robust and versatile scaffold: a copolymer of styrene and divinylbenzene (DVB). This guide provides a detailed exploration of the synthesis of this compound-based ion-exchange resins, elucidating the fundamental chemistry, offering step-by-step protocols, and explaining the rationale behind key experimental choices to empower researchers in their applications.
The Foundation: The this compound-Divinylbenzene Copolymer Matrix
The journey to a functional ion-exchange resin begins with the creation of an inert, cross-linked polymer backbone. This is typically achieved through the suspension polymerization of this compound with divinylbenzene (DVB) acting as a cross-linking agent.[1][2]
The Chemistry of Copolymerization
The process is a free-radical polymerization initiated by a catalyst like benzoyl peroxide.[3] this compound provides the linear polymer chains, while the bifunctional DVB molecules create covalent bridges between these chains, forming a three-dimensional, insoluble network.[4] The resulting spherical beads are the foundation upon which the ion-exchange functionality will be built.
The Critical Role of Divinylbenzene (DVB)
The percentage of DVB is a paramount parameter that dictates the physical and chemical properties of the final resin.[5]
-
Mechanical Strength & Stability: Higher DVB content (higher cross-linking) results in a more rigid, physically stable resin with greater resistance to mechanical stress and osmotic shock.[5]
-
Swelling & Porosity: Lower DVB content leads to a "gel-type" resin that swells significantly in solvents, allowing for rapid ion diffusion.[5] Conversely, higher cross-linking reduces swelling but can be engineered with "porogens" (inert diluents) during polymerization to create macroporous resins with permanent, large pores even in a dry state.[1][6]
-
Selectivity & Kinetics: A higher degree of cross-linking can enhance the selectivity of the resin for certain ions by creating a more constrained network.[5] However, it may also slow down the rate of ion exchange due to slower diffusion within the denser polymer matrix.[5] For many applications, a DVB content of 4-14% is optimal.[5]
Functionalization: Imparting Ion-Exchange Capability
Once the inert this compound-DVB beads are synthesized, they must be functionalized by chemically attaching acidic or basic groups to the aromatic rings of the this compound units. This two-step process involves first creating the copolymer bead and then adding the ion-exchangeable group.[3]
Cation-Exchange Resins (CER)
Cation exchangers possess negatively charged functional groups that allow them to exchange positive ions (cations).[3] The most common type is the strong acid cation-exchange resin, created through sulfonation.
The Sulfonation Reaction: This is an electrophilic aromatic substitution reaction where the this compound-DVB copolymer is treated with a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄), oleum, or acetyl sulfate.[7][8][9] The sulfonic acid group (-SO₃H) attaches to the para-position of the this compound ring.[8][9]
Anion-Exchange Resins (AER)
Anion exchangers have positively charged functional groups for exchanging negative ions (anions).[3] The synthesis of strong base anion-exchange resins is a two-step process involving chloromethylation followed by amination.[10]
Step 1: Chloromethylation: The this compound-DVB beads are reacted with a chloromethylating agent, such as 1,4-bis(chloromethoxy) butane or a mixture of paraformaldehyde and thionyl chloride, in the presence of a Friedel-Crafts catalyst like stannic chloride (SnCl₄).[11][12] This introduces a chloromethyl group (-CH₂Cl) onto the aromatic rings.[10]
Step 2: Amination: The chloromethylated beads are then reacted with an amine. For strong base resins, a tertiary amine like trimethylamine ((CH₃)₃N) is used, which results in a quaternary ammonium functional group (-CH₂N⁺(CH₃)₃Cl⁻).[10][13] For weak base resins, a primary or secondary amine is used.[6]
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of this compound-DVB Copolymer Beads
This protocol describes a typical oil-in-water suspension polymerization.[3]
| Reagent | Amount | Purpose |
| Aqueous Phase | ||
| Deionized Water | 1.5 L | Continuous phase |
| Polyvinyl Alcohol (PVA) | 7.5 g (0.5% w/v) | Stabilizing agent |
| Organic (Monomer) Phase | ||
| This compound | 75 mL | Monomer |
| Divinylbenzene (DVB) | 3 mL (~4% cross-linking) | Cross-linking agent |
| Benzoyl Peroxide | 3 g | Initiator |
Procedure:
-
Prepare Aqueous Phase: In a 2 L reaction flask equipped with a mechanical stirrer and temperature control, dissolve the polyvinyl alcohol in deionized water. Heat the solution to 65°C while stirring.
-
Prepare Organic Phase: In a separate beaker, mix the this compound, divinylbenzene, and benzoyl peroxide until the initiator is fully dissolved.
-
Create Suspension: While stirring the aqueous phase at a constant rate (e.g., 400 rpm), slowly pour the monomer mixture into the flask. The stirring action will break the organic phase into small droplets.
-
Polymerization: Increase the temperature of the reaction mixture to 85°C and maintain for 4-6 hours to ensure complete polymerization.[3]
-
Washing and Sieving: Allow the mixture to cool. Filter the resulting beads and wash them thoroughly several times with hot deionized water and then with methanol to remove any unreacted monomers or impurities.[3]
-
Drying: Dry the copolymer beads in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Synthesis of a Strong Acid Cation-Exchange Resin (Sulfonation)
Procedure:
-
Swelling: Place 10 g of the dry this compound-DVB beads in a flask and add a suitable swelling solvent like methylene chloride. Allow the beads to swell for 1-2 hours.
-
Sulfonation Reaction: Cool the flask in an ice bath. Slowly and carefully add 100 mL of concentrated sulfuric acid (98%) to the swollen beads while stirring.
-
Heating: After the initial exothermic reaction subsides, slowly heat the mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring. The duration of sulfonation can be varied to achieve different degrees of functionalization.[3]
-
Quenching and Washing: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture into a large beaker of cold deionized water to quench the reaction.
-
Neutralization: Filter the sulfonated beads and wash them extensively with deionized water until the washings are neutral (pH ~7), as confirmed by pH paper or a pH meter.[3]
-
Drying: Dry the final cation-exchange resin at 50°C for 6-8 hours.[3]
Protocol 3: Synthesis of a Strong Base Anion-Exchange Resin
Procedure:
-
Chloromethylation:
-
Swell 10 g of dry this compound-DVB beads in 50 mL of a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Cool the flask to 0°C in an ice bath.
-
Add the chloromethylating agent (e.g., 1,4-bis(chloromethoxy) butane) and the catalyst (e.g., stannic chloride) slowly while stirring.
-
Maintain the reaction at a low temperature (0-10°C) for several hours.
-
Quench the reaction by slowly adding water. Wash the beads thoroughly with water and methanol, then dry.
-
-
Amination:
-
Place the dry chloromethylated beads into a pressure-rated reactor.
-
Add an aqueous solution of trimethylamine (e.g., 40% solution).[11]
-
Seal the reactor and heat to 80-90°C for 5-6 hours.
-
Cool the reactor, filter the beads, and wash extensively with deionized water until the washings are neutral.
-
Dry the final anion-exchange resin.
-
Characterization of Synthesized Resins
To ensure the quality and performance of the synthesized resins, several characterization techniques are essential.
| Parameter | Method | Significance |
| Ion-Exchange Capacity (IEC) | Titration. For CER, titrate the H⁺ form with a standard NaOH solution. For AER, titrate the Cl⁻ form with a standard AgNO₃ solution. | Measures the quantity of functional groups per unit mass or volume of resin (typically in meq/g or meq/mL). This is the most critical performance metric.[3][14] |
| Moisture Content | Gravimetric analysis by drying a known weight of swollen resin to a constant weight. | Indicates the degree of hydration and influences the resin's volume and porosity. |
| Swelling Ratio | Measurement of the volume or weight change when the dry resin is equilibrated in a solvent. | Reflects the degree of cross-linking and porosity.[3] |
| Particle Size Distribution | Laser diffraction or sieving.[14] | Affects the hydrodynamic properties (pressure drop) in a packed column and can influence reaction kinetics. |
| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy.[3] | Confirms the presence of functional groups (e.g., -SO₃H or quaternary ammonium groups) on the polymer backbone. |
| Morphology | Scanning Electron Microscopy (SEM).[15] | Visualizes the surface and internal structure of the beads, confirming their spherical shape and porosity. |
Conclusion
The synthesis of ion-exchange resins from this compound is a well-established yet highly adaptable process. By carefully controlling the degree of cross-linking with divinylbenzene and selecting the appropriate functionalization chemistry, researchers can tailor the properties of the resin to meet the specific demands of their application. Whether for preparative chromatography in drug development, the removal of contaminants, or as a catalyst support, a fundamental understanding of the synthesis process is key to optimizing performance and achieving reliable, reproducible results.
References
- Vertex AI Search. (2024-05-24). How does the degree of crosslinking affect the performance of ion exchange resins? - FAQ.
- NIH. Preparation and Evaluation of Differently Sulfonated this compound–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery.
- Canadian Science Publishing. PREPARATION OF ION-EXCHANGE RESINS.
- ResearchGate.
- ACS Publications. Sulfonated this compound−Divinybenzene Resins: Optimizing Synthesis and Estimating Characteristics of the Base Copolymers and the Resins.
- Taylor & Francis Online. (2012-02-01). A Methodology for the Characterization of Ion-Exchange Resins.
- SID.
- NIH.
- Eng. & Technology, Vol.25, No.9, 2007. (2006-03-22). Preparation of Macroporous this compound – Divinyl Benzene Copolymers.
- Google Patents.
- MemBrain s.r.o. The analysis and characterisation of ion exchange resins.
- ResearchGate. (2025-08-07).
- ResearchGate. (2025-08-06). Chloromethylation of Polystyrenes and this compound Copolymers.
- Google Patents.
- Google Patents. US3997706A - Process for the chloromethylation of this compound-divinylbenzene copolymers.
- Scribd.
- ResearchGate.
- NINGBO INNO PHARMCHEM. Optimizing Water Treatment with this compound-Divinylbenzene Cation Exchange Resins.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-09-13). Understanding Ion Exchange: The Role of this compound-DVB Copolymers.
- YouTube. (2020-12-23). 2: Synthesis of Ion Exchange Resins, P-F resins, this compound based, Acrylic based, SAC, WAC, SBA, WBA.
- ResearchGate. (2025-08-06).
- Chemistry LibreTexts. (2020-01-10). 2.3.1.
- Google Patents.
- ResearchGate. (2025-08-06). Preparation and characterization of sulfonated polythis compound/magnetite nanocomposites for organic dye adsorption.
- ResearchGate.
- Iptek ITS. Synthesis of Polythis compound Sulfonate and Its Characterization as a Polymer Electrolyte Membrane.
- NINGBO INNO PHARMCHEM CO.,LTD. The Backbone of Purity: this compound Divinylbenzene Anion Resins in Modern Water Treatment.
- ResearchGate. (2025-08-09). Crosslinked PS-DVB microspheres with sulfonated polythis compound brushes as new generation of ion exchange resins | Request PDF.
- Scribd.
- MDPI. Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers.
- Wanxi Chem. Strong Base Anion Exchange Resin.
- ResearchGate. Structure of a crosslinked polythis compound divinylbenzene ionexchange....
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How does the degree of crosslinking affect the performance of ion exchange resins? - FAQ [lanlangcorp.com]
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Troubleshooting & Optimization
Technical Support Center: Controlling Molecular Weight Distribution in Styrene Polymerization
Welcome to the technical support center for styrene polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling the molecular weight distribution (MWD) and polydispersity index (PDI) of polythis compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can not only solve common problems but also proactively design robust polymerization systems.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of MWD Control
This section addresses common questions about the fundamental principles governing molecular weight distribution in this compound polymerization.
Q1: What is the fundamental difference between free-radical, anionic, ATRP, and RAFT polymerization in the context of controlling molecular weight distribution?
A1: The key difference lies in the nature of the propagating species and the presence of termination or chain transfer reactions.
-
Free-Radical Polymerization: This method involves highly reactive radical species. Chain growth is rapid, but so are termination reactions where two radicals combine or disproportionate, leading to "dead" polymer chains. This uncontrolled termination results in a broad molecular weight distribution, typically with a PDI greater than 1.5.
-
Anionic Polymerization: Often termed "living" polymerization, this technique uses anionic propagating species that are stable and do not undergo termination in the absence of impurities. This allows for the sequential addition of monomers and the synthesis of polymers with very narrow molecular weight distributions, often with a PDI approaching 1.01-1.10. For an ideal living anionic polymerization, the MWD should approach a Poisson distribution.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a type of controlled/"living" radical polymerization that uses a transition metal complex to reversibly activate and deactivate the growing polymer chains. This dynamic equilibrium minimizes the concentration of active radicals at any given time, significantly reducing the probability of termination reactions. The result is a polymer with a controlled molecular weight and a narrow PDI, typically between 1.1 and 1.3.
-
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that employs a chain transfer agent (CTA), usually a thiocarbonylthio compound. The CTA mediates the exchange between active and dormant polymer chains, allowing for controlled growth and resulting in polymers with a narrow MWD (PDI < 1.4).
Q2: How does initiator concentration impact the molecular weight and PDI in free-radical this compound polymerization?
A2: In free-radical polymerization, a higher initiator concentration leads to a greater number of initiating radicals. This results in more polymer chains being initiated simultaneously, each growing for a shorter period before the monomer is consumed or termination occurs. Consequently, an increased initiator concentration leads to a lower average molecular weight. Conversely, a lower initiator concentration generates fewer, longer polymer chains, resulting in a higher average molecular weight. The PDI in conventional free-radical polymerization is inherently broad due to the stochastic nature of termination and is less directly controlled by initiator concentration alone, though very high initiator concentrations can sometimes lead to more side reactions and a broader PDI.
| Initiator (AIBN) Concentration (mol/L) | Monomer Conversion | Average Molecular Weight | Polydispersity Index (PDI) |
| 0.01 | Low | High | >1.5 |
| 0.05 | Medium | Medium | >1.5 |
| 0.10 | High | Low | >1.5 |
| Data is illustrative for general this compound polymerization. Actual values will vary based on specific reaction conditions. |
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain. This process effectively "transfers" the radical activity. By adjusting the concentration of the CTA, the average molecular weight of the resulting polymer can be controlled. Higher concentrations of a CTA will lead to more chain transfer events and thus, a lower average molecular weight. In controlled radical polymerization techniques like RAFT, the CTA plays a more sophisticated role in mediating the exchange between growing and dormant chains to achieve a narrow MWD.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer style guide to troubleshoot common experimental problems encountered during this compound polymerization.
Q4: My GPC results show a bimodal or multimodal molecular weight distribution. What are the likely causes and how can I fix it?
A4: A bimodal or multimodal MWD indicates the presence of multiple distinct polymer populations with different average molecular weights. The causes can vary depending on the polymerization method.
For all polymerization types:
-
Cause: Inconsistent initiation. If the initiator is introduced slowly or non-uniformly, multiple initiation events can occur at different times, leading to different chain growth periods.
-
Solution: Ensure rapid and homogenous mixing of the initiator at the start of the reaction. For temperature-sensitive initiators, ensure the reaction mixture is at the target temperature before adding the initiator.
-
-
Cause: Presence of impurities that act as initiators or chain transfer agents.
-
Solution: Purify the monomer, solvent, and initiator before use. For instance, passing this compound through a column of basic alumina can remove inhibitors.
-
-
Cause: Temperature fluctuations during polymerization. Temperature affects the rates of initiation, propagation, and termination. Inconsistent temperature can lead to the formation of different polymer populations.
-
Solution: Use a well-controlled temperature bath or reactor to maintain a constant and uniform temperature throughout the polymerization.
-
For Free-Radical Polymerization:
-
Cause: The "gel effect" or Trommsdorff–Norrish effect. At high conversions, the viscosity of the reaction mixture increases significantly, which can trap radicals and slow down termination reactions. This can lead to a rapid increase in the polymerization rate and the formation of a high molecular weight fraction.
-
Solution: Conduct the polymerization in solution to maintain a lower viscosity. If bulk polymerization is necessary, consider stopping the reaction at a lower conversion.
-
For Anionic Polymerization:
-
Cause: Slow initiation compared to propagation. If the initiator reacts with the monomer slower than the polymer chains propagate, new chains will be initiated throughout the polymerization, resulting in a broad or multimodal MWD.
-
Solution: Use a more reactive initiator or add a promoter like THF to increase the initiation rate.
-
For ATRP and RAFT:
-
Cause: Loss of active chain ends. If a significant number of chains terminate irreversibly, a population of "dead" polymer will form alongside the living chains, resulting in a bimodal distribution.
-
Solution: Ensure the system is thoroughly deoxygenated, as oxygen can lead to irreversible termination. Use a sufficient concentration of the catalyst (in ATRP) or CTA (in RAFT) relative to the initiator.
-
Q5: The polydispersity index (PDI) of my polymer is consistently higher than expected, even when using a controlled polymerization technique like ATRP or RAFT. What should I investigate?
A5: A broad PDI in a controlled polymerization suggests a loss of control over the reaction. Here are the primary factors to troubleshoot:
-
Cause: Impurities in the monomer or solvent. Water, oxygen, and other impurities can react with the catalyst or the propagating chains, leading to termination reactions that broaden the PDI.
-
Solution: Rigorously purify all reagents. Ensure your reaction setup is airtight and thoroughly purged with an inert gas like argon or nitrogen.
-
-
Cause: Incorrect ratio of initiator to catalyst/CTA. An inappropriate ratio can lead to an imbalance between activation and deactivation, resulting in a higher concentration of active radicals and increased termination.
-
Solution: Carefully optimize the ratio of initiator to catalyst (for ATRP) or CTA (for RAFT). This often requires systematic experimentation.
-
-
Cause: Inefficient initiator. If the initiator is slow to react, it can lead to a continuous initiation process and a broader PDI.
-
Solution: Choose an initiator with a structure similar to the propagating chain end to ensure fast and efficient initiation.
-
-
Cause: High reaction temperature. While higher temperatures can increase the polymerization rate, they can also lead to more side reactions and termination, broadening the PDI.
-
Solution: Optimize the reaction temperature. For ATRP of this compound, temperatures around 100-130°C are common, but the optimal temperature will depend on the specific catalyst system.
-
-
Cause: High monomer conversion. At very high conversions, the concentration of monomer becomes low, and the probability of termination and other side reactions increases.
-
Solution: Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain good control over the PDI.
-
Q6: My polymerization reaction is not initiating or is proceeding very slowly. What are the potential reasons?
A6: Failure to initiate or slow polymerization can be frustrating. Here are the common culprits:
-
Cause: Presence of inhibitors in the monomer. This compound is often shipped with an inhibitor like 4-tert-butylcatechol (TBC) to prevent premature polymerization.
-
Solution: Remove the inhibitor before use, for example, by washing the this compound with an aqueous NaOH solution followed by drying, or by passing it through a column of activated alumina.
-
-
Cause: Inactive or degraded initiator. The initiator may have decomposed due to improper storage or handling.
-
Solution: Use a fresh batch of initiator and store it according to the manufacturer's recommendations. For anionic polymerization, it is crucial to titrate the initiator solution before use to determine its exact concentration.
-
-
Cause: Insufficient reaction temperature. The initiator may require a specific temperature to decompose and generate radicals at an appropriate rate.
-
Solution: Ensure the reaction is being conducted at the recommended temperature for the chosen initiator. For example, AIBN typically requires temperatures around 60-80°C for efficient decomposition.
-
-
Cause: Presence of oxygen. Oxygen can inhibit free-radical polymerization by reacting with the initiating radicals to form less reactive peroxide species.
-
Solution: Thoroughly degas the reaction mixture by purging with an inert gas (argon or nitrogen) or by performing several freeze-pump-thaw cycles.
-
Section 3: Experimental Protocols and Data Interpretation
This section provides a detailed protocol for a common polymerization technique and guidance on interpreting the results.
Protocol: RAFT Polymerization of this compound for a Narrow Molecular Weight Distribution
This protocol describes the synthesis of polythis compound with a target molecular weight of 10,000 g/mol and a narrow PDI using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as the RAFT agent and AIBN as the initiator.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, combine this compound (10.4 g, 100 mmol), CPDTC (0.34 g, 1 mmol), and AIBN (0.0164 g, 0.1 mmol).
-
Add anhydrous toluene (20 mL).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
-
Termination:
-
After the desired conversion is reached (e.g., 6 hours for ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter and dry the resulting polythis compound in a vacuum oven at 40°C overnight.
-
Data Interpretation with Gel Permeation Chromatography (GPC):
-
Successful Polymerization: A successful RAFT polymerization will show a GPC trace with a single, narrow, and symmetric peak. The molecular weight should increase linearly with monomer conversion, and the PDI should remain low (ideally < 1.2).
-
Troubleshooting GPC Results:
-
Peak Tailing: Can indicate interactions between the polymer and the GPC column material or excessive dead volume in the system.
-
Peak Broadening: May be caused by using a column with an inappropriate molecular weight range or by sample adsorption to the column.
-
Ghost Peaks: Can result from sample carryover from a previous injection or contamination in the GPC system.
-
| Issue | Possible Cause | Solution |
| Bimodal Distribution | Inefficient initiation, impurities | Ensure rapid initiator mixing, purify reagents |
| Broad PDI | Impurities, incorrect reagent ratios, high temperature | Purify reagents, optimize ratios, lower temperature |
| No/Slow Initiation | Inhibitor in monomer, inactive initiator, low temp | Remove inhibitor, use fresh initiator, increase temp |
Section 4: Visualizing Polymerization Control
Diagrams created using Graphviz to illustrate key concepts.
Caption: Comparison of free-radical and controlled polymerization pathways.
Caption: Troubleshooting workflow for a broad PDI in controlled polymerization.
References
- MDPI. (n.d.). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function.
- American Chemical Society. (n.d.). Molecular Weight Distribution of Polythis compound Made by Anionic Polymerization.
- Wiley Online Library. (n.d.). Effect of inititiator on the molecular weight distribution in dispersion polymerization of this compound.
- KoreaScience. (n.d.). RAFT Polymerization of this compound by γ-Ray Simultaneous Irradiation.
- Semantic Scholar. (1996). Anionic dispersion polymerization of this compound. I. Investigation of parameters for preparation of uniform micron-size polythis compound particles with narrow molecular weight distribution.
- Frontiers in Chemical Engineering. (2021). Free-Radical Polymerization of this compound: Kinetic Study in a Spinning Disc Reactor (SDR).
- ResearchGate. (n.d.). ANIONIC POLYMERIZATION OF this compound.
- Semantic Scholar. (n.d.). Anionic Polymerization.
- ResearchGate. (n.d.). Effects of Temperature on this compound Emulsion Polymerization Kinetics.
- Nature. (n.d.). Controlling polymer properties through the shape of the molecular-weight distribution.
- MDPI. (n.d.). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of this compound.
- ResearchGate. (n.d.). Molecular Weight Distribution of Polythis compound Made by Anionic Polymerization | Request PDF.
- Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators.
- ResearchGate. (n.d.).
troubleshooting common issues in anionic polymerization of styrene
Welcome to the Technical Support Center for the anionic polymerization of styrene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful polymerization technique. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, field-proven understanding of the principles and nuances of anionic polymerization. This resource is structured to help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately achieve success in synthesizing well-defined polystyrenes.
Introduction to Living Anionic Polymerization of this compound
Anionic polymerization of this compound is a cornerstone of polymer synthesis, renowned for its "living" nature. When conducted under stringent, high-purity conditions, the propagating carbanionic chain ends do not undergo spontaneous termination or chain transfer.[1][2] This remarkable feature allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[1][3]
The success of this technique hinges on the meticulous exclusion of impurities that can react with and deactivate the highly reactive carbanionic species. This guide will walk you through the most common challenges and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the anionic polymerization of this compound in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: Polymerization Fails to Initiate or Terminates Prematurely
Q1: I've added my initiator (e.g., n-butyllithium), but the characteristic orange-red color of the polystyryl anion does not appear, or it appears briefly and then fades. What is happening?
A: This is a classic sign of premature termination, where the initiator or the newly formed propagating chains are being "killed" by electrophilic impurities in your reaction system.[3][4] The most common culprits are water, oxygen, and carbon dioxide. Organolithium initiators are extremely potent bases and nucleophiles, and they will react preferentially with these impurities before initiating polymerization.
Troubleshooting Steps & Scientific Rationale:
-
Verify the Purity of Your Monomer and Solvent: This is the most critical aspect of successful anionic polymerization.[5][6]
-
This compound Purification: Commercial this compound contains inhibitors (like 4-tert-butylcatechol) that must be removed. A common and effective purification procedure involves:
-
Washing with aqueous NaOH to remove the inhibitor.
-
Washing with deionized water until neutral.
-
Drying over an anhydrous drying agent (e.g., MgSO₄, CaH₂).
-
Distillation under vacuum from a drying agent like calcium hydride (CaH₂).[7] For ultimate purity, a final distillation from a living polystyryl solution can be performed.
-
-
Solvent Purification: The solvent must be rigorously dried and deoxygenated.
-
Non-polar solvents (e.g., cyclohexane, benzene): These are typically refluxed over a drying agent like sodium metal with a benzophenone indicator until a persistent deep blue or purple color is achieved, indicating anhydrous and oxygen-free conditions. The solvent is then distilled directly into the reaction vessel.
-
Polar solvents (e.g., tetrahydrofuran, THF): THF is often pre-dried with CaH₂ and then refluxed over sodium/benzophenone. It is crucial to use freshly distilled THF as it can form peroxides over time.
-
-
-
Ensure an Inert Atmosphere: Your entire experimental setup, including glassware and transfer cannulas, must be free of air and moisture.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours and then assembled while hot under a stream of high-purity inert gas (argon or nitrogen).[2]
-
Inert Gas Purging: The assembled apparatus should be thoroughly purged with the inert gas. Multiple cycles of evacuating the system under vacuum and backfilling with inert gas are highly effective.[2]
-
-
Check Initiator Activity: The concentration of commercially available organolithium initiators can decrease over time. It is best practice to titrate the initiator solution before use to determine its exact molarity.[4] A common method is the Gilman double titration.
Issue 2: The Final Polymer has a Broad Molecular Weight Distribution (High PDI)
Q2: My polymerization worked, but the resulting polythis compound has a PDI significantly greater than 1.1. What causes this, and how can I achieve a narrower distribution?
A: A broad molecular weight distribution in anionic polymerization suggests that not all polymer chains grew at the same rate.[8] This can be due to several factors that disrupt the ideal "living" process.
Troubleshooting Steps & Scientific Rationale:
-
Slow Initiation Compared to Propagation: For a narrow PDI, the rate of initiation must be much faster than the rate of propagation.[1] This ensures that all polymer chains start growing at approximately the same time.
-
Initiator Choice: In non-polar solvents like cyclohexane, the initiation of this compound by n-butyllithium can be sluggish due to the aggregation of the initiator.[9] Using sec-butyllithium or tert-butyllithium can lead to faster initiation.
-
Solvent Effects: Adding a small amount of a polar solvent like THF to a non-polar system can break up initiator aggregates and significantly increase the initiation rate.[10] However, be aware that this will also affect the polymer's microstructure.
-
-
Continuous Termination by Impurities: If there is a slow leak of impurities (e.g., a small air leak in your apparatus) into the system throughout the polymerization, chains will be terminated at different times, leading to a broad distribution of chain lengths.[7]
-
System Integrity: Meticulously check all joints and septa for potential leaks. Using a high-vacuum manifold is the standard for high-purity work.[7]
-
-
Temperature Gradients: Poor heat dissipation in the reactor can lead to localized "hot spots" where the polymerization rate is faster. This can broaden the molecular weight distribution.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the polymerization to maintain a uniform temperature.
-
Controlled Monomer Addition: For highly exothermic polymerizations, adding the monomer slowly to the initiator solution can help manage the reaction temperature.[7]
-
Issue 3: The Obtained Molecular Weight is Different from the Theoretical Value
Q3: I calculated a target molecular weight based on the monomer-to-initiator ratio, but the experimentally determined molecular weight is significantly higher. Why?
A: The number-average molecular weight (Mn) in a living anionic polymerization is determined by the following equation:
Mn = (mass of monomer) / (moles of initiator)
If the experimental Mn is higher than the theoretical value, it implies that the actual number of moles of active initiator was lower than you assumed.
Troubleshooting Steps & Scientific Rationale:
-
Inaccurate Initiator Concentration: As mentioned previously, the molarity of your initiator solution may be lower than stated on the bottle. Always titrate your initiator.[4]
-
Partial Initiator Deactivation: A portion of your initiator may have been consumed by trace impurities in the monomer or solvent before it could initiate polymerization.[11]
-
Pre-titration of Impurities: A common technique is to add a small amount of a colored indicator, such as 1,1-diphenylethylene, to the monomer/solvent mixture. Then, add the organolithium initiator dropwise until the faint color of the indicator's anion persists, signifying that all impurities have been neutralized. The calculated amount of initiator for the polymerization is then added.
-
-
Incomplete Initiation: If the initiation reaction is slow and does not go to completion, not all of the initiator will generate a growing polymer chain.[12] This can be addressed by choosing a more reactive initiator or adjusting the solvent system as described above.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal: Wash the this compound three times with an equal volume of 10% aqueous NaOH in a separatory funnel.
-
Neutralization: Wash the this compound with deionized water until the aqueous layer is neutral (check with pH paper).
-
Initial Drying: Dry the this compound over anhydrous magnesium sulfate or calcium chloride.
-
Final Drying and Distillation: Decant the dried this compound into a distillation flask containing calcium hydride (CaH₂). Distill under reduced pressure, collecting the fraction that boils at the correct temperature/pressure.[7] The purified monomer should be used immediately or stored under an inert atmosphere in a freezer.
Protocol 2: Titration of n-Butyllithium Initiator
-
Accurately weigh ~0.1-0.2 g of a suitable indicator, such as 1,2-dibromoethane or diphenylacetic acid, into a dry, argon-purged flask.
-
Add ~20 mL of freshly distilled, anhydrous THF.
-
Slowly add the n-butyllithium solution from a syringe or burette until the endpoint is reached (a color change, which depends on the indicator used).
-
Calculate the molarity of the n-butyllithium based on the volume added and the moles of the indicator.
Visualizing the Process
Anionic Polymerization of this compound: A Simplified Workflow
Caption: A flowchart of the key stages in anionic polymerization.
Troubleshooting Logic for Failed Polymerization
Caption: A decision tree for troubleshooting failed polymerizations.
References
- Procedures for homogeneous anionic polymeriz
- Kinetics of the Anionic Polymerization of this compound in Benzene - RSC Publishing. URL
- Application Notes and Protocols for Living Anionic Polymerization of Styrenic Monomers - Benchchem. URL
- Anionic Polymeriz
- ANIONIC POLYMERIZATION OF this compound - Canadian Science Publishing. URL
- ANIONIC POLYMERIZATION OF this compound - ResearchG
- Kinetics of the anionic polymerization of this compound in benzene. Effect of the alkali-metal counter-ion - Transactions of the Faraday Society (RSC Publishing). URL
- Anionic addition polymeriz
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of this compound and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - MDPI. URL
- Anionic Polymerization of this compound and 1,3-Butadiene in the Presence of Phosphazene Superbases - MDPI. URL
- 2.
- Full article: Anionic polymerization of p-(2,2′-diphenylethyl)this compound and applications to graft copolymers - Taylor & Francis Online. URL
- ANIONIC POLYMERIZ
- b) Ionic polymerizations I)
- Anionic Polymeriz
- Molecular Weight Distribution of Polythis compound Made by Anionic Polymeriz
- Molecular weight distribution of polythis compound made by anionic polymeriz
- A Study of the Effect of Impurities in Living Anionic Polymerization - ACS Public
- Troubleshooting low conversion rates in anionic polymeriz
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
- Living Anionic Polymerization of this compound Derivatives para-Substituted with π-Conjugated Oligo(fluorene)
- Kinetics of Anionic Living Copolymerization of Isoprene and this compound Using in Situ NIR Spectroscopy: Temperature Effects on Monomer Sequence and Morphology | Macromolecules - ACS Public
- METHOD FOR PRODUCING ANIONIC POLYMER - European P
- Troubleshooting inconsistent results in 4-isopropyl this compound polymeriz
- Stopping the Chain: Isolated Molecular Intermediates of Anionic this compound Polymeriz
- Polymer Isolation and Purific
- 1 Anionic Vinyl Polymeriz
- Anionic polymeris
- This compound - Matyjaszewski Polymer Group - Carnegie Mellon University. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pslc.ws [pslc.ws]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. data.epo.org [data.epo.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. tandfonline.com [tandfonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Initiator Concentration for Styrene Polymerization
Welcome to the technical support center for styrene polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing free-radical polymerization of this compound and need to optimize their reaction conditions, with a specific focus on the critical role of initiator concentration. Here, we move beyond simple protocols to explain the underlying principles that govern a successful polymerization, enabling you to troubleshoot effectively and achieve your desired polymer characteristics.
The Central Role of the Initiator: A Primer
In free-radical polymerization, the initiator is the spark that ignites the entire process. Its primary function is to thermally decompose and generate free radicals. These highly reactive species then attack the vinyl group of this compound monomers, initiating a chain reaction that leads to the formation of long polythis compound chains.[1][2][3] The concentration of the initiator is a critical parameter that directly influences the polymerization rate, the final molecular weight of the polymer, and the molecular weight distribution (polydispersity index or PDI).[4][5]
Understanding the interplay between initiator concentration and these key outcomes is fundamental to optimizing your polymerization. A higher initiator concentration leads to a greater number of initial radical species.[5] This, in turn, results in a faster polymerization rate as more polymer chains are initiated simultaneously. However, with a fixed amount of monomer, a larger number of growing chains will each incorporate fewer monomer units before termination, leading to a lower average molecular weight.[5] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight but a slower reaction rate.
This relationship is visually represented in the workflow below:
Caption: Relationship between initiator concentration and key polymerization outcomes.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound polymerization, with a focus on how initiator concentration can be adjusted to resolve these issues.
Issue 1: Polymerization Fails to Initiate or Proceeds at an Extremely Slow Rate
Q: My this compound polymerization isn't starting, or the conversion is very low even after an extended reaction time. What are the likely causes and how can I fix this?
A: Failure to initiate is a common and frustrating issue. Several factors could be at play, many of which are related to the initiator or the presence of inhibitors.
-
Causality:
-
Inactive Initiator: The initiator may have degraded due to improper storage or age. Common initiators like 2,2'-Azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO) have finite shelf lives and are sensitive to temperature and light.[6][7]
-
Presence of Inhibitors: this compound monomer is typically supplied with an inhibitor (like 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage.[8] If this inhibitor is not removed, it will scavenge the free radicals generated by the initiator, effectively preventing polymerization.[9]
-
Insufficient Temperature: Free-radical initiators require a specific temperature to decompose at an appropriate rate.[6] If the reaction temperature is too low for the chosen initiator, radical generation will be too slow to sustain polymerization. For instance, AIBN decomposes effectively above 60°C, while BPO requires higher temperatures, typically around 80-95°C.[2][6][8]
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating and propagating radicals to form stable peroxide species that do not propagate, thus quenching the reaction.[10]
-
-
Troubleshooting Protocol:
-
Verify Initiator Activity: Use a fresh batch of initiator or recrystallize your existing stock. For AIBN, recrystallization from methanol is a common procedure.[11]
-
Remove Inhibitor from Monomer: Pass the this compound monomer through a column of activated basic alumina to remove the inhibitor immediately before use.[12]
-
Optimize Reaction Temperature: Ensure your reaction temperature is appropriate for the chosen initiator. Refer to the initiator's technical data sheet for its half-life at various temperatures.
-
Deoxygenate the Reaction Mixture: Before heating, thoroughly purge the reaction mixture with an inert gas like nitrogen or argon for at least 30 minutes.[11] Alternatively, perform several freeze-pump-thaw cycles for more rigorous oxygen removal.[10]
-
Increase Initiator Concentration: If the above steps have been followed and the reaction is still slow, a modest increase in initiator concentration can boost the rate of initiation.[13] However, be mindful that this will also decrease the molecular weight of the resulting polymer.
-
Issue 2: The Final Polymer has a Very Low Molecular Weight
Q: My polymerization was successful in terms of conversion, but the resulting polythis compound has a much lower molecular weight than desired. How can I increase the molecular weight?
A: Achieving a target molecular weight is often a primary goal. Low molecular weight is typically a result of a high concentration of initiating radicals relative to the monomer concentration or the presence of chain transfer agents.
-
Causality:
-
High Initiator Concentration: As previously discussed, a higher initiator concentration leads to the formation of more polymer chains, each with a shorter length, resulting in a lower average molecular weight.[5]
-
Chain Transfer Reactions: Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or the initiator itself.[14][15][16] This terminates the growth of one chain and initiates a new, shorter one. Some solvents are particularly active chain transfer agents.[15][16]
-
High Reaction Temperature: Higher temperatures increase the rate of all reactions, including initiation and termination. This can lead to a higher overall number of chains and consequently, a lower molecular weight.
-
-
Troubleshooting Protocol:
-
Decrease Initiator Concentration: This is the most direct way to increase the molecular weight of your polymer.[5] A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
Select an Appropriate Solvent: If you are performing a solution polymerization, choose a solvent with a low chain transfer constant. Aromatic hydrocarbons like benzene or toluene have relatively low chain transfer constants for this compound polymerization.[16]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes lead to an increase in molecular weight, although it will also decrease the polymerization rate.[17]
-
Issue 3: The Polydispersity Index (PDI) is too High
Q: The molecular weight distribution of my polythis compound is very broad (high PDI). What causes this and how can I achieve a more uniform polymer?
A: A high PDI indicates a wide range of polymer chain lengths in your sample. This can be undesirable for applications where uniform material properties are required.
-
Causality:
-
Non-uniform Initiation: If the initiator is not well-dispersed or if there are temperature gradients within the reactor, initiation may not occur uniformly, leading to chains starting at different times and growing to different lengths.[5]
-
Chain Transfer Reactions: Chain transfer to various species can lead to a broadening of the molecular weight distribution.[10]
-
High Monomer Conversion (Gel Effect): In bulk polymerization, as the reaction progresses and viscosity increases significantly, the mobility of large polymer chains is restricted. This slows down termination reactions (which rely on two large chains finding each other), while smaller, more mobile monomers can still reach the active chain ends. This phenomenon, known as the gel or Trommsdorff effect, leads to a rapid increase in polymerization rate and the formation of very long chains, broadening the PDI.
-
-
Troubleshooting Protocol:
-
Ensure Homogeneous Reaction Conditions: Maintain vigorous and consistent stirring throughout the polymerization to ensure uniform distribution of the initiator and temperature.
-
Control the Reaction Temperature: Precise temperature control is crucial for a narrow PDI.
-
Consider a Controlled/"Living" Polymerization Technique: For applications requiring very low PDIs (typically < 1.5), conventional free-radical polymerization may not be suitable. Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer much better control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions.[18][19]
-
Stop the Reaction at Lower Conversion: To avoid the gel effect, consider stopping the polymerization at a lower monomer conversion, before the viscosity becomes excessively high.[10] The unreacted monomer can then be removed.
-
Use a Chain Transfer Agent (Controlled Manner): In some cases, a chain transfer agent can be intentionally added to control molecular weight and narrow the PDI, although this will also reduce the average molecular weight.
-
The following diagram illustrates the troubleshooting logic for common polymerization issues:
Caption: Troubleshooting workflow for this compound polymerization.
Experimental Protocols
Protocol 1: Standard Free-Radical Bulk Polymerization of this compound
This protocol provides a baseline for a typical bulk polymerization. The initiator concentration can be adjusted to target different molecular weights.
-
Materials:
-
This compound monomer
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Activated basic alumina
-
Methanol
-
Toluene
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
-
Procedure:
-
Inhibitor Removal: Pass the this compound monomer through a column packed with activated basic alumina to remove the inhibitor.[12]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired amount of purified this compound.
-
Initiator Addition: Weigh the desired amount of initiator (e.g., AIBN) and add it to the this compound. Stir until the initiator is fully dissolved.[8] A typical starting concentration for AIBN is in the range of 0.01 to 0.1 mol% with respect to the monomer.
-
Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for 30-60 minutes while stirring.[11]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) under a positive pressure of inert gas.[11] Allow the polymerization to proceed for the desired time. The solution will become noticeably more viscous as the polymer forms.[8]
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Dilute the viscous solution with a small amount of toluene to facilitate handling. Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring vigorously. The polythis compound will precipitate as a white solid.[8]
-
Purification and Drying: Decant the methanol and wash the precipitated polymer with fresh methanol several times.[8] Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Data Presentation: Effect of Initiator Concentration on Molecular Weight
The following table provides an example of how initiator concentration can affect the number average molecular weight (Mn) and PDI of polythis compound synthesized via bulk polymerization at 70°C using AIBN.
| AIBN Concentration (mol% relative to this compound) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.02 | ~150,000 | ~1.8 |
| 0.05 | ~90,000 | ~1.9 |
| 0.10 | ~50,000 | ~2.0 |
| 0.20 | ~28,000 | ~2.2 |
Note: These are representative values and can vary based on specific reaction conditions such as temperature, purity of reagents, and reaction time.
References
- Bulk polymerization of this compound. (n.d.).
- Kinetics of free radical this compound polymerization with the symmetrical bifunctional initiator 2,5-dimethyl-2,5-bis (2-ethyl hexanoyl peroxy) hexane. (n.d.).
- Application Notes and Protocols for Living Anionic Polymerization of Styrenic Monomers - Benchchem. (n.d.).
- Free-Radical Polymerization of this compound: Kinetic Study in a Spinning Disc Reactor (SDR). (n.d.).
- Radical Polymerization. (2021, September 12). Chemistry LibreTexts.
- 'Living' radical polymerization of this compound with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. (n.d.).
- Effect of inititiator on the molecular weight distribution in dispersion polymerization of this compound. (n.d.).
- Optimization of Synthesis of Expandable Polythis compound by Multi-Stage Initiator Dosing. (2016). Semantic Scholar.
- Chain transfer in polythis compound synthesis. (n.d.). ECHEMI.
- Bulk Polymerization of this compound: Experiment | PDF. (n.d.). Scribd.
- This compound Polymerization Kinetics: Free-Radical Analysis. (n.d.). Studylib.
- Optimizing initiator concentration in 4-isopropyl this compound polymerization. (n.d.). Benchchem.
- Chain Transfer in the Polymerization of this compound: The Reaction of Solvents with Free Radicals. (n.d.). Journal of the American Chemical Society.
- Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. (n.d.). Macromolecules - ACS Publications.
- Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of this compound(with or without DVB as a crosslinker)? (2025, November 13). ResearchGate.
- Possible chain-transfer reactions of this compound coordination polymerization in this study. (n.d.). ResearchGate.
- Chain Transfer to Solvent in this compound Polymerization. (n.d.). RSC Publishing.
- Optimization of Synthesis of Expandable Polythis compound by Multi-Stage Initiator Dosing. (n.d.).
- Initiators. (n.d.). Sigma-Aldrich.
- Synthesis and identification of polythis compound via conventional and controlled radical polymerization methods. (2018, November 4). Polyolefins Journal.
- Preparation conditions for polythis compound synthesis. (n.d.). ResearchGate.
- This compound. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
- Chain Transfer in the Polymerization of this compound. II. The Reaction of this compound with Carbon Tetrachloride. (n.d.). Journal of the American Chemical Society - ACS Publications.
- What catalysts are used in this compound polymerization? (2025, September 15). Blog.
- Cu(0)-RDRP of this compound: balancing initiator efficiency and dispersity. (2018, August 3). Polymer Chemistry (RSC Publishing). DOI:10.1039/C8PY00814K.
- CHAPTER 1. (n.d.).
- Optimization of Synthesis of Expandable Polythis compound by Multi-Stage Initiator Dosing. (2025, August 7).
- Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20).
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- Polymerization Initiators. (n.d.). Polymer / BOC Sciences.
- US6770716B1 - Use of accelerators in free-radical polymerizations of this compound. (n.d.). Google Patents.
- What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? (2018, June 27). ResearchGate.
- How Does this compound Polymerization Work? (2025, August 30). Chemistry For Everyone - YouTube.
- Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated r. (n.d.). ResearchGate.
- EFFECT CONCENTRATION OF INITIATOR ON this compound POLYMERIZATION PROCESS. (2025, August 6). ResearchGate.
- Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of this compound. (n.d.). MDPI.
- Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (n.d.). MDPI.
- Using dynamic and adiabatic methods for thermal hazard evaluation of this compound bulk polymerization initiated by AIBN. (2025, August 5). ResearchGate.
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- Probing into this compound Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. (2019, May 3). ACS Omega.
- Troubleshooting inconsistent results in 4-isopropyl this compound polymerization. (n.d.). Benchchem.
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Technical Support Center: Cationing Polymerization of Styrene and the Influence of Temperature
Welcome to the technical support center for the cationic polymerization of styrene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this polymerization technique. Here, we will delve into the critical role of temperature in influencing the rate of reaction, molecular weight, and overall success of your experiments. This resource provides troubleshooting guidance and frequently asked questions to address specific challenges you may encounter.
The Causality Behind Temperature's Influence
In cationic polymerization, temperature is not merely a reaction condition; it is a critical parameter that dictates the kinetics and thermodynamics of the entire process. The overall rate of polymerization and the molecular weight of the resulting polythis compound are governed by a delicate balance between the rates of initiation, propagation, termination, and chain transfer. Each of these steps possesses a distinct activation energy, and their interplay is profoundly affected by temperature.
Cationic polymerizations are typically conducted at low temperatures to achieve higher molecular weights.[1][2] This is because the activation energy for termination and other side reactions is generally higher than the activation energy for propagation.[2] Consequently, as the temperature increases, the rate of termination reactions increases more significantly than the rate of propagation, leading to the formation of shorter polymer chains.[2]
Key Kinetic and Thermodynamic Considerations:
-
Initiation: The process begins with the formation of a carbocation from the this compound monomer. This is often achieved using a Lewis acid co-initiator and a proton source (initiator), such as water.[1][3]
-
Propagation: The carbocationic chain end then repeatedly adds this compound monomers in a head-to-tail fashion.[2][3] The propagation step in cationic polymerization often has a low or even negative apparent activation energy, meaning the rate of propagation can increase as the temperature is decreased.[4][5] This counterintuitive behavior is attributed to the exothermic nature of the solvation of the active centers, which leads to more reactive propagating species at lower temperatures.[4]
-
Termination and Chain Transfer: These events lead to the cessation of chain growth. Termination can occur through various mechanisms, including reaction with impurities or the counterion.[3] Chain transfer, a more common event in cationic polymerization, involves the transfer of a proton from the growing polymer chain to a monomer, the counterion, or the solvent.[2][3] This terminates one chain while initiating a new one. Both termination and chain transfer reactions generally have higher activation energies than propagation.[5]
The relationship between these steps and temperature can be summarized by the Arrhenius equation, which describes the temperature dependence of reaction rate constants. The overall activation energy of the polymerization dictates how the overall rate will change with temperature.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that arise when studying the effect of temperature on the cationic polymerization of this compound.
FAQ 1: My polymerization is uncontrollably fast (explosive) at room temperature. What is happening and how can I control it?
Answer:
This is a classic issue in cationic polymerization. The high reactivity of the carbocationic propagating species can lead to a very rapid, exothermic reaction, especially at ambient temperatures.
Causality: At higher temperatures, all reaction steps (initiation, propagation, and termination) are accelerated. However, the high concentration of monomer at the start of the reaction, coupled with the high reactivity of the carbocations, can lead to a rapid release of the heat of polymerization. This can create a positive feedback loop where the increasing temperature further accelerates the reaction, potentially leading to a dangerous runaway reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. Cationic polymerizations of this compound are often conducted at low temperatures, ranging from 0°C down to -78°C or even lower.[1][3] Lowering the temperature significantly reduces the rates of all reaction steps, allowing for better control.
-
Slow Monomer Addition: Instead of adding all the monomer at once, add it slowly to the reaction mixture. This keeps the instantaneous monomer concentration low, which helps to control the rate of polymerization and dissipate the heat generated.
-
Ensure Efficient Stirring and Heat Transfer: Use a reaction vessel with good heat transfer properties and ensure vigorous stirring to dissipate heat effectively and maintain a uniform temperature throughout the reaction mixture.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the propagating species. More polar solvents can better solvate the ions, potentially leading to faster propagation rates.[2] Consider using a less polar solvent if the reaction is too fast, but be mindful of solubility issues.
FAQ 2: I'm observing a decrease in the molecular weight of my polythis compound as I increase the reaction temperature. Why does this happen?
Answer:
This is an expected and fundamental characteristic of cationic polymerization.
Causality: As explained earlier, the activation energies for termination and chain transfer reactions are typically higher than the activation energy for propagation.[2][5] Therefore, as the temperature increases, the rates of termination and chain transfer increase more dramatically than the rate of propagation. This means that, on average, a growing polymer chain is more likely to be terminated or undergo a chain transfer event at a higher temperature, resulting in a lower degree of polymerization and consequently, a lower molecular weight.
Troubleshooting and Control:
-
To achieve higher molecular weights, it is essential to conduct the polymerization at low temperatures.[1][2]
-
Carefully purify your monomer and solvent to remove any impurities that could act as terminating agents.
-
The choice of initiator and co-initiator can also influence the extent of side reactions.
FAQ 3: My reaction yields are inconsistent, even when I keep the temperature constant. What other factors could be at play?
Answer:
While temperature is a primary factor, several other variables can lead to inconsistent results in cationic polymerization.
Causality and Troubleshooting:
-
Presence of Water: Cationic polymerizations are notoriously sensitive to water. While a small, controlled amount of water is often required as an initiator (protogen) with a Lewis acid co-initiator, excess water can act as a terminating agent or a chain transfer agent, leading to lower yields and molecular weights.[3] Ensure all your glassware is rigorously dried and your reagents are anhydrous.
-
Monomer Purity: The this compound monomer must be free of inhibitors (like 4-tert-butylcatechol) that are added for storage.[6] These inhibitors will quench the cationic species and prevent polymerization. The monomer should be purified, for example, by washing with an aqueous base and then distilling under reduced pressure before use.
-
Initiator/Co-initiator Activity: The activity of your initiator and co-initiator can degrade over time due to improper storage or handling.[6] Use fresh or properly stored reagents.
-
Oxygen Inhibition: While less of an issue than in free-radical polymerization, oxygen can still potentially react with the cationic species. It is good practice to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).[1]
FAQ 4: What is the "ceiling temperature" and how is it relevant to the cationic polymerization of this compound?
Answer:
The ceiling temperature (Tc) is a critical thermodynamic concept in polymer chemistry. It is the temperature at which the rate of polymerization and the rate of depolymerization (the reverse reaction) are equal.[7]
Relevance to this compound:
-
Above the ceiling temperature, polymerization is thermodynamically unfavorable, and any existing polymer will tend to depolymerize back to the monomer.
-
For this compound, the ceiling temperature for radical polymerization is quite high, around 310°C.[8] While the exact value for cationic polymerization may differ, it is also substantially high. This means that under typical experimental conditions for cationic polymerization (which are well below this temperature), depolymerization is not a significant concern.
-
However, the concept is important for understanding the thermodynamic limits of polymerization. For some monomers, like α-methylthis compound, the ceiling temperature is much lower (around 66°C) due to steric hindrance in the polymer chain, making it more prone to depolymerization at moderate temperatures.[7][9]
Experimental Protocols
Protocol 1: Investigating the Effect of Temperature on the Rate of Polymerization
This protocol outlines a procedure to study how temperature affects the conversion of this compound to polythis compound.
Materials:
-
This compound (purified)
-
Lewis acid co-initiator (e.g., SnCl₄ or BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Initiator (e.g., a controlled amount of water)
-
Methanol (for precipitation)
-
Dry, inert atmosphere setup (e.g., Schlenk line)
-
Constant temperature baths (e.g., 0°C ice-water bath, -20°C cryostat, -78°C dry ice/acetone bath)
Procedure:
-
Preparation: Rigorously dry all glassware. Purify the this compound monomer to remove inhibitors. Prepare stock solutions of the initiator and co-initiator in the anhydrous solvent under an inert atmosphere.
-
Reaction Setup: In a dried, nitrogen-purged reaction flask equipped with a magnetic stirrer, add the desired amount of anhydrous solvent and purified this compound.
-
Temperature Equilibration: Place the reaction flask in a constant temperature bath set to the desired experimental temperature (e.g., 0°C, -20°C, -78°C) and allow the solution to equilibrate for 15-20 minutes.
-
Initiation: While stirring, inject the initiator solution followed by the co-initiator solution into the reaction flask. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture using a syringe and quench the polymerization by adding it to a known volume of cold methanol.
-
Polymer Isolation: The polythis compound will precipitate in the methanol. Filter the polymer, wash it with fresh methanol, and dry it to a constant weight in a vacuum oven at a low temperature.
-
Data Analysis: Calculate the percent conversion of monomer to polymer for each time point at each temperature. Plot percent conversion versus time for each temperature to determine the initial rate of polymerization.
Protocol 2: Determining the Effect of Temperature on Molecular Weight
This protocol describes how to analyze the molecular weight of polythis compound synthesized at different temperatures.
Procedure:
-
Synthesize Polymer: Following Protocol 1, carry out the polymerization at different temperatures (e.g., 0°C, -20°C, -78°C) for a fixed reaction time (e.g., 1 hour). Isolate and dry the resulting polythis compound samples.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of each polymer sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Data Analysis: Create a table summarizing the reaction temperature, Mn, Mw, and the polydispersity index (PDI = Mw/Mn) for each sample. Plot Mn as a function of reaction temperature.
Data Presentation
Table 1: Expected Trend of Reaction Parameters with Temperature
| Reaction Temperature | Rate of Polymerization | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| High | Generally Faster | Lower | May be Broader |
| Low | Generally Slower | Higher | May be Narrower |
Visualizations
Workflow for Temperature Effect Study
The following diagram illustrates the experimental workflow for investigating the effect of temperature on the cationic polymerization of this compound.
Caption: Experimental workflow for studying temperature effects.
Relationship Between Temperature and Polymer Properties
This diagram illustrates the inverse relationship between reaction temperature and the resulting molecular weight in cationic polymerization.
Caption: Temperature's impact on molecular weight.
References
- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
- ResearchGate. (n.d.). Carbocationic polymerization: Mechanisms and kinetics of propagation reactions.
- Studylib. (n.d.). Anionic & Cationic Polymerization: Mechanisms & Characteristics.
- ResearchGate. (n.d.). Temperature changes vs. time plots for cationic polymerization of....
- ResearchGate. (n.d.). Effects of Temperature on this compound Emulsion Polymerization Kinetics.
- ACS Publications. (n.d.). A Renaissance in Living Cationic Polymerization.
- CDN. (n.d.). Lab 4: Cationic Polymerization of this compound.
- ACS Publications. (n.d.). The Effects of Temperature on the Polymerization of this compound.
- Wikipedia. (n.d.). Cationic polymerization.
- MDPI. (2022). Controlled Cationic Polymerization of p-Methylthis compound in Ionic Liquid and Its Mechanism.
- Wikipedia. (n.d.). Ceiling temperature.
- PubMed Central. (n.d.). Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers.
- OSTI.GOV. (1993). Elucidating the mechanism and rate constants in the cationic polymerization of this compound. Limitations of living systems.
- Docsity. (2022). Cationic Polymerization of this compound: Synthesis of Polythis compound in Lab 4.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and this compound: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- ACS Publications. (n.d.). Living cationic polymerization of this compound: new initiating systems based on added halide salts and the nature of the growing species.
- Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization.
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- 9. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing chain transfer reactions in styrene polymerization
Welcome to the Technical Support Center for Styrene Polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound polymerization and wish to control and minimize chain transfer reactions to achieve desired polymer characteristics. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding chain transfer reactions in this compound polymerization, providing quick and accessible answers to fundamental concepts.
Q1: What is a chain transfer reaction, and why is it critical in this compound polymerization?
Q2: What are the typical indicators of excessive chain transfer in my polymerization experiment?
The most prominent indicator of significant chain transfer is obtaining a polymer with a lower molecular weight than theoretically predicted. Another sign can be a broadening of the molecular weight distribution (polydispersity index or PDI). In some cases, a decrease in the overall rate of polymerization may be observed if the newly formed radicals are less reactive than the original propagating radical.[3]
Q3: How does the choice of solvent impact chain transfer?
Solvents can act as chain transfer agents, and their tendency to do so varies significantly.[1][3] The presence of easily abstractable atoms, such as hydrogen or halogen atoms, in the solvent molecule increases the likelihood of chain transfer. For instance, solvents like carbon tetrachloride have a high chain transfer constant and will significantly reduce the molecular weight of polythis compound.[4] Conversely, solvents like benzene or toluene have lower chain transfer constants and are more suitable when high molecular weight polymers are desired.[5][6]
Q4: What is the influence of temperature on chain transfer reactions?
Higher polymerization temperatures generally increase the rate of all reactions, including chain transfer.[7] This can lead to a decrease in the molecular weight of the resulting polythis compound.[7] For example, in atom transfer radical polymerization (ATRP) of this compound, temperatures exceeding 130°C can disrupt the controlled nature of the polymerization, leading to a broader range of molecular weights.[7] Therefore, careful temperature control is essential for minimizing unwanted chain transfer events.
Q5: How does the initiator concentration affect the molecular weight of my polythis compound?
The molecular weight of polythis compound is inversely proportional to the initiator concentration.[8][9] A higher initiator concentration generates a larger number of initial free radicals.[8] With the same amount of monomer available, this results in the formation of more polymer chains that are, on average, shorter, thus leading to a lower molecular weight.[8] Conversely, a lower initiator concentration leads to fewer, but longer, polymer chains and a higher molecular weight.[8]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems encountered during this compound polymerization that are related to chain transfer.
Problem: The molecular weight of my polythis compound is significantly lower than expected.
Low molecular weight is a classic symptom of premature chain termination, often due to unintended chain transfer reactions. Below are the most common causes and their solutions.
Possible Cause 1: Unintentional Chain Transfer to Solvent
-
Explanation: The solvent used in the polymerization can act as a chain transfer agent, prematurely terminating the growing polymer chains.[1][3] This effect is more pronounced with solvents that have readily abstractable atoms.
-
Troubleshooting Steps:
-
Review Solvent Choice: Consult a table of chain transfer constants (see Table 1) for common solvents used in this compound polymerization.
-
Solvent Replacement: If you are using a solvent with a high chain transfer constant, consider replacing it with a more inert solvent like benzene or toluene.[5][6]
-
Bulk Polymerization: If permissible for your application, consider performing the polymerization in bulk (without a solvent) to eliminate this source of chain transfer.
-
Table 1: Chain Transfer Constants (Cs) for Common Solvents in this compound Polymerization at 60°C
| Solvent | Chain Transfer Constant (Cs) x 104 |
| Benzene | 0.018 |
| Toluene | 0.125 |
| Ethylbenzene | 0.67 |
| Isopropylbenzene | 0.82 |
| Carbon Tetrachloride | 90 |
| n-Heptane | 0.42 |
Data compiled from various sources on polymer chemistry.
Possible Cause 2: High Initiator Concentration
-
Explanation: An excess of initiator leads to a high concentration of primary radicals, resulting in the formation of a large number of shorter polymer chains.[8][10]
-
Troubleshooting Steps:
-
Verify Initiator Calculation: Double-check the calculations for the amount of initiator used in your reaction.
-
Reduce Initiator Concentration: Systematically decrease the initiator concentration in subsequent experiments. A good starting point is to halve the concentration and observe the effect on molecular weight.
-
Monitor Polymerization Rate: Be aware that reducing the initiator concentration may also decrease the overall polymerization rate.[11]
-
Possible Cause 3: Elevated Polymerization Temperature
-
Explanation: Higher temperatures increase the rate constants of all reactions involved in polymerization, including chain transfer.[7] This can lead to a lower molecular weight product.
-
Troubleshooting Steps:
-
Optimize Temperature: If possible, lower the polymerization temperature. For free-radical polymerization of this compound, temperatures are typically in the range of 60-80°C.
-
Temperature Control: Ensure your reaction setup has adequate temperature control to avoid hotspots, especially in bulk polymerizations which are highly exothermic.[7]
-
Problem: The polydispersity index (PDI) of my polymer is too broad.
A broad PDI indicates a wide distribution of polymer chain lengths, which can be caused by various factors, including chain transfer.
Possible Cause 1: Presence of Impurities
-
Explanation: Impurities in the monomer, solvent, or initiator can act as uncontrolled chain transfer agents, leading to a broad PDI.
-
Troubleshooting Steps:
-
Monomer Purification: Purify the this compound monomer to remove the inhibitor (typically 4-tert-butylcatechol) and any other impurities. Passing the monomer through a column of basic alumina is a common and effective method.[12]
-
Solvent and Initiator Purity: Use high-purity solvents and recrystallize the initiator if its purity is in doubt.
-
Possible Cause 2: Inefficient Initiation or Termination
-
Explanation: Inconsistent initiation or termination events can lead to a broad distribution of chain lengths.
-
Troubleshooting Steps:
-
Controlled Polymerization Techniques: For applications requiring a narrow PDI, consider using controlled/"living" radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13] These methods provide better control over chain growth and termination.
-
RAFT Agent Selection: In RAFT polymerization, the choice of the chain transfer agent is crucial for achieving good control over the polymerization.[13]
-
Visualizing Polymerization Processes
To better understand the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Competing pathways of propagation and chain transfer for a growing polymer radical.
Caption: A workflow for diagnosing and resolving low molecular weight in this compound polymerization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to minimizing chain transfer reactions.
Protocol 1: Purification of this compound Monomer
Objective: To remove the inhibitor (4-tert-butylcatechol) and other impurities that can interfere with polymerization.
Materials:
-
This compound monomer
-
Basic alumina (activated)
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Add a small plug of glass wool to the bottom of the column.
-
Fill the column approximately two-thirds full with basic alumina.
-
Gently tap the column to pack the alumina.
-
Place a collection flask under the column.
-
Slowly pour the this compound monomer onto the top of the alumina column.
-
Allow the this compound to percolate through the alumina under gravity.
-
Collect the purified, inhibitor-free this compound in the collection flask.
-
The purified this compound should be used immediately as the inhibitor has been removed.
Protocol 2: General Procedure for Free-Radical Bulk Polymerization of this compound
Objective: To polymerize this compound in the absence of a solvent to minimize chain transfer to the solvent.
Materials:
-
Purified this compound monomer
-
Free-radical initiator (e.g., benzoyl peroxide or AIBN)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask with a condenser)
-
Nitrogen or argon source for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Stir bar
Procedure:
-
Place a stir bar in the reaction vessel.
-
Add the desired amount of purified this compound monomer to the vessel.
-
Add the calculated amount of the free-radical initiator.
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
While maintaining a positive pressure of the inert gas, place the reaction vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 80°C).
-
Stir the reaction mixture for the desired amount of time. The viscosity of the solution will increase as the polymerization progresses.[7]
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
The polymer can be isolated by precipitating it in a non-solvent such as methanol, followed by filtration and drying.
References
- The Influence of Initiator Concentration on the Molecular Weight of Polythis compound. Terrific Science.
- Chain Transfer in the Polymerization of this compound: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society.
- Chain Transfer in the Polymerization of this compound: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society.
- Effects of chain transfer agent on the radical polymerization of this compound in non-aqueous dispersion.
- Living Radical Polymeriz
- The effect of initiator concentration on molecular weights.
- Catalytic‐chain‐transfer polymerization of this compound revisited: The importance of monomer purification and polymerization conditions.
- Chain transfer. Wikipedia.
- Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD.
- Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymeriz
- Chain Transfer to Solvent in this compound Polymeriz
- How Does Temperature Affect Polythis compound Synthesis? Chemistry For Everyone - YouTube.
- A Study of the Initiator Concentration's Effect on this compound-Divinylbenzene Polymeriz
- Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for C
- Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymeriz
- Ambient Temperature Polymerization of this compound by Single Electron Transfer Initiation, Followed by Reversible Addition Fragmentation Chain Transfer Control. Macromolecules.
- Effects of Temperature on this compound Emulsion Polymerization Kinetics.
- Ambient Temperature Polymerization of this compound by Single Electron Transfer Initiation, Followed by Reversible Addition Fragmentation Chain Transfer Control.
- Troubleshooting inconsistent results in 4-isopropyl this compound polymeriz
- Possible chain‐transfer reactions of this compound coordination polymerization in this study.
- Stopping the Chain: Isolated Molecular Intermediates of Anionic this compound Polymeriz
- What Is The Role Of Chain Transfer Agents? Chemistry For Everyone - YouTube.
- Probing into this compound Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. NIH.
- This compound. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Cu(0)-RDRP of this compound: balancing initiator efficiency and dispersity. Polymer Chemistry (RSC Publishing).
- What are the causes of a failure of a this compound emulsion polymerization ?
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Technical Support Center: Improving the Yield and Monodispersity of Polystyrene Nanoparticles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of monodisperse polystyrene (PS) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis protocols, troubleshoot common issues, and achieve high-yield, uniform nanoparticle batches. Achieving monodispersity—a state where particles are of uniform size and shape—is critical for applications ranging from drug delivery to photonic crystals.[1] This document provides field-proven insights and detailed protocols to help you navigate the complexities of nanoparticle synthesis.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of polythis compound nanoparticles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My nanoparticle yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue, particularly in nanoprecipitation methods where very low polymer concentrations are used to control size.[2] However, it can also occur in polymerization-based methods due to incomplete reactions or loss of product during workup.
Probable Causes & Solutions:
-
Incomplete Monomer Conversion: The polymerization may not be running to completion.
-
Solution: Increase the polymerization time. A standard emulsion polymerization of this compound is often run for 6-8 hours or even overnight to ensure high conversion.[1] Also, verify the reaction temperature is optimal for the initiator used. For potassium persulfate (KPS) or ammonium persulfate (APS), a temperature of 70-80°C is common.[1][3]
-
-
Initiator Inefficiency: The initiator may be old, improperly stored, or used at a suboptimal concentration.
-
Causality: Water-soluble initiators like KPS can degrade over time, especially if exposed to moisture. This reduces the concentration of active radicals, leading to a slower or incomplete reaction.
-
Solution: Use a fresh batch of initiator. Consider recrystallizing the initiator if its purity is in doubt.[3] Increasing the initiator concentration can also increase the reaction rate, but be aware this may lead to smaller particles and potentially a broader size distribution.[4]
-
-
Presence of Inhibitors: this compound monomer is typically shipped with an inhibitor (like 4-tert-butylcatechol) to prevent spontaneous polymerization. If not removed, this will quench the radicals and halt the reaction.
-
Oxygen Inhibition: Oxygen is a radical scavenger and can terminate the polymerization reaction.
-
Product Loss During Purification: Significant amounts of nanoparticles can be lost during centrifugation and washing steps if not performed correctly.
-
Solution: After centrifugation, ensure a compact pellet has formed before decanting the supernatant. If the pellet is loose, increase the centrifugation speed or time. Use a purification method like dialysis for very small nanoparticles (<100 nm) that are difficult to pellet, which can help remove impurities without significant product loss.[7][8]
-
Q2: My nanoparticles are polydisperse (have a broad size distribution). How can I achieve monodispersity?
A2: Achieving a narrow particle size distribution, or monodispersity, is crucial for many applications.[9] Polydispersity often arises from issues during the nucleation and growth phases of polymerization.
Probable Causes & Solutions:
-
Prolonged or Secondary Nucleation: Ideally, all particles should form (nucleate) at the same time and then grow uniformly. If nucleation occurs over an extended period, or if a second wave of new particles forms (secondary nucleation), the final sample will contain particles of different ages and therefore different sizes.[10]
-
Causality: High monomer concentration can lead to secondary nucleation because the rate of monomer reaction outpaces the rate of absorption by existing particles.[10]
-
Solution:
-
Control Monomer Concentration: Avoid excessively high initial monomer concentrations. In some systems, a semi-batch or "seeded growth" approach, where monomer is added gradually, can provide excellent control and prevent secondary nucleation.[1]
-
Optimize Initiator Concentration: The initiator concentration affects the number of primary radicals and thus the number of nuclei formed. A higher initiator concentration generally leads to a larger number of smaller particles.[11] It's crucial to find a concentration that promotes a short, single nucleation event.
-
Temperature Control: Maintain a constant and uniform temperature throughout the reaction. Temperature fluctuations can alter the initiator decomposition rate and monomer solubility, leading to uncontrolled nucleation.
-
-
-
Particle Coagulation: Unstable particles can aggregate or coalesce during growth, leading to a population of larger, irregularly shaped particles and a broadened size distribution.[6]
-
Solution:
-
Optimize Stabilizer Concentration: The stabilizer (e.g., a surfactant like Sodium Dodecyl Sulfate (SDS) or a steric stabilizer like Polyvinylpyrrolidone (PVP)) is critical. An insufficient amount will fail to stabilize the growing particles, leading to aggregation.[12] Conversely, an excessive concentration of surfactant can lead to the formation of many small particles and a wider distribution.[7]
-
Control Ionic Strength: In electrostatically stabilized systems (like soap-free emulsion polymerization), the ionic strength of the medium is critical. Adding salts can compress the electrical double layer around the particles, reducing repulsive forces and promoting coagulation. Use deionized water and be mindful of ionic initiators or buffers.[13]
-
-
| Parameter | Effect of Increase | Rationale |
| Monomer Concentration | ↑ Particle Size, ↑ Polydispersity | More monomer available for particle growth. Too high can cause secondary nucleation.[10] |
| Initiator Concentration | ↓ Particle Size, ↑ Polydispersity (at high conc.) | More radicals lead to more nucleation sites, resulting in more, smaller particles.[4] |
| Stabilizer Concentration | ↓ Particle Size | More stabilizer can support a larger total surface area, leading to more, smaller particles.[7][14] |
| Reaction Temperature | ↑ Reaction Rate, ↓ Particle Size | Higher temperature increases initiator decomposition rate, creating more nuclei.[4] |
Q3: My reaction mixture coagulated, and I ended up with large chunks of polymer instead of a stable nanoparticle dispersion. What went wrong?
A3: Coagulation, or the irreversible aggregation of particles, signifies a catastrophic loss of colloidal stability.[6] This is usually due to insufficient repulsive forces between particles to overcome attractive van der Waals forces.
Probable Causes & Solutions:
-
Inadequate Stabilization: This is the most common cause.
-
Causality: The total surface area of the particles increases dramatically as the polymerization progresses. If there isn't enough stabilizer to cover this newly formed surface, the particles will become unstable and aggregate.[6]
-
Solution: Increase the concentration of your stabilizer (surfactant or steric stabilizer). Ensure the chosen stabilizer is appropriate for the system (e.g., for dispersion polymerization, the stabilizer must be soluble in the continuous phase).[15]
-
-
Incorrect pH or High Electrolyte Concentration: For systems relying on electrostatic stabilization (where particles are stabilized by surface charges), the chemistry of the aqueous phase is paramount.
-
Solution: Measure and control the pH of the reaction medium, as it can affect the charge on the particle surface, especially when using initiators or comonomers with pH-sensitive groups (e.g., carboxylic acids).[16] Avoid adding salts unless their effect is well understood. Use high-purity, deionized water to minimize background electrolyte concentration.
-
-
Excessive Shear/Stirring Rate: While adequate mixing is necessary, an excessively high stirring rate can increase the collision frequency and energy between particles, promoting coagulation, especially when the particles are weakly stabilized.
-
Solution: Use a moderate and consistent stirring rate (e.g., 200-400 rpm is common for lab-scale flask reactions).[4]
-
-
High Monomer Concentration: Very high monomer concentrations can lead to the formation of large, "sticky" oligomers in the continuous phase, which can bridge particles and cause flocculation.[6]
-
Solution: Reduce the initial monomer concentration or use a seeded polymerization approach.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing monodisperse polythis compound nanoparticles?
A1: The two most prevalent and effective methods are emulsion polymerization and dispersion polymerization .[9][17]
-
Emulsion Polymerization: This method involves dispersing the monomer (this compound) in an aqueous phase with the help of a surfactant. Polymerization is initiated by a water-soluble initiator.[1] A key variant is surfactant-free emulsion polymerization (SFEP) , which produces nanoparticles with very clean surfaces, as stability is provided by charged groups from the initiator that become incorporated onto the particle surface.[9] This method is excellent for producing nanoparticles in the sub-100 nm to ~500 nm range.
-
Dispersion Polymerization: In this technique, the monomer, initiator, and a steric stabilizer (a polymer like PVP) are all dissolved in a solvent that is a good solvent for the reactants but a poor solvent for the resulting polythis compound. As the polymer forms, it precipitates and is stabilized by the adsorbed steric stabilizer.[18] This method is particularly well-suited for producing larger, micron-sized monodisperse particles (1-15 µm).[9][19]
Q2: How do I choose the right initiator for my synthesis?
A2: The choice of initiator is critical as it determines where polymerization begins and what chemical functionality will be present on the nanoparticle surface.[20]
-
Water-Soluble Initiators (e.g., Potassium Persulfate - KPS): These are used in emulsion polymerization. The initiator decomposes in the aqueous phase, and the resulting radicals initiate polymerization. The charged end-groups (e.g., sulfate groups from KPS) become covalently attached to the polymer chains, imparting electrostatic stability to the final particles.[20]
-
Oil-Soluble Initiators (e.g., Azobisisobutyronitrile - AIBN): These are used in dispersion or miniemulsion polymerization. The initiator dissolves in the monomer droplets/phase, so polymerization begins inside the monomer environment.[20] This results in particles with more neutral and less polar surface properties compared to those made with KPS.[20]
Q3: What is the importance of purifying the nanoparticles after synthesis?
A3: Purification is a critical final step to remove unreacted monomer, initiator fragments, excess surfactant, and low molecular weight oligomers from the nanoparticle dispersion.[1] The presence of these impurities can interfere with downstream applications, cause cytotoxicity in biological studies, and affect the long-term stability of the colloid. Common purification methods include repeated cycles of centrifugation and redispersion in pure water[1], dialysis[7], and sometimes filtration.[21]
Q4: Which characterization techniques are essential for confirming monodispersity and size?
A4: A combination of techniques is recommended for robust characterization.
-
Dynamic Light Scattering (DLS): This is a fast and easy method to determine the average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.1 is generally considered indicative of a monodisperse sample.[22]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles.[1] This allows you to confirm their size, size distribution, and sphericity, and to check for aggregation. It is the gold standard for confirming the results obtained from DLS.
Section 3: Key Experimental Workflows & Protocols
The following diagrams and protocols provide a starting point for common synthesis methods.
General Nanoparticle Synthesis Workflow
This diagram illustrates the universal steps involved in the synthesis and validation of nanoparticles.
Caption: General workflow for polythis compound nanoparticle synthesis.
Troubleshooting Logic Diagram
This diagram shows the relationship between experimental parameters and potential issues.
Caption: Key parameters influencing synthesis outcomes.
Protocol 1: Surfactant-Free Emulsion Polymerization (SFEP)
This protocol is adapted for synthesizing highly charged, monodisperse PS nanoparticles with diameters of approximately 100-400 nm.[14]
Materials:
-
This compound (inhibitor removed)
-
Potassium persulfate (KPS)
-
Deionized water
-
Three-neck round-bottom flask with condenser, nitrogen inlet, and mechanical stirrer.
Procedure:
-
Add deionized water to the reaction flask.
-
Begin mechanical stirring (e.g., 300 rpm) and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the flask in an oil bath to the reaction temperature (e.g., 70°C).
-
Add the inhibitor-free this compound to the flask and allow it to equilibrate for 10 minutes.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction flask to start the polymerization.
-
The solution will turn from clear to cloudy and then to an opaque milky white as nanoparticles form and grow.
-
Allow the reaction to proceed for 6-12 hours under a nitrogen atmosphere.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through glass wool to remove any large agglomerates.
-
Purify the nanoparticles by 3-5 cycles of centrifugation, removal of the supernatant, and redispersion in deionized water. Alternatively, dialyze against deionized water for 48 hours, changing the water frequently.
References
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strategies for scaling up styrene polymerization from lab to pilot plant
A Guide for Researchers and Scientists
Transitioning a styrene polymerization process from the controlled environment of a laboratory bench to the complexities of a pilot plant is a critical step fraught with challenges. This guide, structured as a series of troubleshooting scenarios and frequently asked questions, is designed to provide you, the researcher and scientist, with the practical insights and scientific rationale needed to navigate this scale-up successfully. As Senior Application Scientists, we emphasize not just the "how," but the fundamental "why" behind each recommendation, ensuring a robust and self-validating process.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during and after the scale-up process.
Issue 1: Thermal Management & Runaway Reactions
Question: My lab-scale reaction was perfectly controlled, but in the pilot reactor, I'm seeing dangerous temperature spikes and signs of a runaway reaction. What's happening and how do I fix it?
Answer: This is the most common and dangerous challenge in scaling up polymerization. The core of the problem lies in a fundamental principle of geometry: as you increase the volume of a reactor, its surface area does not increase proportionally. This severely hampers heat dissipation.
This compound polymerization is highly exothermic, releasing approximately 71 kJ/mol.[1][2] In a small flask, the high surface-area-to-volume ratio allows the heat to escape easily. In a large pilot reactor, this heat becomes trapped, causing the temperature to rise. Since the rate of polymerization (and thus heat generation) increases exponentially with temperature, a vicious cycle begins, leading to a thermal runaway.[3]
Causality and Solutions:
-
Inadequate Heat Removal: The pilot reactor's cooling jacket is insufficient for the larger volume. The heat produced by the reaction exceeds the heat removed.[3][4]
-
Solution: Enhance the heat removal capacity. This can be achieved by using a higher flow rate of a colder coolant in the jacket, or by installing internal cooling coils. For very large scales, auto-refrigerated reactors, which use the vaporization of the monomer or a solvent to remove heat, are an effective option.[4][5]
-
-
Excessive Initiator Concentration: The initiator concentration that worked in the lab may be too high for the pilot scale, generating an initial burst of radicals and a heat generation rate that overwhelms the cooling system.[6]
-
Solution: Reduce the initial initiator concentration. Consider a strategy of feeding the initiator solution gradually over time to maintain a steady reaction rate and level of heat production.
-
-
High Monomer Concentration (Bulk Polymerization): The increasing viscosity of the reaction medium as the polymer forms (known as the gel or Trommsdorff–Norrish effect) severely impedes heat transfer and mixing.[2][7]
-
Solution: Conduct the polymerization in a solution. Adding a solvent like ethylbenzene increases the overall heat capacity of the mixture and keeps the viscosity lower, which improves heat transfer and reduces the risk of runaway.[1]
-
Issue 2: Mixing, Agitation, and Polymer Inconsistency
Question: The polythis compound from my pilot reactor has a much broader molecular weight distribution and inconsistent properties compared to my lab-scale product. Why?
Answer: This issue is almost always tied to inadequate mixing. As the reaction scales up and viscosity increases dramatically, achieving uniform agitation becomes incredibly difficult.[8][9] Poor mixing leads to two primary problems:
-
Temperature Gradients: Localized "hot spots" can form where the reaction rate is much higher, producing polymer chains of different lengths.[4]
-
Concentration Gradients: Pockets of high monomer or initiator concentration can lead to non-uniform polymer growth.
Causality and Solutions:
-
Incorrect Agitator Design: A simple magnetic stir bar is effective in a flask but completely inadequate for a pilot reactor. The flow regime changes significantly with scale.
-
Solution: The pilot reactor must be equipped with a robust mechanical agitator. The design is critical; for example, a Rushton turbine is effective for creating high shear and radial flow, while a pitched-blade turbine or anchor agitator might be better for high-viscosity media.[10] Computational Fluid Dynamics (CFD) modeling can help select the optimal agitator design and speed before implementation.
-
-
Viscosity (Gel Effect): As polythis compound forms, the viscosity can increase by several orders of magnitude, creating stagnant zones that the agitator cannot penetrate.[2]
-
Solution: As with thermal management, performing the reaction in a solvent is a primary solution.[1] Additionally, optimizing the agitator speed throughout the reaction is key. A higher speed may be needed as viscosity builds, but excessive speed can cause shear degradation of the polymer. In-line viscometry can provide the real-time data needed for this control.[9]
-
Issue 3: Reaction Kinetics & Low Conversion
Question: My pilot-scale reaction has stalled, resulting in very low monomer conversion. What could be the cause?
Answer: A stalled reaction typically points to a problem with the initiation step. While temperature and mixing play a role, the chemical components are often the root cause.
Causality and Solutions:
-
Presence of Inhibitors: Commercial this compound monomer is shipped with an inhibitor, typically 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[6][11] If this is not completely removed, it will scavenge the free radicals generated by your initiator.
-
Solution: The monomer must be purified before use. This is a critical, non-negotiable step. See the detailed protocol in Part 3.
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of free-radical polymerization, reacting with radicals to form non-propagating peroxide species.[6] A larger reactor has more headspace and potential leak points for oxygen to enter.
-
Solution: The entire system—reactor, feed lines, and monomer storage—must be thoroughly purged with an inert gas like nitrogen or argon before and during the reaction.[6]
-
-
Inactive Initiator: The initiator may have degraded due to improper storage (e.g., exposure to heat or light) or its half-life may be too long at your chosen reaction temperature.[6]
-
Solution: Always use a fresh, properly stored initiator. Select an initiator whose half-life is appropriate for your desired reaction time and temperature (see data in Part 4). For example, benzoyl peroxide (BPO) is suitable for temperatures around 90°C, while azobisisobutyronitrile (AIBN) is typically used at lower temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right material for my pilot plant reactor? A: Material selection is critical for preventing contamination and ensuring safety. Stainless steel (e.g., 316L) is a common choice due to its corrosion resistance and mechanical strength. For specific applications where metal ions could interfere with the polymerization chemistry, glass-lined reactors are an excellent alternative, offering high purity and good heat transfer, though they are more fragile.
Q2: What are the most critical safety protocols for a this compound polymerization pilot plant? A: Safety must be paramount. Key protocols include:
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood, as this compound vapor is flammable and toxic.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and compatible gloves (e.g., polyvinyl alcohol or Viton).[12]
-
Emergency Relief System: The reactor must be equipped with a properly sized rupture disc or relief valve to safely vent pressure in the event of a runaway reaction.[7]
-
Inhibitor Monitoring: Regularly check the inhibitor level in your stored monomer to ensure it remains stable and prevent unwanted polymerization.[11]
-
Spill Containment: Have a spill kit with absorbent, non-reactive material (like sand) readily available. Avoid using materials like untreated clay, which can cause an exothermic reaction.[11]
Q3: Can I use the same analytical methods from the lab to monitor the pilot reaction? A: While the principles are the same, the implementation must be adapted. Grabbing a quick sample from a large, pressurized reactor is more complex and hazardous than from a glass flask. The ideal approach is to implement in-line analytics.[8][9] Techniques like near-infrared (NIR) or Raman spectroscopy can be used with probes inserted directly into the reactor to provide real-time data on monomer conversion and polymer concentration without the need for manual sampling.[13]
Part 3: Key Experimental Protocols
Protocol 1: Removal of Inhibitor (TBC) from this compound Monomer
This protocol must be performed immediately before the polymerization reaction.
Methodology:
-
Prepare the Column: Obtain a glass chromatography column and fill it with activated basic alumina. The amount of alumina should be approximately 10-20% of the weight of the this compound to be purified.
-
Pre-wet the Column: Pass a small amount of fresh, inhibitor-free solvent (e.g., ethylbenzene) through the column to wet the alumina.
-
Pass the Monomer: Carefully add the inhibited this compound to the top of the column and allow it to percolate through the alumina bed under gravity. Do not apply pressure, as this can reduce the efficiency of the inhibitor removal.
-
Collect the Purified Monomer: Collect the clear, inhibitor-free this compound that elutes from the column into a clean, dry flask purged with inert gas (nitrogen or argon).
-
Use Immediately: The purified this compound is now uninhibited and prone to spontaneous polymerization. It must be used immediately. Do not attempt to store it.
Source: Adapted from BenchChem recommendations.[6]
Part 4: Data Tables & Visualizations
Table 1: Half-Life of Common Free-Radical Initiators
This table helps in selecting an initiator that decomposes at an appropriate rate at your target reaction temperature. The half-life (t½) is the time required for 50% of the initiator to decompose.
| Initiator | Solvent | Temperature for 10-hr t½ (°C) | Temperature for 1-hr t½ (°C) |
| Azobisisobutyronitrile (AIBN) | Toluene | 64 | 82 |
| Benzoyl Peroxide (BPO) | Benzene | 73 | 92 |
| Dicumyl Peroxide | Benzene | 115 | 135 |
| Di-tert-butyl Peroxide (DTBP) | Benzene | 126 | 149 |
Note: Data is approximate and can vary with solvent and pressure.
Diagrams
This diagram illustrates the logical progression from laboratory success to pilot plant operation.
Caption: A typical workflow for scaling up a polymerization process.
This diagram shows the interconnected factors that can lead to a thermal runaway.
Caption: Key contributing factors to a thermal runaway event.
Part 5: References
-
Meyer, T. (2003). Scale-Up of Polymerization Process: A Practical Example. Organic Process Research & Development, 7(5), 759-765. [Link][8][9]
-
University of California Center for Laboratory Safety. (2012). This compound - Standard Operating Procedure. [Link][12]
-
ResearchGate. (n.d.). (PDF) Scale-Up of Polymerization Process: A Practical Example. [Link][9][13]
-
Vivaldo-Lima, E., et al. (1996). Batch Reactor Modelling of the Free Radical Copolymerization Kinetics of this compound/Divinylbenzene Up to High Conversions. Polymer Reaction Engineering, 2(1-2), 117-154. [Link]
-
Hinojosa, F. A., et al. (2006). Simulation of this compound polymerization reactors: kinetic and thermodynamic modeling. Brazilian Journal of Chemical Engineering, 23(4), 531-544. [Link][5]
-
Scribd. (n.d.). Polythis compound Pilot Plant Design. [Link][14]
-
Steinbach, J., & Reichert, K. H. (2005). Modeling Safety Aspects of this compound Polymerization Processes. Industrial & Engineering Chemistry Research, 44(9), 3021-3028. [Link][7]
-
Scribd. (n.d.). This compound Monomer Safety Guide-1. [Link][11]
-
Oprea, S., & Dodita, E. (2010). Influence of agitation during emulsion polymerization of acrylic–this compound latexes on end product properties. Journal of Applied Polymer Science, 117(1), 589-596. [Link][10]
-
Plastics Europe. (2019). This compound Monomer: Safe Handling Guide. [Link][3]
-
Chen, J. R., & Chen, Y. C. (2019). Probing into this compound Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega, 4(5), 8753-8760. [Link][1][2]
-
Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. [Link][4]
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troubleshooting bimodal molecular weight distribution in polystyrene
Technical Support Center: Polystyrene Synthesis
Guide: Troubleshooting Bimodal Molecular Weight Distribution in Polythis compound
Welcome to the technical support center for polythis compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with their polymerization reactions. A bimodal molecular weight distribution observed in Gel Permeation Chromatography (GPC) is a common but often complex issue. This guide provides a structured, in-depth approach to diagnosing and resolving this problem, moving from foundational concepts to specific, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is a bimodal molecular weight distribution, and why is it a concern?
A molecular weight distribution describes the dispersity of molar masses in a polymer sample. In an ideal, controlled polymerization, this distribution is typically "monomodal," represented by a single, symmetrical peak in a GPC chromatogram. A bimodal distribution is characterized by the presence of two distinct peaks or a prominent shoulder on the main peak, indicating two different polymer populations with unique average molecular weights.[1][2]
This is a significant concern because the physical and mechanical properties of a polymer—such as its tensile strength, viscosity, and thermal stability—are directly linked to its molecular weight distribution.[3][4] A bimodal distribution can lead to inconsistent material performance, poor processability, and a failure to meet product specifications.
Q2: My GPC chromatogram shows two peaks. Is it definitely a bimodal distribution in my sample?
While a bimodal GPC trace is a strong indicator, it's crucial to first rule out analytical artifacts. The separation mechanism in GPC is based on the hydrodynamic volume of the polymer chains.[5] Issues with the GPC system itself can sometimes manifest as distorted chromatograms.
Before troubleshooting your synthesis, verify the following:
-
Column Integrity: Ensure the GPC columns are not degraded or fouled. A malfunctioning column can cause peak splitting or tailing.[6]
-
Porosity Mismatch: Using a combination of columns with inappropriate pore sizes can create an artificial shoulder or peak by inadequately separating a specific molecular weight range.[7]
-
Sample Preparation: The sample must be fully dissolved and filtered before injection. Incomplete dissolution or the presence of particulates can lead to erroneous results.[8]
-
Calibration: Verify that your system is correctly calibrated with appropriate polythis compound standards. An incorrect calibration will lead to inaccurate molecular weight calculations, although it is less likely to create a bimodal appearance from a monomodal sample.[8]
A good practice is to run a well-characterized, monomodal polythis compound standard. If it elutes as a single, symmetrical peak, you can be more confident that the bimodality lies within your sample and not the analytical method.
Troubleshooting Workflow
When confronted with a bimodal distribution, a systematic approach is key. The following workflow provides a logical progression from initial observation to problem resolution.
Caption: General workflow for troubleshooting bimodal molecular weight distribution.
Diagnosis by Polymerization Technique
The root cause of bimodality is often specific to the polymerization mechanism employed.
Case 1: Anionic Polymerization
Anionic polymerization, particularly "living" polymerization, is prized for its ability to produce polymers with very narrow molecular weight distributions (Đ < 1.1).[9] However, it is extremely sensitive to impurities.
Q3: My "living" anionic polymerization of this compound resulted in a GPC trace with a low molecular weight shoulder. What happened?
This is a classic symptom of premature chain termination caused by proton-donating impurities. In a living polymerization, all polymer chains should theoretically grow at the same rate until the monomer is consumed.[9]
-
Causality: If impurities like water, oxygen, or alcohols are present in the monomer or solvent, they will react with and terminate a portion of the propagating carbanionic chain ends.[10] This creates a population of "dead" polymer chains with a lower molecular weight. The remaining "living" chains continue to propagate, consuming the rest of the monomer and forming the desired high molecular weight population. The result is a bimodal distribution.[11]
Caption: Ideal vs. impurity-terminated anionic polymerization leading to bimodality.
Troubleshooting Protocol: Anionic Polymerization
-
Reagent Purification (Self-Validating Step):
-
This compound Monomer: Wash with aqueous NaOH to remove inhibitor, dry with MgSO₄, and distill under vacuum. Store under an inert atmosphere (Argon or Nitrogen).
-
Solvent (e.g., THF, Benzene): Reflux over a potent drying agent like a sodium-benzophenone ketyl until the characteristic deep blue/purple color persists, indicating an anhydrous and oxygen-free environment. Distill directly into the reaction flask.
-
Validation: Re-run the polymerization with purified reagents under identical conditions. A shift from a bimodal to a monomodal distribution validates the success of the purification.
-
-
System Integrity:
-
Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) under vacuum immediately before use to remove adsorbed water.
-
Perform the reaction under a high-purity inert atmosphere. Use proper Schlenk line or glovebox techniques.
-
-
Initiator Efficiency:
-
Slow or incomplete initiation can also lead to a broadening of the distribution or even bimodality. Ensure the initiator (e.g., n-BuLi) is properly titrated and added quickly to the monomer solution to ensure all chains start growing at approximately the same time.[12]
-
Case 2: Free Radical Polymerization
Free radical polymerization is a robust and widely used technique, but it offers less control over molecular weight than living methods. Bimodality can arise from several competing reactions.
Q4: My free radical polymerization of this compound shows a high molecular weight peak that grows more prominent at high conversion. What is the cause?
This phenomenon is likely due to the autoacceleration or Trommsdorff-Norrish effect (often called the "gel effect").
-
Causality: As the polymerization progresses, the viscosity of the reaction medium increases dramatically. This high viscosity severely restricts the mobility of large polymer chains. While small monomer molecules can still diffuse to the growing radical chain ends (propagation continues), the large polymer radicals cannot easily diffuse to meet and terminate each other. This sharp decrease in the rate of termination leads to a rapid increase in the polymerization rate and the formation of very high molecular weight chains.[13]
Q5: My GPC shows a distinct low molecular weight population that wasn't present at the start of the reaction. What could be the issue?
This often points to chain transfer reactions . A chain transfer event terminates a growing polymer chain but simultaneously creates a new radical that can initiate a new, shorter chain.[14]
-
Causality:
-
Transfer to Monomer/Solvent: The growing radical abstracts an atom (usually hydrogen) from a monomer or solvent molecule. This terminates the original chain and creates a new radical on the monomer/solvent, which then starts a new polymer chain.[15]
-
Transfer to Chain Transfer Agent (CTA): CTAs are sometimes added intentionally to control molecular weight, but their inefficient or non-uniform consumption can lead to bimodality. Unintentional impurities can also act as CTAs.[16]
-
Troubleshooting Protocol: Free Radical Polymerization
-
Control Conversion: To mitigate the gel effect, aim for lower monomer conversions per batch or use a continuous reactor setup. Monitor the reaction viscosity and temperature closely. A sudden temperature spike is a clear indicator of autoacceleration.[13]
-
Solvent Selection: If using a solvent, choose one with a low chain transfer constant. Aromatic solvents like benzene have lower transfer constants than halogenated solvents or some alcohols.[15]
-
Reagent Purity: As with anionic polymerization, impurities can act as potent chain transfer agents, leading to a low molecular weight fraction. Ensure monomer and solvent are pure.[17][18]
-
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used for end-group analysis. The presence of unexpected end groups can confirm that chain transfer to a specific solvent or impurity has occurred.[19][20]
-
MALDI-TOF Mass Spectrometry: This technique can resolve individual polymer chains and their end groups, providing definitive evidence of different populations and termination pathways.[21][22]
-
Summary of Potential Causes and Diagnostic Approaches
| Potential Cause | Polymerization Type | Expected GPC Observation | Primary Diagnostic Method | Secondary Confirmation |
| Impurities (H₂O, O₂) | Anionic | Sharp, low MW peak/shoulder | Reagent Purification & Re-run | MALDI-TOF for end groups |
| Gel Effect | Free Radical | Broad, high MW peak appears at high conversion | Monitor reaction viscosity and temperature | Dilution study (effect should decrease) |
| Chain Transfer | Free Radical | Low MW peak/shoulder | Select solvent with low transfer constant | ¹H NMR for end-group analysis[19][23] |
| Slow Initiation | Anionic, Controlled Radical | Broad distribution, may appear bimodal | Titrate initiator, ensure rapid mixing | Kinetic study (monitor monomer consumption) |
| Loss of "Living" Character | Controlled Radical (ATRP, RAFT) | Low MW shoulder (conventional initiation) or broad distribution | Check catalyst/CTA purity and concentration | MALDI-TOF, NMR[19][21] |
Advanced Analytical Protocols
Protocol 1: End-Group Analysis by ¹H NMR Spectroscopy
This protocol is used to identify the chemical structures at the ends of the polymer chains, which provides clues about initiation and termination mechanisms.
-
Sample Preparation: Dissolve 10-15 mg of the purified polythis compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the low-intensity end-group signals.
-
Data Analysis:
-
Integrate the large signals corresponding to the aromatic protons of the polythis compound backbone (typically ~6.3-7.5 ppm).
-
Identify and integrate the small signals corresponding to the initiator fragments and termination groups at the chain ends. For example, if di-tert-butyl peroxide was used as an initiator, you would look for signals from the tert-butyl groups.[19][24]
-
By comparing the integral of the end groups to the integral of the repeating monomer units, you can calculate the number-average molecular weight (Mₙ) and gain insight into the termination pathways.[25]
-
Protocol 2: Molecular Weight Analysis by MALDI-TOF MS
This technique provides absolute molecular weight values for individual polymer chains, offering a much higher resolution view than GPC. It is particularly powerful for identifying multiple distinct populations.
-
Sample Preparation: This is a critical step and is polymer-specific.
-
Matrix: Select an appropriate matrix (e.g., dithranol, HCCA) that absorbs the laser energy.[21]
-
Cationizing Agent: Add a salt (e.g., silver trifluoroacetate - AgTFA for polythis compound) to promote the formation of single-charged ions.
-
Solvent: Dissolve the polymer, matrix, and salt in a suitable solvent like THF.
-
Spotting: Mix the solutions and spot a small amount onto the MALDI target plate. Allow the solvent to evaporate completely.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Both linear and reflectron modes can be used, with linear mode being more suitable for very high mass polymers.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the this compound monomer (104.15 g/mol ). The presence of two distinct distributions of peaks confirms bimodality. The absolute mass of the peaks can be used to identify the end groups.[22]
References
- Analysis of Polymers by MALDI-TOF Mass Spectrometry.
- Polymer Analysis by MALDI-Tof MS.
- Applications of MALDI-TOF-MS in structural characterization of synthetic polymers.Analytical Methods (RSC Publishing). URL
- Advanced Polymer Analysis with MALDI-TOF MS. Bruker. URL
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich. URL
- Producing Bimodal Molecular Weight Distribution Polymer Resins Using Living and Conventional Free-Radical Polymerization.
- Synthesis of Polythis compound and Molecular Weight Determination by 1H NMR End-Group Analysis.
- Synthesis of Polythis compound and Molecular Weight Determination by 1 H NMR End-Group Analysis. Scite.ai. URL
- Controlled Bimodal Molecular-Weight-Distribution Polymers: Facile Synthesis by RAFT Polymeriz
- Synthesis of Polythis compound and Molecular Weight Determination by [superscript 1]H NMR End-Group Analysis.
- Synthesis of Polythis compound and Molecular Weight Determination by 1H NMR End-Group Analysis.
- Synthesis of Polythis compound and Molecular Weight Determination by 1H NMR End-Group Analysis. Dialnet. URL
- Analysis of UHMWPE and Bimodal HDPE by Gel Permeation Chromatography in a quality control environment. Polymer Char. URL
- Case Study Analysis of Bimodal Branched Polyethylene on Resolve GPC. Jordi Labs. URL
- Gel permeation chrom
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of this compound and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt).MDPI.URL
- Effects of chain transfer agent on the radical polymerization of this compound in non-aqueous dispersion.
- High-Temperature Gel Permeation Chrom
- Effect of Impurities on the Syndiospecific Coordination Polymerization of this compound.
- Free-Radical Polymerization of this compound: Kinetic Study in a Spinning Disc Reactor (SDR).Frontiers in Chemical Engineering.URL
- Polymer Troubleshooting Guide. Thermo Fisher Scientific. URL
- Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants.
- Troubleshooting Common Issues in Emulsion Polymeriz
- Anionic Polymeriz
- Chain Transfer in the Polymerization of this compound: The Reaction of Solvents with Free Radicals.Journal of the American Chemical Society.URL
- Polymer with bimodal distribution of molecular weight obtained by controlled radical polymerisation.
- Anionic polymerization of p-(2,2′-diphenylethyl)this compound and applications to graft copolymers.Taylor & Francis Online.URL
- Troubleshooting step growth polymeriz
- Free Radical Polymeriz
- Chain transfer.Wikipedia.URL
- Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of this compound derivatives para-substituted with electron-withdrawing groups.
- GPC/SEC Troubleshooting and Good Practice. Agilent. URL
- ANIONIC POLYMERIZATION OF this compound.Canadian Journal of Chemistry.URL
- 268 questions with answers in POLYMER SYNTHESIS.
- Living Polymerization and Molecular Weight.SGS Polymer Solutions.URL
- Mathematical Simulation of The Bimodal Molecular Weight Distribution Polythis compound Polymerization.
- Bimodal molecular mass distribution in surfactant- free emulsion polymerization as a consequence of “coagulative nucle
- TROUBLESHOOTING POLYMERIZATIONS.
- Effects of Impurities on Copolymerization of Butadiene and this compound.
- Exemplary GPC experiment results of bimodal and uniform MWD polythis compound.
- Tips & Tricks: A Few Things Chromatograms Can (and Can't) Tell.
- Probing into this compound Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction.ACS Omega.URL
- GPC errors in polymer molecular weight analysis.
- Suspension Polymeriz
- Reproducibility and Reliability of GPC Analysis of Polythis compound on the Arc™ HPLC System.
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending.PMC (NIH). URL
- The interplay between bi-modal molecular weight distribution polythis compound/methyl ethyl ketone solution and humidity induces self-assembly of islands/honeycomb structure in the thin polymer film.Semantic Scholar.URL
- GPC result showing bimodal distribution in molecular weight.
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Navigating the Challenges of Living Anionic Polymerization of Styrene: A Technical Support Guide
Welcome to the technical support center for the living anionic polymerization of styrene. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique for the synthesis of well-defined polymers. As a Senior Application Scientist with extensive field experience, I have designed this resource to move beyond simple protocols and provide in-depth, causal explanations for the challenges you may encounter. Our goal is to empower you with the knowledge to not only troubleshoot immediate issues but also to proactively design robust and reproducible experiments.
Living anionic polymerization of this compound is renowned for its ability to produce polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures. However, this precision comes at the price of extreme sensitivity to impurities. The propagating carbanionic chain end is a strong base and nucleophile, making it highly reactive with a variety of electrophilic and protic species. Even trace amounts of contaminants can lead to premature termination of the "living" polymer chains, compromising the integrity of your experiment.[1][2]
This guide is structured to address the most common issues encountered during the anionic polymerization of this compound in a practical question-and-answer format. We will delve into the mechanisms of impurity-induced termination, provide step-by-step troubleshooting protocols, and offer preventative measures to ensure the success of your polymerizations.
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction fails to initiate (e.g., no color change upon initiator addition). What are the likely causes?
A1: Failure to initiate is almost always due to the presence of reactive impurities that consume the initiator before it can react with the this compound monomer. The most common culprits are:
-
Water and Oxygen: These are ubiquitous and highly reactive towards organolithium initiators (like n-butyllithium or sec-butyllithium). Water will protonate the initiator, while oxygen can lead to the formation of lithium alkoxides, both of which are non-initiating species.[1]
-
Protic Impurities in the Solvent or Monomer: Alcohols, and even acidic protons on glassware, can react with and neutralize the initiator.[1][3]
-
Inhibitor in this compound Monomer: Commercial this compound is typically shipped with an inhibitor (like 4-tert-butylcatechol) to prevent autopolymerization. This inhibitor must be rigorously removed before use.
Troubleshooting Steps:
-
Verify Solvent and Monomer Purity: Ensure that both your solvent (e.g., tetrahydrofuran, cyclohexane) and this compound monomer have been subjected to rigorous purification protocols. This typically involves distillation from appropriate drying agents under an inert atmosphere.[4]
-
Check Inert Atmosphere Technique: Confirm that your Schlenk line or glovebox is maintaining a strictly inert atmosphere (argon or nitrogen). Check for leaks in your glassware and ensure all transfers are performed under positive pressure of inert gas.
-
Glassware Preparation: All glassware must be meticulously cleaned and dried. Flame-drying under vacuum immediately before use is a standard and effective practice to remove adsorbed water.
Q2: The characteristic orange/red color of the polystyryl anion appears but then fades prematurely. What does this indicate?
A2: The fading of the characteristic color of the living polystyryl anion is a clear indication of premature termination. While the initiation was successful, impurities are quenching the propagating chains. The likely suspects are similar to those in Q1, but may be present at lower concentrations.
-
Trace Impurities: Even minute amounts of water, oxygen, or carbon dioxide introduced during the polymerization can terminate the living chains.[1][5] Carbon dioxide, for instance, reacts with the carbanion to form a carboxylate, which is unreactive towards further propagation.[1]
-
Impurity Ingress During Monomer Addition: If the monomer is not sufficiently pure, the impurities within it will terminate the growing chains as it is added.
-
Leaks in the Reaction Setup: A small leak in your apparatus can allow for the slow ingress of air (oxygen and water), leading to a gradual termination of the living anions.
Troubleshooting Steps:
-
Re-evaluate Purification Procedures: Your purification methods may need to be optimized. Consider adding a final purification step, such as passing the solvent and monomer through a column of activated alumina and Q-5 catalyst.
-
Perform a Titration of Impurities: Before starting the polymerization, you can "titrate" the impurities in your solvent by adding a small amount of a colored indicator, such as diphenyl ethylene, followed by the organolithium initiator until a persistent color is observed. This ensures that all reactive impurities have been scavenged before the monomer is introduced.
-
Leak Check Your System: Thoroughly inspect all joints and septa for potential leaks. Using high-vacuum grease on glass joints is essential.
Q3: My final polymer has a broader than expected molecular weight distribution (PDI > 1.1). What could be the cause?
A3: A broad polydispersity index (PDI) in living anionic polymerization suggests that not all polymer chains grew at the same rate or for the same duration. This can be caused by several factors:
-
Slow Initiation: If the rate of initiation is comparable to or slower than the rate of propagation, new chains will be forming while others are already growing. This leads to a distribution of chain lengths.[6] Using a more reactive initiator or optimizing the initiation temperature can help ensure all chains start growing at approximately the same time.
-
Chain Transfer Reactions: While generally absent in a pure system, certain impurities can act as chain transfer agents, terminating one chain while initiating another.
-
Temperature Gradients: In larger-scale reactions, poor stirring can lead to temperature gradients. Since the rate of polymerization is temperature-dependent, different parts of the reaction mixture may polymerize at different rates, broadening the PDI.
-
Partial Termination: If a portion of the living chains are terminated during the polymerization, while others continue to grow, the final polymer will have a bimodal or broad molecular weight distribution.
Troubleshooting Steps:
-
Ensure Rapid Initiation: Select an appropriate initiator for your monomer and solvent system. For this compound in a non-polar solvent like cyclohexane, sec-butyllithium is a more efficient initiator than n-butyllithium.
-
Maintain a Homogeneous Reaction: Use efficient stirring throughout the polymerization to ensure uniform temperature and concentration of reactants.
-
Rigorous Purification: As with other issues, ensuring the absence of terminating impurities is crucial for achieving a narrow PDI.
Troubleshooting Guide: A Systematic Approach
When encountering problems in your living anionic polymerization of this compound, a systematic approach to troubleshooting is key. The following table summarizes common issues, their probable causes, and recommended actions.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| No initiation (no color) | Gross contamination of solvent/monomer with water, oxygen, or inhibitor. | 1. Re-purify solvent and monomer. 2. Ensure rigorous inert atmosphere conditions. 3. Properly clean and dry all glassware. |
| Color fades prematurely | Trace impurities terminating propagating chains. | 1. Optimize purification procedures. 2. Perform an impurity titration before polymerization. 3. Thoroughly leak-check the reaction setup. |
| Broad PDI (> 1.1) | Slow initiation, chain transfer, temperature gradients, or partial termination. | 1. Use a more efficient initiator. 2. Ensure vigorous stirring. 3. Maintain strict purity of all reagents. |
| Lower than expected molecular weight | Higher initiator concentration than calculated, or presence of chain transfer agents. | 1. Accurately titrate the initiator solution before use. 2. Eliminate all sources of impurities. |
| Higher than expected molecular weight | Lower active initiator concentration than calculated due to partial deactivation by impurities. | 1. Titrate the initiator solution immediately before use. 2. Improve purification of solvent and monomer. |
Experimental Protocols: Best Practices for Purity
The success of living anionic polymerization hinges on the purity of the reagents and the rigor of the experimental technique.
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal: Wash the this compound monomer with a 10% aqueous sodium hydroxide solution to remove the inhibitor. Follow with several washes with deionized water until the aqueous layer is neutral.
-
Drying: Dry the washed this compound over anhydrous magnesium sulfate or calcium chloride.
-
Distillation: Decant the dried this compound and distill it from calcium hydride under reduced pressure.[4] For ultimate purity, a second distillation from a small amount of a living polymer solution (e.g., polystyryllithium) can be performed.
Protocol 2: Purification of Tetrahydrofuran (THF) Solvent
-
Pre-drying: Dry the THF over potassium hydroxide pellets for several days.
-
Reflux and Distillation: Reflux the pre-dried THF over sodium benzophenone ketyl under a nitrogen atmosphere until the characteristic deep blue or purple color persists. This indicates an anhydrous and oxygen-free solvent.
-
Collection: Distill the purified THF directly into the reaction vessel under an inert atmosphere.
Visualizing the Impact of Impurities
To better understand the mechanisms at play, the following diagrams illustrate the core processes and the detrimental effects of common impurities.
Caption: Mechanisms of chain termination by common impurities.
Caption: Workflow for rigorous purification of monomer and solvent.
By understanding the fundamental principles of living anionic polymerization and the critical impact of impurities, and by adopting a meticulous and systematic approach to experimentation and troubleshooting, you can harness the full potential of this powerful polymerization technique.
References
- Procedures for homogeneous anionic polymerization.
- Why are anionic polymerizations more sensitive to impurities than cationic polymerizations? | Sathee Forum.
- Anionic addition polymerization - Wikipedia.
- Controlled anionic polymerization mediated by carbon dioxide - PubMed.
- Controlled Anionic Polymerization Mediated by Carbon Dioxide with Paige Jacky - YouTube.
- Anionic Polymerization of this compound.
- Anionic polymerisation and its mechanism. - YouTube.
- Tutorial on Anionic Polymerization.
- Notes on All about anionic polymerization - Unacademy.
- ANIONIC POLYMERIZATION OF this compound - Canadian Science Publishing.
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- 1. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 2. Notes on All about anionic polymerization [unacademy.com]
- 3. pslc.ws [pslc.ws]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Syndiotactic Polystyrene (sPS) Synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of syndiotactic polystyrene (sPS). It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles of experimental choices. Our aim is to empower you with the expertise to diagnose and resolve challenges encountered during sPS polymerization.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of syndiotactic polythis compound. Each issue is presented in a question-and-answer format, detailing potential causes and offering systematic solutions.
Q1: Why is the syndiotacticity of my polythis compound low?
Low syndiotacticity in the final polymer is a common issue that can often be traced back to the catalyst system and reaction conditions. The desired high syndiotacticity (>98%) is crucial for achieving the characteristic high melting point (around 270°C) and crystallinity of sPS.[1]
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of catalyst is paramount for achieving high syndiospecificity. While various transition metal complexes can polymerize this compound, only specific catalysts, primarily half-sandwich titanium complexes, are known to produce highly syndiotactic polythis compound.[1][2][3]
-
Recommendation: Ensure you are using a well-established catalyst for sPS synthesis, such as a mono-cyclopentadienyl titanium complex (e.g., Cp*TiCl₃) activated with methylaluminoxane (MAO).[2][3] Zirconium-based catalysts, for instance, may lead to amorphous polythis compound under similar conditions.[2]
-
-
Impure Reagents or Solvents: The catalyst system is highly sensitive to impurities. Water, oxygen, and other polar compounds can react with and deactivate the catalyst or alter its stereoselectivity.
-
Recommendation: All solvents and the this compound monomer must be rigorously purified and dried before use.[4] Standard procedures involve refluxing solvents over sodium/benzophenone and distilling the monomer over calcium hydride.[5] Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[4]
-
-
Incorrect Polymerization Temperature: Temperature significantly influences catalyst activity and stereoselectivity.
-
Recommendation: The optimal temperature range for sPS synthesis is typically between 50°C and 70°C.[5] Higher temperatures can lead to a decrease in syndiotacticity due to increased chain transfer reactions and potential catalyst decomposition. Conversely, very low temperatures may result in sluggish or no polymerization.
-
Q2: My polymerization reaction has low or no yield. What are the likely causes?
Low catalyst activity resulting in poor polymer yield can be frustrating. This issue often points to problems with catalyst activation or the presence of inhibitors.
Possible Causes and Solutions:
-
Inefficient Catalyst Activation: The cocatalyst, typically MAO, plays a crucial role in activating the titanium precatalyst. The ratio of cocatalyst to catalyst (Al/Ti ratio) is a critical parameter.
-
Recommendation: Optimize the Al/Ti molar ratio. While the optimal ratio can vary depending on the specific catalyst and reaction conditions, a good starting point is often in the range of 1000:1 to 2000:1. Insufficient MAO will result in incomplete catalyst activation, while an excessive amount can sometimes lead to decreased activity.
-
-
Presence of Inhibitors: As mentioned previously, impurities in the monomer or solvent can act as potent catalyst poisons.
-
Recommendation: Double-check the purity of your this compound monomer. Commercial this compound often contains inhibitors (like 4-tert-butylcatechol) that must be removed prior to polymerization, typically by washing with an aqueous base followed by distillation.[5]
-
-
Catalyst Decomposition: The active catalyst species can be thermally unstable.
-
Recommendation: If you are running the polymerization at higher temperatures, consider if thermal decomposition of the catalyst is a factor. Ensure your reaction setup maintains a stable and uniform temperature.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general, yet crucial, questions regarding the synthesis and characterization of sPS.
What is the role of methylaluminoxane (MAO) in the polymerization?
MAO serves multiple functions in the syndiospecific polymerization of this compound. Its primary role is to act as a cocatalyst, alkylating the titanium precatalyst and generating the catalytically active cationic species. Additionally, MAO functions as a scavenger for impurities present in the reaction medium, thereby protecting the active catalyst.[2][3]
How can I control the molecular weight of the synthesized sPS?
The molecular weight of syndiotactic polythis compound can be influenced by several factors:
-
Polymerization Temperature: Higher temperatures generally lead to lower molecular weight due to an increased rate of chain transfer reactions.[6]
-
Monomer Concentration: A higher monomer concentration typically results in a higher molecular weight.
-
Chain Transfer Agents: The introduction of chain transfer agents, such as hydrogen, can be used to control and reduce the molecular weight of the polymer.[6]
-
Catalyst and Cocatalyst Concentration: The concentrations of the catalyst and cocatalyst can also impact the molecular weight, though the effect can be complex and may depend on the specific catalytic system.
What are the key characterization techniques for sPS?
To confirm the successful synthesis of syndiotactic polythis compound and determine its properties, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the definitive method for determining the syndiotacticity of the polymer by analyzing the splitting pattern of the phenyl C1 carbon signal.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer. Highly syndiotactic polythis compound exhibits a characteristic high melting point of around 270°C.[7][8]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.
Section 3: Data and Protocols
Table 1: Effect of Catalyst System on Polythis compound Synthesis
| Catalyst System | Cocatalyst | Resulting Polymer | Key Characteristics | Reference |
| Cp*TiCl₃ | MAO | Syndiotactic Polythis compound (sPS) | High syndiotacticity (>98%), Tm ≈ 270°C | [1][2] |
| Cp₂TiCl₂ | MAO | Syndiotactic Polythis compound (sPS) | Moderate to high syndiotacticity | [2] |
| Cp₂ZrCl₂ | MAO | Atactic Polythis compound (aPS) | Amorphous, no distinct melting point | [2] |
Note: Cp represents the pentamethylcyclopentadienyl ligand.*
Experimental Protocol: General Procedure for sPS Synthesis
Caution: This procedure involves air- and moisture-sensitive reagents and should be performed under an inert atmosphere using appropriate Schlenk techniques.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under vacuum.
-
Purify the solvent (e.g., toluene) by refluxing over a suitable drying agent (e.g., sodium/benzophenone) and distilling under an inert atmosphere.[5]
-
Remove the inhibitor from the this compound monomer by washing with an aqueous NaOH solution, followed by drying over a drying agent (e.g., CaH₂) and vacuum distillation.[5]
-
-
Polymerization:
-
In a nitrogen-filled glovebox or using a Schlenk line, add the desired amount of purified solvent and this compound monomer to a reaction vessel equipped with a magnetic stirrer.
-
Add the required volume of the MAO solution (typically a 10 wt% solution in toluene) to the reactor.
-
In a separate vial, dissolve the titanium catalyst (e.g., Cp*TiCl₃) in a small amount of purified solvent.
-
Initiate the polymerization by adding the catalyst solution to the reactor.
-
Maintain the reaction at the desired temperature (e.g., 70°C) for the specified duration (e.g., 1-30 minutes).[5]
-
-
Termination and Work-up:
-
Quench the reaction by adding an acidified alcohol (e.g., methanol with a small amount of HCl).
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum to a constant weight.
-
Diagrams
Troubleshooting Workflow for Low Syndiotacticity
Caption: Simplified catalytic cycle for sPS synthesis.
References
- Synthesis and Characterization of Syndiotactic Polythis compound-Polyethylene Block Copolymer.
- Mechanical Characterization of the Crystallizing Mechanism of Syndiotactic Polythis compound.
- Syndiotactic polythis compound catalysts and polymerization.
- Syndiotactic polythis compound: Process and applications.
- Syndiotactic Polythis compound Synthesis using Polymer-Supported Titanocene C
- Discovery of Syndiotactic Polythis compound: Its Synthesis and Impact.
- Syndiotactic Polythis compound: Synthesis, Characterization, Processing, and Applications.
- Melting Properties of Syndiotactic Polystyrenes and Effect of Hydrogen on Molecular Weight Distribution. Scite.
- STANDARD OPERATING PROCEDURES (Polymerization of Syndiotactic Polythis compound). University of Maryland.
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- 2. researchgate.net [researchgate.net]
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- 4. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 5. user.eng.umd.edu [user.eng.umd.edu]
- 6. scite.ai [scite.ai]
- 7. Synthesis and Characterization of Syndiotactic Polythis compound-Polyethylene Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of free radical vs anionic polymerization of styrene
An In-depth Comparative Analysis: Free Radical vs. Anionic Polymerization of Styrene
Introduction: Navigating the Landscape of Polythis compound Synthesis
Polythis compound, a ubiquitous and versatile polymer, finds its origins in the polymerization of the this compound monomer. The specific properties of the resulting polymer are intricately linked to the method of its synthesis. Among the various techniques, free radical and anionic polymerization represent two fundamentally different approaches that offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two methods, delving into their mechanisms, kinetics, and practical outcomes. The insights provided are aimed at researchers and scientists in the field of polymer chemistry, offering a robust framework for selecting the most appropriate polymerization strategy for a given application.
The Dichotomy of Growth: Understanding the Mechanisms
The journey from monomer to polymer is dictated by the nature of the propagating species. In free radical polymerization, this is a highly reactive radical, whereas in anionic polymerization, it is a carbanion. This fundamental difference has profound implications for the entire polymerization process.
Free Radical Polymerization: A Chain Reaction of Uncontrolled Events
Free radical polymerization of this compound is a classic example of a chain-growth polymerization. It proceeds via three key steps: initiation, propagation, and termination.
-
Initiation: The process begins with the decomposition of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with a this compound monomer, creating a new radical species.
-
Propagation: The newly formed radical adds to another this compound monomer, and this process repeats, rapidly extending the polymer chain.
-
Termination: The growth of a polymer chain is halted by termination reactions, which can occur through combination or disproportionation of two growing chains. This termination step is a key characteristic of free radical polymerization and a primary reason for the broad molecular weight distribution of the resulting polymers.
Figure 2: Schematic of Anionic Polymerization of this compound.
A Head-to-Head Comparison: Performance and Control
The mechanistic differences between free radical and anionic polymerization translate directly into significant variations in their outcomes and experimental requirements.
| Feature | Free Radical Polymerization | Anionic Polymerization |
| Molecular Weight Control | Poor to moderate | Excellent, predictable from [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | High (typically > 1.5) | Very Low (typically < 1.1) |
| Reaction Kinetics | Complex, with simultaneous initiation, propagation, and termination | Simpler, dominated by initiation and propagation |
| Sensitivity to Impurities | Tolerant to some impurities | Extremely sensitive to protic impurities (water, alcohols) |
| Monomer Scope | Wide range of vinyl monomers | Limited to monomers with electron-withdrawing groups |
| Block Copolymer Synthesis | Difficult, requires specialized techniques (e.g., RAFT, ATRP) | Straightforward via sequential monomer addition |
| Experimental Setup | Relatively simple, can be done in standard glassware | Requires stringent purification of reagents and inert atmosphere |
Experimental Protocols: From Theory to Practice
The following protocols provide a practical guide to performing both free radical and anionic polymerization of this compound in a laboratory setting.
Protocol 1: Free Radical Polymerization of this compound
Objective: To synthesize polythis compound via free radical polymerization and characterize its molecular weight and polydispersity.
Materials:
-
This compound monomer
-
Benzoyl peroxide (BPO)
-
Toluene
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon source
Procedure:
-
Monomer Purification: Wash this compound with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Polymerization: To the flask, add the purified this compound and toluene. Dissolve the desired amount of BPO in the solution. Heat the reaction mixture to 80-90 °C with continuous stirring.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired time (e.g., 4-6 hours), cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polythis compound, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Anionic Polymerization of this compound
Objective: To synthesize polythis compound with a controlled molecular weight and low polydispersity via "living" anionic polymerization.
Materials:
-
This compound monomer
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Schlenk line and glassware
-
Syrringes and needles
Procedure:
-
Stringent Purification: All glassware must be flame-dried under vacuum. This compound and THF must be rigorously purified to remove all traces of water and other protic impurities. THF is typically distilled from sodium/benzophenone ketyl.
-
Reaction Setup: Assemble the reaction flask on a Schlenk line under a high vacuum and then backfill with high-purity argon.
-
Initiation: Add the purified THF to the reaction flask via cannula transfer. Cool the flask to -78 °C using a dry ice/acetone bath. Inject the calculated amount of n-BuLi initiator via a gas-tight syringe.
-
Propagation: Slowly add the purified this compound monomer to the initiator solution via a syringe. An immediate color change to orange-red should be observed, indicating the formation of the styryl anion. Allow the polymerization to proceed for the desired time (typically 1-2 hours).
-
Termination: Quench the "living" polymer chains by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Precipitation and Purification: Warm the reaction to room temperature and precipitate the polymer in a large excess of methanol. Filter, wash, and dry the polythis compound as described in the free radical protocol.
-
Characterization: Analyze the polymer by GPC to determine Mn, Mw, and PDI. The experimental Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio.
Conclusion: A Tale of Two Polymerizations
The choice between free radical and anionic polymerization of this compound is a classic example of the trade-off between experimental convenience and polymer precision. Free radical polymerization offers a more forgiving and less demanding experimental setup, making it suitable for applications where a broad molecular weight distribution is acceptable. In contrast, anionic polymerization, despite its stringent requirements for purity and inert conditions, provides unparalleled control over polymer architecture, enabling the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures like block copolymers. The selection of the appropriate method is, therefore, a critical decision that should be guided by the specific requirements of the final application.
References
- Cowie, J. M. G., & Arrighi, V. (2007).
- Odian, G. (2004).
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Anionic Polymerization: A Powerful Synthetic Tool for the Preparation of Novel Polymeric Architectures. In Advances in Polymer Science (Vol. 159, pp. 1-143). Springer. [Link]
validation of styrene polymerization kinetics using dilatometry
An In-Depth Technical Guide to Validating Styrene Polymerization Kinetics: Dilatometry in Focus
Introduction: The Critical Role of Kinetics in Polymer Science
In the synthesis of polymers, understanding and controlling the reaction kinetics is paramount. The rate of polymerization directly influences critical material properties such as molecular weight, molecular weight distribution, and ultimately, the mechanical and thermal performance of the final product. For researchers and professionals in drug development, where polymers are often used as excipients or delivery vehicles, precise control over these properties is non-negotiable. This guide provides a senior application scientist's perspective on validating the kinetics of this compound polymerization, a classic and foundational system in polymer science. We will delve into the principles and practice of dilatometry, a highly effective method for this purpose, and objectively compare it against other common analytical techniques.
Dilatometry: A Precision Tool for Monitoring Polymerization
Dilatometry is a powerful and direct method for following the progress of polymerization reactions that involve a change in volume. The technique's elegance lies in its simplicity and high precision, making it a cornerstone for fundamental kinetic studies.
The Underlying Principle: Volume Contraction
The free-radical polymerization of this compound involves the conversion of monomer molecules into long polymer chains. This process transforms van der Waals distances between monomer molecules into shorter, covalent bonds within the polymer backbone. The result is a more compact arrangement of atoms and a significant increase in the overall density of the material.[1] Dilatometry precisely measures this resulting volume contraction over time, which is directly proportional to the extent of monomer conversion.[2]
The choice of dilatometry for bulk polymerizations like that of this compound is causal; the density difference between the this compound monomer (approx. 0.906 g/cm³) and polythis compound (approx. 1.04 g/cm³) is substantial, leading to a measurable volume change that can be tracked with high accuracy.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of a typical dilatometry experiment for validating this compound polymerization kinetics.
Caption: Workflow for Kinetic Validation using Dilatometry.
Detailed Experimental Protocol for this compound Polymerization
This protocol describes a self-validating system for determining the initial rate of polymerization of this compound using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator.
1. Dilatometer Calibration:
- Rationale: To accurately relate the change in meniscus height to a change in volume, the precise volume of the dilatometer and the volume per unit length of its capillary must be known.
- Procedure:
- Thoroughly clean and dry a glass dilatometer.
- Weigh the empty dilatometer.
- Fill it with distilled water or mercury at a known temperature to a specific mark on the capillary and weigh it again.
- Calculate the total volume (Vd) using the known density of the calibration fluid.[1]
- Determine the capillary volume per unit length by measuring the length of a known volume of the fluid within the capillary.
2. Reaction Mixture Preparation:
- Rationale: Oxygen is a potent inhibitor of free-radical polymerization. Its removal is critical for obtaining reproducible kinetic data.
- Procedure:
- Accurately weigh the desired amount of AIBN initiator into a flask.
- Add a calculated amount of purified this compound monomer.
- Stir the mixture until the initiator is fully dissolved.
- Bubble dry nitrogen gas through the solution for at least 10 minutes to remove dissolved oxygen.[1]
3. Running the Experiment:
- Rationale: Maintaining a constant temperature is crucial as the rates of initiation and propagation are highly temperature-dependent.
- Procedure:
- Using a syringe with a long needle, carefully fill the dilatometer with the oxygen-free monomer-initiator solution.
- Close the dilatometer and place it in a constant temperature bath set to the desired reaction temperature (e.g., 70°C).[2]
- Allow the system to reach thermal equilibrium. An initial expansion of the liquid will be observed, followed by a steady decrease in volume as polymerization begins.[2]
- Once the volume starts to consistently decrease, begin recording the height of the meniscus in the capillary at regular time intervals.
4. Data Calculation and Validation:
- Rationale: The final conversion measured by dilatometry can be cross-verified by isolating and weighing the polymer formed.
- Procedure:
- Plot the meniscus height versus time. The slope of the initial linear portion of this graph gives the rate of height change (Δh/Δt).
- Convert this to the rate of volume change (ΔV/Δt) using the capillary calibration factor.
- Calculate the fractional conversion (X) at time (t) using the equation: X = (ΔVt / V0) * (ρp / (ρp - ρm)) where ΔVt is the volume change at time t, V0 is the initial volume, and ρp and ρm are the densities of the polymer and monomer, respectively.
- The rate of polymerization (Rp) can then be determined from the slope of the conversion versus time plot.
- For validation, at the end of the experiment, precipitate the polymer solution in a non-solvent like methanol, filter, dry the polymer under vacuum, and weigh it to determine the final gravimetric conversion.[1] This should agree with the conversion calculated from the total volume change.
A Comparative Guide to Alternative Kinetic Analysis Methods
While dilatometry is highly precise, other techniques offer different advantages and insights. The choice of method depends on the specific information required, available equipment, and the nature of the polymerization system.
| Technique | Principle of Operation | Information Provided | Real-Time? | Advantages | Disadvantages |
| Dilatometry | Measures volume contraction as monomer converts to denser polymer.[1] | Monomer Conversion, Rate of Polymerization (Rp). | Yes | High precision for initial rates, simple setup, low cost.[3] | Sensitive to temperature fluctuations, not suitable for reactions without volume change.[2] |
| Gravimetry | Involves precipitating, drying, and weighing the polymer at different time points.[4] | Monomer Conversion. | No | Direct, absolute measurement of polymer yield. Simple concept. | Discontinuous, labor-intensive, perturbs the reaction, poor temporal resolution.[5][6] |
| NMR Spectroscopy | Monitors the disappearance of monomer-specific signals (e.g., vinyl protons) and the appearance of polymer signals.[7] | Monomer Conversion, Polymer Microstructure, Tacticity, Copolymer Composition.[8] | Yes (In-situ) | Rich chemical information, non-invasive, can monitor multiple species simultaneously.[9][10] | High equipment cost, requires deuterated solvents for some setups, lower sensitivity than other methods.[7] |
| Size Exclusion Chromatography (SEC/GPC) | Separates polymer chains based on their hydrodynamic volume to determine molecular weight distribution.[11][12] | Mn, Mw, Polydispersity Index (PDI).[13] | No | The gold standard for measuring molecular weight distribution.[14][15] | Provides no direct rate data, requires discrete sampling, complex setup and calibration. |
| Differential Scanning Calorimetry (DSC) | Measures the heat released during the exothermic polymerization reaction, which is proportional to the reaction rate.[5] | Monomer Conversion, Rp, Reaction Enthalpy. | Yes | Highly sensitive, requires very small sample sizes, applicable to a wide range of systems (e.g., photopolymerization).[3] | Indirect measurement, requires accurate knowledge of the total reaction enthalpy, potential for thermal lag. |
| Microrheology | Tracks the Brownian motion of embedded probe particles to measure the viscosity increase as polymer chains grow.[16] | Viscosity, Estimation of Molecular Weight Evolution. | Yes | Can provide kinetic and molecular weight information simultaneously, useful for complex systems.[17] | Indirect measurement of molecular weight, requires optically transparent samples. |
Conclusion: Selecting the Right Tool for the Job
The validation of polymerization kinetics is a cornerstone of polymer science and materials development. Dilatometry offers a classic, cost-effective, and highly precise method for determining the rate of polymerization, particularly for bulk systems like this compound where a significant volume change occurs. Its protocol, when executed with careful temperature control and proper calibration, is inherently self-validating, especially when paired with a final gravimetric analysis.
However, for researchers requiring more detailed molecular information, such as real-time structural changes or the evolution of molecular weight, more advanced techniques like in-situ NMR and DSC are invaluable.[5][7] SEC/GPC remains the indispensable tool for characterizing the final polymer's molecular weight distribution, a critical outcome of the kinetic process.[11] Ultimately, a multi-faceted approach, potentially combining the precision of dilatometry for rate determination with the detailed analysis of SEC for the final product, provides the most comprehensive and trustworthy validation of polymerization kinetics.
References
- ResearchGate. (n.d.). Kinetics of this compound polymerization | Download Table.
- Long, B. K., et al. (2021). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]
- Fiveable. (n.d.). Polymerization kinetics. Polymer Chemistry Class Notes. [Link]
- Polymerex. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]
- Gomez, E. D., et al. (2022). Rapid Online Analysis of Photopolymerization Kinetics and Molecular Weight Using Diffusion NMR. ACS Macro Letters. [Link]
- Separation Science. (n.d.). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
- ResearchGate. (n.d.). “One NMR Tube” Study of the Polymerization Kinetics — Conversion, Number-Average and Mass-Average Molar Masses, and Polymer Structure by combining DOSY and 1H NMR. The Case of L-Lactide. [Link]
- Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. [Link]
- Agilent. (2015).
- Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. [Link]
- Polymer Science Learning Center. (n.d.).
- Eng-Tips. (2004).
- Patsnap. (n.d.).
- Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]
- Studylib. (n.d.). This compound Polymerization Kinetics: Free-Radical Analysis. [Link]
- ResearchGate. (n.d.).
- VŠCHT Praha. (n.d.).
- Leveson, M. J., et al. (2009). Free-Radical Polymerization of this compound: Kinetic Study in a Spinning Disc Reactor (SDR). [Link]
- ResearchGate. (2013).
- ACS Publications. (n.d.). Kinetics of Anionic Polymerization of this compound in Tetrahydrofuran. [Link]
- Soft Matter. (2023). Evaluating Polymerization Kinetics Using Microrheology. [Link]
- Royal Society of Chemistry. (2023). Evaluating polymerization kinetics using microrheology. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Investigation of the radical polymerization kinetics using DSC and mechanistic or isoconversional methods | Request PDF. [Link]
- ACS Publications. (n.d.).
- MDPI. (2020). Thermal Hazard Analysis of this compound Polymerization in Microreactor of Varying Diameter. [Link]
- Global Journals. (n.d.). Factor Analysis of the this compound Polymerization Kinetics.
- YouTube. (2023).
- Springer. (2021).
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A Senior Application Scientist's Guide to Characterization of Styrene Copolymers by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, a thorough understanding of a copolymer's composition and microstructure is paramount to predicting and controlling its macroscopic properties. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and quantitative tool for elucidating the intricate details of styrene copolymers.[1][2] This guide provides an in-depth comparison of ¹H NMR with other methods and offers practical, field-proven insights into its application for the characterization of these versatile materials.
The Unparalleled Advantage of ¹H NMR for this compound Copolymer Analysis
While techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of functional groups and Gel Permeation Chromatography (GPC) determines molecular weight distribution, ¹H NMR offers a unique window into the very architecture of the copolymer chain.[3][4] Its primary advantage lies in its ability to provide quantitative information about:
-
Copolymer Composition: Accurately determine the molar ratio of this compound to its comonomer(s).[2]
-
Microstructure and Sequence Distribution: Elucidate the arrangement of monomer units along the polymer chain (e.g., random, alternating, blocky).[5][6]
-
Stereoregularity (Tacticity): Investigate the stereochemical arrangement of the monomer units.[6]
This level of detail is often unattainable with other methods, making ¹H NMR an indispensable tool for quality control, research and development, and process optimization.[2]
Experimental Workflow: From Sample to Spectrum
The successful application of ¹H NMR for this compound copolymer characterization hinges on a well-defined experimental protocol. The following workflow represents a robust and self-validating system.
Caption: A typical experimental workflow for ¹H NMR analysis of this compound copolymers.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry this compound copolymer sample. The exact amount will depend on the polymer's molecular weight and the spectrometer's sensitivity.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial. The choice of solvent is critical; it must completely dissolve the polymer without its residual proton signals overlapping with key polymer resonances.[7]
-
Ensure complete dissolution, using gentle agitation or vortexing if necessary. Incomplete dissolution is a common source of error, leading to broadened lineshapes and inaccurate integration.
-
-
Data Acquisition:
-
Transfer the polymer solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is crucial for resolving overlapping peaks in complex copolymer spectra.[8]
-
Key acquisition parameters to consider:
-
Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5 seconds) is crucial for quantitative analysis to ensure complete relaxation of all protons, particularly those with long T1 relaxation times.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the relevant proton signals. For accurate quantification, it is essential to set the integral of a well-resolved peak from one of the monomers to a value corresponding to the number of protons it represents.
-
Quantitative Analysis: Unlocking the Copolymer's Secrets
The true power of ¹H NMR lies in the quantitative information that can be extracted from the integrated peak areas.
The molar composition of a this compound copolymer can be calculated by comparing the integral of the aromatic protons of the this compound unit with a characteristic, non-overlapping signal from the comonomer.
Example: this compound-Butadiene Copolymer (SBR)
In an SBR copolymer, the aromatic protons of the this compound units typically appear in the range of 6.3-7.2 ppm, while the olefinic protons of the butadiene units are found between 4.9 and 5.6 ppm.[9]
-
Let Ithis compound be the integral of the aromatic protons (representing 5 protons).
-
Let IButadiene be the integral of the olefinic protons (representing 2 protons for 1,4-addition and 1 for 1,2-addition). For simplicity in this example, we'll assume predominantly 1,4-addition.
The mole fraction of this compound (Xthis compound) can be calculated as:
Xthis compound = (Ithis compound / 5) / [(Ithis compound / 5) + (IButadiene / 2)]
Example: this compound-Maleic Anhydride Copolymer (SMA)
For an alternating this compound-maleic anhydride copolymer, the ratio of the aromatic protons of this compound to the aliphatic protons of maleic anhydride can confirm the 1:1 alternating structure.[7]
The chemical shifts of protons in a copolymer are sensitive to their local environment, including the nature of the neighboring monomer units. This sensitivity allows for the determination of the sequence distribution (e.g., dyads, triads).[5][10] For instance, the aromatic proton signals of this compound may split into multiple peaks depending on whether the adjacent units are also this compound or the comonomer.[5] Similarly, the signals of the comonomer can provide information about its neighboring units.
The stereochemical arrangement of monomer units (tacticity) can also be investigated using ¹H NMR. Protons in different stereochemical environments (isotactic, syndiotactic, atactic) will have slightly different chemical shifts, leading to peak splitting, particularly in the aliphatic region of the spectrum.
Comparison with Alternative Techniques
While ¹H NMR is a powerful tool, it is often used in conjunction with other techniques for a comprehensive characterization of this compound copolymers.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Copolymer composition, microstructure, sequence distribution, tacticity.[1][2][6] | Quantitative without calibration, provides detailed structural information, non-destructive.[1] | Can have overlapping signals in complex copolymers, requires soluble samples, less sensitive than some other techniques. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, qualitative identification of monomers. | Fast, requires minimal sample preparation, can be used for solid samples. | Generally not quantitative for copolymer composition, provides limited information on microstructure. |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Molecular weight distribution (Mw, Mn, PDI). | Provides crucial information on polymer size and dispersity. | Does not provide information on composition or microstructure, requires calibration with standards. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallinity. | Provides information on thermal properties, which are influenced by composition and microstructure. | Indirectly characterizes the polymer structure, interpretation can be complex. |
Conclusion
¹H NMR spectroscopy is an indispensable and versatile technique for the detailed characterization of this compound copolymers. Its ability to provide quantitative information on composition, microstructure, and tacticity offers a level of insight that is difficult to achieve with other methods.[2] By following a robust experimental protocol and employing careful data analysis, researchers, scientists, and drug development professionals can gain a deep understanding of their materials, enabling them to tailor polymer properties for specific applications.
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- Determination of Sequence Distribution in this compound-Butadiene Copolymer I. 1H-NMR Study of this compound Oligomers in. Rubber Chemistry and Technology. 1981.
- Characterization of intramolecular microstructure of this compound- methyl methacrylate copolymers: new 1H NMR assignments supported. Macromolecules. 1991.
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A Comparative Guide to Validating Polystyrene Molecular Weight with Light Scattering
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of light scattering techniques for the validation of polystyrene's weight-average molecular weight (Mw). This document moves beyond mere procedural lists to explain the fundamental principles and causality behind experimental choices, ensuring a robust and self-validating approach to polymer characterization.
The Foundational Principle: Why Light Scattering Works
At its core, light scattering is a powerful, non-destructive technique for determining the absolute molecular weight of polymers like polythis compound in solution.[1] When a beam of monochromatic light, typically from a laser, passes through a polymer solution, the dissolved polymer molecules scatter the light in various directions.[1][2] The intensity of this scattered light is directly proportional to the polymer's weight-average molecular weight (Mw) and its concentration.[3][4][5] Larger molecules scatter more light than smaller ones, providing a direct link between the measured signal and the macromolecular size.[1]
This relationship is mathematically described by the Rayleigh theory, which connects the scattered light intensity to key parameters like molecular weight, concentration, and the refractive index increment (dn/dc) of the polymer solution.[1][4] Unlike relative techniques such as conventional size-exclusion chromatography (SEC), light scattering provides an absolute measure of molecular weight without the need for calibration with molecular weight standards.[1][6]
A Comparative Analysis of Key Light Scattering Techniques
The choice of light scattering methodology depends on the specific information required, the nature of the polythis compound sample, and available instrumentation. The three primary approaches are Static Light Scattering (SLS), Dynamic Light Scattering (DLS), and the hyphenated technique of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
| Technique | Primary Measurement | Key Outputs | Best Suited For | Limitations |
| Static Light Scattering (SLS) | Time-averaged intensity of scattered light at various angles and concentrations.[7][8] | Weight-Average Molecular Weight (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A₂).[8][9] | Absolute Mw determination of unfractionated polymer samples. Studying polymer-solvent interactions. | Provides an average Mw for the entire sample; does not give information on molecular weight distribution.[9] |
| Dynamic Light Scattering (DLS) | Time-dependent fluctuations in scattered light intensity due to Brownian motion.[10] | Hydrodynamic Radius (Rh), size distribution, and polydispersity.[10][11] | Assessing sample monodispersity, detecting aggregates, and measuring particle size. | Does not directly measure molecular weight; size is calculated from the diffusion coefficient.[11][12] |
| SEC-MALS | Light scattering and concentration of size-separated polymer fractions.[13][14] | Absolute Mw at each point of the chromatogram, detailed molecular weight distribution, Rg, and conformation information.[1][15] | High-resolution characterization of polydisperse polythis compound samples, including oligomers and high molecular weight species.[6][16] | Dependent on good chromatographic separation; potential for shear degradation of very large polymers in the SEC column.[15][17] |
Expert Insight: While DLS is excellent for a quick assessment of sample quality and the presence of aggregates, it is not a primary method for absolute molecular weight determination.[11] For validating the molecular weight of a polythis compound standard, SLS (in batch mode) and SEC-MALS are the go-to techniques. SEC-MALS offers the significant advantage of revealing the entire molecular weight distribution, not just an average value.[1][16]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any light scattering result hinges on meticulous experimental design and execution. The following protocols are designed to be self-validating, with integrated quality control steps.
Critical Parameter: The Refractive Index Increment (dn/dc)
The specific refractive index increment (dn/dc) is a measure of the change in refractive index of the solution with respect to the polymer concentration.[18] It is a critical parameter in the light scattering equation, and an inaccurate value will lead to significant errors in the calculated molecular weight.[19] While literature values exist, it is best practice to experimentally determine the dn/dc for the specific polythis compound-solvent-temperature-wavelength combination being used.[18][19] For instance, the dn/dc of polythis compound in THF is approximately 0.185 mL/g at 633 nm and 25°C.[20]
Protocol 1: Batch Mode Static Light Scattering (SLS) with Zimm Plot Analysis
This method is the classical approach for determining Mw, Rg, and the second virial coefficient (A₂) from an unfractionated sample.[7][9] It involves measuring the scattering intensity at multiple angles and for a series of polymer concentrations.[9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of polythis compound in a suitable solvent (e.g., toluene or THF). The solvent must be meticulously filtered (e.g., through a 0.02 µm filter) to remove dust, which can overwhelm the scattering signal from the polymer.
-
Create a dilution series of at least four concentrations from the stock solution.
-
Filter each dilution directly into a clean scattering cell.
-
-
Instrument Setup & Data Acquisition:
-
Use a calibrated light scattering photometer (goniometer or MALS instrument). Calibration is typically performed using a well-characterized standard like toluene.[8][9]
-
Measure the scattering intensity of the pure solvent and each polythis compound concentration at multiple angles (e.g., 30° to 150°).
-
-
Data Analysis: The Zimm Plot:
-
The Zimm equation is used to analyze the data.[9][21] Kc/ΔR(θ,c) = 1/Mw * (1 + (q² * Rg²)/3) + 2A₂c
-
A Zimm plot is a double-extrapolation graph where Kc/ΔR(θ,c) is plotted against sin²(θ/2) + k*c, where 'k' is an arbitrary scaling constant.[9][22]
-
The data from all concentrations and angles are plotted on the same graph, resulting in a characteristic grid-like plot.[21]
-
Self-Validation: The linearity of the concentration-dependent and angle-dependent lines on the Zimm plot serves as a quality check. Non-linearity can indicate issues like sample aggregation, degradation, or multi-modal distributions.
-
The common intercept of the two extrapolated lines (to zero angle and zero concentration) gives 1/Mw.[9][22][23] The slope of the zero-angle line gives 2A₂, and the slope of the zero-concentration line gives Rg².[9]
-
Diagram: Zimm Plot Analysis Workflow
Caption: Workflow for determining Mw, Rg, and A₂ using batch SLS and Zimm plot analysis.
Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This hyphenated technique couples the separation power of SEC with the absolute measurement capability of MALS, providing a detailed molecular weight distribution.[13][16]
Step-by-Step Methodology:
-
System Setup:
-
The SEC system is equipped with an SEC column suitable for the expected molecular weight range of the polythis compound.
-
The eluent from the column flows sequentially through a UV detector (optional), a MALS detector, and a differential refractive index (dRI) detector.[14]
-
-
Sample Preparation & Injection:
-
Prepare a solution of polythis compound in the SEC mobile phase (e.g., THF). The concentration should be high enough for good detector response but low enough to avoid column overloading.
-
Filter the sample through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE).
-
Inject the sample onto the SEC column.
-
-
Data Acquisition & Analysis:
-
As the sample elutes from the column, it is separated by size.[1]
-
For each "slice" of the chromatogram, the MALS detector measures the scattered light intensity at multiple angles, and the dRI detector measures the concentration.[13][16]
-
Software uses the light scattering equation to calculate the absolute molecular weight for each slice of the eluting peak.[13]
-
Self-Validation: The combination of MALS with SEC allows for the validation of the separation itself. If the calculated molecular weight does not decrease monotonically with elution volume, it can indicate non-ideal separation mechanisms, such as polymer-column interactions.[15]
-
Diagram: SEC-MALS Experimental Setup
Caption: Schematic of a typical SEC-MALS system for polymer molecular weight analysis.
Data Interpretation & Comparison
Let's consider a hypothetical validation of a 30 kDa polythis compound standard.
| Method | Parameter | Expected Result | Interpretation & Validation Check |
| Batch SLS (Zimm Plot) | Mw | ~30,000 g/mol | The intercept of the Zimm plot should yield a value close to the nominal Mw. The second virial coefficient (A₂) should be positive in a good solvent like toluene, indicating favorable polymer-solvent interactions.[9] |
| SEC-MALS | Mw (from peak integration) | ~30,000 g/mol | The weight-average molecular weight calculated across the entire chromatographic peak should be consistent with the nominal value.[17] |
| SEC-MALS | Polydispersity Index (PDI = Mw/Mn) | Close to 1.0 (e.g., < 1.05) | For a narrow standard, the PDI should be very low. The plot of molecular weight versus elution volume should show a flat line across the peak, confirming the sample's monodispersity.[17] |
Expert Insight: A discrepancy between the Mw obtained by batch SLS and SEC-MALS could indicate the presence of a small fraction of aggregates or low molecular weight impurities. Batch SLS will give a weighted average that is sensitive to high-Mw species, while SEC-MALS will separate these species, providing a more accurate picture of the main component.[16]
Conclusion: An Integrated Approach for Robust Validation
For the comprehensive validation of polythis compound molecular weight, light scattering is an indispensable and absolute method.[1][24]
-
Static Light Scattering (SLS) via the Zimm plot provides a robust, absolute measure of the weight-average molecular weight (Mw), radius of gyration (Rg), and polymer-solvent interactions (A₂) for an unfractionated sample.[9]
-
SEC-MALS is the superior technique for characterizing polydisperse samples, offering a detailed molecular weight distribution and conformational information across the entire sample range.[15][16] It serves as a powerful tool to not only determine the absolute molecular weight but also to validate the quality and homogeneity of polythis compound standards.
By understanding the principles behind each technique and implementing self-validating experimental protocols, researchers can confidently and accurately characterize their polymer systems, ensuring data integrity for downstream applications.
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A Comparative Guide to the Polymerization of Styrene and Substituted Styrenes: From Kinetics to Material Properties
This guide provides an in-depth comparative analysis of the polymerization behavior of styrene and its substituted derivatives. Designed for researchers and professionals in polymer science and drug development, this document moves beyond simple protocols to explain the fundamental principles governing how monomer structure dictates polymerization kinetics, polymer architecture, and final material properties. We will explore the causal relationships behind experimental choices and provide validated methodologies for achieving precise polymer synthesis.
Introduction: The Versatility of the Styrenic Family
This compound, or vinylbenzene, is a cornerstone monomer in the polymer industry, serving as the precursor to a vast array of materials, from simple packaging to advanced rubbers and plastics.[1][2] Its vinyl group readily undergoes polymerization, while the attached phenyl ring offers a site for chemical modification. By introducing substituents onto this phenyl ring, we can systematically tune the electronic and steric characteristics of the monomer. This fine-tuning provides a powerful lever to control the polymerization process and engineer polymers with tailored thermal, mechanical, and chemical properties.
This guide will comparatively study unsubstituted this compound and key substituted styrenes, focusing on:
-
The influence of substituents on polymerization mechanisms and kinetics.
-
The achievement of controlled polymer architectures using modern techniques.
-
The correlation between monomer structure and the resulting polymer's physical properties.
Foundational Polymerization Mechanisms
Styrenic monomers are polymerizable through several chain-growth mechanisms, the choice of which depends on the monomer's substituents and the desired polymer characteristics.[1]
-
Free Radical Polymerization (FRP): The most common industrial method, FRP is tolerant of many functional groups and solvents.[3][4] It involves initiation, propagation, and termination steps, but offers limited control over molecular weight and chain architecture, typically resulting in high polydispersity.[5]
-
Ionic Polymerization:
-
Cationic Polymerization: This method is effective for styrenes with electron-donating groups (EDGs) that can stabilize the propagating carbocation intermediate.[6][7][8]
-
Anionic Polymerization: This is a "living" polymerization technique that works well for this compound and monomers with electron-withdrawing groups (EWGs).[9][10][11] It allows for the synthesis of well-defined polymers with low polydispersity and complex architectures like block copolymers.
-
-
Controlled/Living Radical Polymerization (CRP): CRP techniques combine the robustness of free radical chemistry with the precision of living polymerizations. They are the state-of-the-art for designing advanced styrenic polymers.
-
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chain, allowing for controlled growth.[12][13][14]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, affording excellent control over the final polymer structure.[15][16][17]
-
Caption: A diagram of the fundamental steps in chain-growth polymerization.
The Decisive Role of Substituents: A Comparative Analysis
The electronic nature of the substituent on the this compound ring is the primary factor governing its polymerization behavior. This effect is elegantly captured by the Hammett equation, which correlates reaction rates with substituent parameters (σ).[12]
Electronic Effects
Electron-Withdrawing Groups (EWGs) Examples: p-chlorothis compound (p-ClSt), p-bromothis compound, p-trifluoromethylthis compound.
-
Kinetics: In radical polymerizations like ATRP, EWGs accelerate the polymerization rate.[12] This is attributed to two factors: an increase in the propagation rate constant (k_p) due to enhanced monomer reactivity, and an increase in the atom transfer equilibrium constant (K_eq), which favors the active, propagating radical species.[12]
-
Control: Monomers with EWGs generally exhibit better polymerization control in CRP techniques, leading to polymers with lower polydispersity indices (PDI or M_w/M_n < 1.5).[12] This is because the side reactions are less significant compared to the faster propagation.
-
Mechanism Suitability: These monomers are well-suited for free-radical, controlled-radical, and anionic polymerization. They are generally unsuitable for cationic polymerization as the EWG would destabilize the required carbocation intermediate.
Electron-Donating Groups (EDGs) Examples: p-methylthis compound (p-MeSt), p-methoxythis compound (p-MeOSt), p-tert-butylthis compound (p-tBuSt).
-
Kinetics: In radical polymerizations, EDGs typically slow down the reaction rate compared to unsubstituted this compound.[12] Conversely, in cationic polymerizations, EDGs dramatically increase the monomer's reactivity by stabilizing the propagating carbocation through resonance or induction.[8][18] For instance, p-methoxythis compound polymerizes hundreds of times faster than this compound in cationic systems.[18]
-
Control: In ATRP, styrenes with EDGs can be more challenging to control, sometimes showing evidence of chain transfer reactions which can broaden the molecular weight distribution.[12]
-
Mechanism Suitability: EDGs make styrenes ideal candidates for cationic polymerization.[6] While they can be polymerized by radical methods, side reactions in CRP can be more prevalent. Anionic polymerization of these monomers is also possible but less common.
Caption: A conceptual Hammett plot showing the positive slope (ρ) for radical polymerization.
Comparative Kinetic Data
The following table summarizes the relative polymerization rates of various para-substituted styrenes using Atom Transfer Radical Polymerization (ATRP), demonstrating the quantitative effect of substituents.
| Monomer | Substituent | Substituent Type | Relative k_p^app (vs. This compound) | PDI (M_w/M_n) |
| This compound | -H | Neutral | 1.00 | ~1.2 - 1.4 |
| 4-Chlorothis compound | -Cl | EWG | ~3.16 | ~1.1 - 1.3 |
| 4-Methylthis compound | -CH₃ | EDG | ~0.63 | ~1.3 - 1.5 |
| 4-Methoxythis compound | -OCH₃ | Strong EDG | ~0.32 | ~1.4 - 1.6 |
| 4-tert-Butylthis compound | -C(CH₃)₃ | EDG (Bulky) | ~0.50 | ~1.3 - 1.5 |
| Data synthesized from kinetic plots and discussion in Qiu, J., & Matyjaszewski, K. (1997). Macromolecules.[12] |
Impact on Polymer Properties
The choice of substituent extends beyond polymerization kinetics to define the properties of the final polymer.
Thermal Properties: Glass Transition Temperature (T_g)
The glass transition temperature (T_g) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[19][20] It is a critical parameter for determining a material's service temperature. The T_g of standard amorphous polythis compound is approximately 100 °C.[19][20] Substituents influence T_g by altering chain mobility:
-
Bulky Groups: Large, bulky substituents like -tert-butyl increase the T_g by sterically hindering the rotation of polymer chains.
-
Polar Groups: Polar substituents such as chloro- (-Cl) or hydroxyl- (-OH) groups can increase T_g due to stronger intermolecular dipole-dipole interactions or hydrogen bonding, which restricts chain movement.[21]
-
Flexible Groups: Small, non-polar alkyl groups like methyl- (-CH₃) may have a minimal effect or slightly decrease T_g by creating more free volume.
| Polymer | Substituent | T_g (°C) | Rationale |
| Poly(this compound) | -H | ~100 | Baseline |
| Poly(p-methylthis compound) | -CH₃ | ~100 | Minimal steric hindrance from methyl group.[21] |
| Poly(p-tert-butylthis compound) | -C(CH₃)₃ | ~130-140 | Significant steric hindrance from bulky t-butyl group restricts chain rotation.[21] |
| Poly(p-chlorothis compound) | -Cl | ~110-125 | Increased intermolecular forces due to polar C-Cl bond. |
| Poly(p-hydroxythis compound) | -OH | ~180 | Strong hydrogen bonding dramatically restricts chain mobility.[21] |
T_g values are approximate and can vary with molecular weight and measurement technique. Data synthesized from multiple sources.[21][22][23]
Experimental Protocol: Controlled Polymerization via ATRP
This section provides a validated, step-by-step protocol for the ATRP of this compound and a substituted this compound, highlighting the causal reasoning behind each step to ensure reproducibility and success.
Objective: To synthesize polythis compound and poly(4-chlorothis compound) with a target degree of polymerization (DP) of 100 and low polydispersity.
Materials:
-
This compound (inhibitor removed)
-
4-chlorothis compound (inhibitor removed)
-
Ethyl α-bromophenylacetate (EBrPA) (Initiator)
-
Copper(I) Bromide (Cu(I)Br) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Protocol Workflow:
Caption: A step-by-step workflow for a typical ATRP experiment.
Detailed Steps & Rationale:
-
Monomer Purification: Pass this compound and 4-chlorothis compound through a column of basic alumina.
-
Causality: This removes the phenolic inhibitor (e.g., 4-tert-butylcatechol) which would otherwise scavenge radicals and prevent polymerization.
-
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (e.g., 14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and secure it.
-
Causality: The Schlenk line technique is essential for maintaining an inert atmosphere. Oxygen readily terminates radical reactions and can oxidize the Cu(I) catalyst to the inactive Cu(II) state, halting the polymerization.
-
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Causality: This process removes atmospheric oxygen from the reaction vessel.
-
-
Reagent Addition: In a separate flask, prepare a solution of the monomer (e.g., this compound, 1.04 g, 10 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (1 mL). Degas this solution via nitrogen bubbling for 20 minutes. Transfer this solution to the Schlenk flask containing the copper catalyst via a nitrogen-purged syringe.
-
Causality: PMDETA is the ligand that solubilizes the copper salt and tunes its redox potential, which is critical for controlling the activation/deactivation equilibrium. Pre-degassing the liquid components is vital.
-
-
Initiation: Using a separate syringe, add the initiator, EBrPA (22.9 mg, 0.1 mmol).
-
Causality: The initiator concentration determines the number of polymer chains. The ratio of consumed monomer to initiator dictates the final molecular weight ([ΔM]/[I]₀ = DP).[14]
-
-
Polymerization: Place the flask in a preheated oil bath (e.g., 90°C for this compound, 70-90°C for 4-ClSt). The solution should turn dark green/brown, indicating an active polymerization.
-
Causality: Temperature affects the rate constants for propagation and atom transfer. Higher temperatures lead to faster polymerization but may reduce control.
-
-
Termination and Purification: After the desired time (or conversion), cool the flask and expose the reaction mixture to air. The solution will turn blue as Cu(I) oxidizes to Cu(II). Dilute with tetrahydrofuran (THF), pass the solution through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Causality: Exposing the reaction to oxygen terminates the polymerization. Column chromatography is the standard method for removing the metal catalyst. Precipitation isolates the polymer from unreacted monomer and solvent.
-
-
Analysis: Dry the purified polymer under vacuum. Characterize the molecular weight (M_n) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and determine monomer conversion using ¹H NMR spectroscopy.
Conclusion and Outlook
The introduction of substituents onto the this compound monomer provides a highly effective and predictable strategy for engineering polymers with specific properties. As demonstrated, electron-withdrawing groups tend to accelerate radical polymerization and enhance control, while electron-donating groups are ideal for cationic methods and can dramatically increase reaction rates. This structure-property relationship extends directly to the final polymer, where substituents influence key characteristics like the glass transition temperature.
The continued development of controlled polymerization techniques like ATRP and RAFT empowers researchers to harness these substituent effects with unprecedented precision. This allows for the rational design of advanced materials, from well-defined block copolymers for nanotechnology and drug delivery to high-performance thermoplastics with enhanced thermal stability, opening new frontiers in materials science and biomedical applications.
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A Senior Application Scientist's Guide to Determining Styrene Content in Copolymers Using UV-Vis Spectroscopy
For researchers and professionals in polymer science and drug development, accurately characterizing copolymers is a foundational necessity. The precise composition, particularly the weight percentage of monomers like styrene, dictates the material's physical, chemical, and mechanical properties. While several advanced techniques exist, Ultraviolet-Visible (UV-Vis) spectroscopy remains a powerful, accessible, and rapid method for quantifying this compound content.
This guide provides an in-depth comparison of UV-Vis spectroscopy with other common analytical methods. It details a robust, self-validating experimental protocol grounded in first principles and offers insights honed from years of practical application.
The Foundational Principle: Why UV-Vis Works for this compound
The utility of UV-Vis spectroscopy for this application hinges on the unique molecular structure of the this compound monomer. The phenyl group within each this compound unit is a chromophore —a part of a molecule responsible for its color, or in this case, its absorption of light in the ultraviolet spectrum.[1]
The conjugated pi-electron system of the benzene ring readily absorbs UV radiation, promoting electrons from a lower energy bonding orbital (π) to a higher energy anti-bonding orbital (π). This π → π transition results in a characteristic and strong absorption pattern, typically with a maximum absorbance (λmax) between 245 nm and 270 nm, depending on the solvent and copolymer structure.[1][2][3] Polythis compound itself exhibits a distinct absorption peak around 262 nm.[3]
This absorption is governed by the Beer-Lambert Law , a linear relationship that forms the basis of our quantitative analysis.[4][5][6]
A = εbc
Where:
-
A is the absorbance (unitless), the quantity measured by the spectrophotometer.
-
ε (epsilon) is the molar absorptivity, a constant unique to the chromophore (this compound's phenyl group) at a specific wavelength (L mol⁻¹ cm⁻¹).[6][7]
-
b is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).[8]
-
c is the concentration of the absorbing species (this compound) in the solution (mol L⁻¹).
By measuring the absorbance of a copolymer solution, and having established a relationship between absorbance and concentration using known standards, we can precisely determine the this compound content.
Experimental Workflow: A Validated Protocol
This protocol is designed to be self-validating through the use of a calibration curve, ensuring accuracy and trustworthiness in the results.
Workflow Overview
Caption: Workflow for this compound content analysis via UV-Vis.
Step-by-Step Methodology
1. Materials and Reagents:
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Matched 1 cm quartz cuvettes (Glass cuvettes are unsuitable as they absorb UV light in the target region)[9]
-
Analytical balance (± 0.0001 g)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL) and pipettes
-
Pure polythis compound (PS) standard (known molecular weight is helpful but not essential)
-
Copolymer sample with unknown this compound content
-
Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF) or Chloroform). The solvent must fully dissolve the copolymer and be transparent at the analytical wavelength.[10][11]
2. Solvent Selection (The 'Why'): The choice of solvent is critical. It must not absorb UV light in the same region as this compound (~240-280 nm). Always run a UV scan of the pure solvent first to confirm its "UV cutoff" wavelength and ensure there is no interfering absorbance. Spectroscopic grade solvents are required to avoid impurities that may themselves be chromophores.[12]
3. Preparation of Polythis compound Standard Stock Solution:
-
Accurately weigh approximately 25 mg of pure polythis compound standard and record the mass.
-
Quantitatively transfer the PS to a 25 mL volumetric flask.
-
Add about 15 mL of the chosen solvent and gently agitate until the polymer is fully dissolved. Sonication can assist if needed.[12]
-
Once dissolved, dilute to the mark with the solvent, cap, and invert several times to ensure homogeneity.
-
Calculate the exact concentration in mg/mL or g/L. This is your Standard Stock .
4. Preparation of Calibration Standards:
-
Perform serial dilutions of the Standard Stock to create a series of 4-5 standards with decreasing concentrations. For example, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark.
-
Calculate the precise concentration of each standard. This range should bracket the expected concentration of this compound in your unknown sample.
5. Preparation of the Copolymer Sample Solution:
-
Accurately weigh approximately 25 mg of the dry copolymer sample. The key is to prepare it at a total concentration similar to the highest polythis compound standard.
-
Dissolve the copolymer in the same solvent and dilute to a known volume (e.g., 25 mL) using the same procedure as for the stock solution.
6. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the instrument to scan a range (e.g., 350 nm to 220 nm) to identify the wavelength of maximum absorbance (λmax) for one of the mid-range PS standards. This should be around 262 nm.
-
Set the instrument to take measurements at this fixed λmax.
-
Fill a quartz cuvette with the pure solvent. This is your blank . Place it in the spectrophotometer and zero the absorbance.[13]
-
Measure the absorbance of each of your calibration standards, starting from the most dilute. Rinse the cuvette with the next solution to be measured.
-
Finally, measure the absorbance of your dissolved copolymer sample. The measured absorbance should ideally fall between 0.2 and 1.0 for optimal accuracy. If it is too high, dilute the sample solution by a known factor.
7. Data Analysis and Calculation:
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis) for your polythis compound standards.
-
Perform a linear regression on the data points. The resulting line should pass through the origin. The quality of the fit, indicated by the coefficient of determination (R²), should be > 0.995. This validates the linear response of the instrument and adherence to the Beer-Lambert Law.
-
The equation of the line will be in the form y = mx + c , where 'm' is the slope.
-
Using the measured absorbance of your copolymer solution (A_copolymer), calculate the concentration of this compound units (C_this compound) in that solution: C_this compound (g/L) = (A_copolymer) / m
-
Finally, calculate the weight percentage (wt%) of this compound in the original solid copolymer: wt% this compound = (C_this compound / C_total_copolymer) * 100 Where C_total_copolymer is the total concentration of the dissolved copolymer sample (in g/L).
Comparison with Alternative Analytical Methods
While UV-Vis is highly effective, it is essential to understand its position relative to other techniques. Each method offers a unique set of advantages and provides different types of information.
| Feature | UV-Vis Spectroscopy | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Absorption of UV light by the phenyl group's π-electrons. | Resonance of hydrogen nuclei (protons) in a magnetic field. | Absorption of infrared radiation, causing molecular vibrations. |
| Sample Prep | Simple dissolution in a UV-transparent solvent. | Dissolution in a deuterated solvent (e.g., CDCl₃). | Can be run on solid films, solutions, or KBr pellets. |
| Speed | Very fast (minutes per sample after setup). | Moderate (5-15 minutes per sample). | Fast (1-2 minutes per sample). |
| Cost | Low (instrumentation is widely available and affordable). | High (requires expensive superconducting magnet and cryogens). | Low to moderate. |
| Sensitivity | High for chromophores like this compound. | Moderate to high. | Lower than UV-Vis or NMR for quantification. |
| Quantitative Accuracy | Excellent, with proper calibration (relative precision ~1%).[2][3] | Excellent, as signal is directly proportional to the number of nuclei. | Good, but can be less precise than UV-Vis or NMR. |
| Information Provided | Bulk this compound content only. | Detailed microstructural information (monomer ratios, sequencing, tacticity). | Identification of functional groups; can be used for quantification.[14] |
| Key Limitation | Requires a UV-active monomer; susceptible to interference from other absorbing species or sample turbidity. | High cost and complexity; requires more sample preparation. | Overlapping peaks can complicate quantification in complex copolymers. |
Advantages and Limitations of the UV-Vis Method
Advantages:
-
Simplicity and Speed: The method is straightforward and provides results very quickly, making it ideal for routine quality control.
-
Low Cost: The instrumentation is relatively inexpensive and common in analytical labs.
-
High Sensitivity: The strong absorbance of the this compound phenyl group allows for accurate measurements even at low concentrations.
-
Robustness: When performed with a proper calibration curve, the method is reliable and reproducible.
Limitations:
-
Specificity: The technique is only applicable if one monomer has a distinct chromophore that the other lacks. It cannot be used for copolymers where both or neither monomers absorb in the UV-Vis range.
-
Interference: Any impurities, additives, or degradation products that absorb at the analytical wavelength will lead to erroneously high results. Likewise, sample turbidity from insoluble material can cause light scattering, which falsely increases the apparent absorbance.
-
Bulk Information Only: UV-Vis spectroscopy provides the overall, or bulk, composition of the copolymer. It gives no information about monomer sequencing, blockiness, or polymer architecture, which can be obtained from techniques like NMR.[15]
Conclusion
The determination of this compound content in copolymers by UV-Vis spectroscopy is a classic, reliable, and highly efficient analytical technique. Its foundation on the direct and linear relationship of the Beer-Lambert Law, coupled with a straightforward and verifiable experimental protocol, ensures its continued relevance in both research and industrial settings. While it does not provide the microstructural detail of NMR, its speed, low cost, and high accuracy for bulk composition make it an indispensable tool for the modern scientist. By understanding its principles and comparing its capabilities against other methods, researchers can strategically select the best analytical approach for their specific needs.
References
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A Comparative Analysis of the Mechanical Properties of Polystyrene and Acrylonitrile Butadiene Styrene (ABS)
In the realm of thermoplastic polymers, both Polystyrene (PS) and Acrylonitrile Butadiene this compound (ABS) are frequently employed materials, each presenting a distinct profile of mechanical properties that dictates its suitability for specific applications. This guide provides an in-depth, objective comparison of the mechanical performance of these two polymers, supported by standardized experimental data and methodologies. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed for informed material selection in their respective fields.
Introduction to Polythis compound and Acrylonitrile Butadiene this compound
Polythis compound (PS) is a versatile and cost-effective thermoplastic derived from the polymerization of this compound monomers.[1] It exists in several forms, with the most common being General Purpose Polythis compound (GPPS) and High Impact Polythis compound (HIPS). GPPS is known for its clarity, rigidity, and ease of processing, but it is inherently brittle.[2][3] HIPS is a rubber-modified version of polythis compound that offers improved impact resistance at the expense of transparency and rigidity.[4]
Acrylonitrile Butadiene this compound (ABS) is an engineering thermoplastic created by the polymerization of acrylonitrile and this compound in the presence of polybutadiene.[5] This terpolymer structure results in a material with a balanced combination of properties: the acrylonitrile provides chemical resistance and hardness, the butadiene imparts toughness and impact strength, and the this compound contributes to a glossy finish and processability.[5][6]
Comparative Mechanical Properties
The selection of either Polythis compound or ABS is fundamentally driven by the mechanical demands of the intended application. The following table summarizes the key mechanical properties of GPPS, HIPS, and a typical grade of ABS, providing a quantitative basis for comparison.
| Mechanical Property | General Purpose Polythis compound (GPPS) | High Impact Polythis compound (HIPS) | Acrylonitrile Butadiene this compound (ABS) | Test Standard |
| Tensile Strength (MPa) | 30 - 60 | >20.7 (>3,000 psi) | 35 - 60 | ASTM D638 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 1.65 | 2.88 - 3.83 | ASTM D790 |
| Notched Izod Impact Strength (J/m) | Low (Brittle) | 149.5 | 70 - 370 | ASTM D256 |
| Rockwell Hardness | M60 - M75 | R-Scale | R-Scale | ASTM D785 |
| Shore D Hardness | 85 - 90 | - | - | ASTM D2240 |
Note: The values presented are typical ranges and can vary based on the specific grade, additives, and processing conditions.
From the data, it is evident that ABS generally exhibits superior toughness and impact resistance compared to both GPPS and HIPS.[7][8] While GPPS offers high rigidity, its brittleness is a significant limitation in applications subjected to impact forces.[3] HIPS bridges the gap by offering improved impact strength over GPPS, but it still falls short of the robustness of ABS.[9]
Experimental Protocols for Mechanical Property Determination
To ensure the validity and reproducibility of mechanical property data, standardized testing methodologies are crucial. The following sections detail the experimental protocols for key mechanical tests based on ASTM standards.
The tensile test is fundamental in determining a material's strength and ductility under tension.[10]
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.[11]
Experimental Workflow:
Caption: Workflow for Tensile Property Testing according to ASTM D638.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare at least five dumbbell-shaped test specimens from the material to be tested, conforming to the dimensions specified in ASTM D638.[12][13] The most common is the Type I specimen.[13]
-
Conditioning: Condition the specimens according to ASTM D618 Procedure A, which typically involves maintaining them at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours.[14]
-
Testing Machine Setup: Set up a universal testing machine (UTM) with appropriate grips and a load cell.[13] The crosshead speed is determined by the material's characteristics.
-
Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Securely clamp the specimen in the grips of the UTM.
-
Attach an extensometer to the specimen's gauge length to accurately measure strain.
-
Initiate the test, applying a tensile load at a constant rate of crosshead movement until the specimen fractures.[10]
-
Record the load and elongation data throughout the test.
-
-
Calculations: From the stress-strain curve generated, calculate the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.[10]
Causality Behind Experimental Choices: The dumbbell shape of the specimen is designed to ensure that failure occurs within the narrow gauge section, where the stress is concentrated and uniform.[13] Conditioning the specimens is critical to eliminate the effects of moisture and temperature variations on the material's properties, ensuring consistent and comparable results.[14]
Flexural testing provides insights into a material's stiffness and strength in bending.[15][16]
Objective: To determine the flexural strength and flexural modulus of the polymer.[17]
Experimental Workflow:
Caption: Workflow for Notched Izod Impact Testing according to ASTM D256.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare at least ten rectangular bar specimens.
-
Notching: Machine a specified V-notch in each specimen. This notch acts as a stress concentrator.
-
Conditioning: Condition the specimens according to ASTM D618.
-
Testing Machine Setup: Use a pendulum-type Izod impact testing machine.
-
Procedure:
-
Securely clamp the specimen in a cantilevered position in the testing machine, with the notch facing the direction of the pendulum strike. [18] * Raise the pendulum to a fixed height and release it.
-
The pendulum strikes the specimen and the energy absorbed to fracture the specimen is measured by the height to which the pendulum swings after impact. [19]6. Calculations: The impact strength is calculated in J/m (or ft-lb/in) of notch.
-
Causality Behind Experimental Choices: The notch is critical as it creates a point of stress concentration, promoting a brittle fracture and providing a more conservative and consistent measure of impact resistance. [19]The cantilevered clamping simulates a fixed-end impact scenario.
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. [20] Objective: To determine the surface hardness of the polymer.
-
Rockwell Hardness (ASTM D785): This test is suitable for harder plastics like GPPS and ABS. [21][22]It measures the net increase in indentation depth as a load is applied. [20]There are different Rockwell scales (e.g., R, L, M, E) that use different indenters and loads. [21]* Shore (Durometer) Hardness (ASTM D2240): This method is used for softer materials. [23]A durometer is used to measure the indentation depth under a specific spring force. [24]The Shore D scale is commonly used for plastics. [25] Step-by-Step Methodology (Rockwell):
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6.4 mm. [21]2. Procedure:
Application-Specific Insights
-
Polythis compound (GPPS and HIPS): Due to its low cost and ease of processing, GPPS is often used for applications where high transparency and rigidity are required, but impact strength is not a major concern, such as in disposable packaging and petri dishes. [27]HIPS finds its niche in applications requiring a moderate level of impact resistance, such as in food containers, disposable cutlery, and some electronic housings. [1]
-
Acrylonitrile Butadiene this compound (ABS): The superior toughness and impact resistance of ABS make it a preferred material for more demanding applications. [28][29]It is widely used in the automotive industry for interior and exterior trim, in electronic housings, and in consumer goods like LEGO bricks. [30][31]Its ability to be easily machined and its good dimensional stability also make it a popular choice for prototyping. [28]
Conclusion
The choice between Polythis compound and ABS is a trade-off between cost, processability, and mechanical performance. While Polythis compound, in its various forms, offers a cost-effective solution for applications with low to moderate mechanical requirements, ABS stands out for its superior toughness, impact resistance, and overall balanced mechanical properties, making it suitable for a wider range of engineering applications. [1][8]The standardized testing protocols outlined in this guide provide a framework for the objective evaluation and comparison of these materials, ensuring that the selected polymer meets the specific performance criteria of the intended application.
References
- Standard Test Method for Tensile Properties of Plastics ASTM D638 - Industrial Physics. (n.d.).
- ASTM D256 | Notched Izod Impact Test on Plastics - ZwickRoell. (n.d.).
- ABS vs PS Plastic: A Technical Guide to Properties & Performance. (2025, July 7).
- ASTM D790 3-point flexure test plastics - ZwickRoell. (n.d.).
- ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV - Micom Laboratories. (n.d.).
- Shore Hardness ASTM D2240 - Intertek. (n.d.).
- ASTM D790 Flexural Test Bar: Complete Guide - Master Precision Molds, By Bound. (2025, July 14).
- ASTM D638: tensile properties plastics - ZwickRoell. (n.d.).
- ASTM D785 - Rockwell Hardness - Plastics. (n.d.).
- ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.).
- ASTM D790 Flexural Properties Test for Plastics - Testronix. (2025, December 11).
- ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs. (n.d.).
- ASTM D790 Flexural Test of Plastics & Composites - TestResources. (n.d.).
- ASTM D785: Rockwell Hardness Of Plastics And Electrical Insulating Materials - Infinita Lab. (n.d.).
- Rockwell Hardness Testing of Plastics - MatWeb. (n.d.).
- ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs. (n.d.).
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- ASTM D256 Standard Test for Izod Impact - Infinita Lab. (n.d.).
- Material Specifications Acrylonitrile Butadiene this compound (ABS), Impact Grade, Moulded. (n.d.).
- ASTM D638 Tensile Testing Methods for Plastics - Infinita Lab. (2025, November 19).
- ASTM D256 - Plastics Notched Izod Impact Test - The Universal Grip Company. (n.d.).
- General Purpose Polythis compound GPPS - Marmara Grand Co. (n.d.).
- Acrylonitrile butadiene this compound - Wikipedia. (n.d.).
- Properties of General Purpose Polythis compound (GPPS) - Ideh Gostar Moheb Baspar. (2021, December 22).
- GPPS [General Purpose Polythis compound] - BANIAR Polymer | EPS Manufacturer. (n.d.).
- General Purpose Polythis compound (GPPS) - MakeItFrom.com. (n.d.).
- ASTM D 256 impact strength testing for plastics – method and scope - sciteq. (n.d.).
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4 - ZwickRoell. (n.d.).
- High Impact Polythis compound Mechanical Properties - Polymershapes. (2018, August 1).
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- High Impact Polythis compound - HIPS - AZoM. (2001, May 11).
- ASTM D785 PDF. (n.d.).
- High Impact Polythis compound Properties | HIPS Plastic Uses. (n.d.).
- The Comparison of the Mechanical Characteristics of ABS Using Three Different Plastic Production Techniques - Scirp.org. (n.d.).
- ABS Material Properties - Strengths & Uses in Industry. (n.d.).
- Why is ABS Sheet Much Stronger Than Polythis compound Sheet? - Polyreflex. (2024, April 10).
- Resin, PS, GPPS, General purpose polythis compound - Spot material. (n.d.).
- What are the properties of ABS plastic? - Adreco Plastics. (n.d.).
- ABS Plastic Properties and Uses. (2024, November 25).
- ABS Plastic: Advantages, Disadvantages, and Applications - Protolabs. (n.d.).
- 9 Uses of ABS Plastic - Xometry. (2022, June 9).
- Understanding ABS Plastic vs PS Plastic: Which is Better for Your Needs? (2025, June 18).
- ASTM D2240 Durometer Hardness - NAMSA. (n.d.).
- Shore Hardness for Plastics and Rubbers: Shore A and Shore D | Xometry Pro. (2024, September 3).
- Plastic for model making - ABS and polythis compound in comparison - S-Polytec. (2017, July 17).
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A Senior Application Scientist's Guide to Copolymer Composition Validation: Elemental Analysis in Focus
For Researchers, Scientists, and Drug Development Professionals
In the precise world of polymer science and drug development, the exact composition of a copolymer is not a mere detail—it is a critical parameter that dictates its physicochemical properties, performance, and ultimately, its suitability for a specific application. Whether designing a novel drug delivery system, a biocompatible implant, or a high-performance specialty polymer, the ability to accurately and reliably determine the molar ratio of the constituent monomers is paramount. This guide provides an in-depth exploration of elemental analysis as a fundamental technique for validating copolymer composition. As a Senior Application Scientist, my aim is to not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a comparative perspective against other prevalent analytical methods.
The Foundational Principle: Why Elemental Analysis?
Elemental analysis, in the context of copolymer characterization, operates on a simple yet powerful premise: the elemental makeup of a copolymer is a direct reflection of the weighted average of the elemental compositions of its constituent monomers. By precisely measuring the weight percentages of key elements—typically carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S) or oxygen (O)—we can back-calculate the molar ratio of the monomers incorporated into the polymer chain.
The causality behind this choice lies in its directness. Unlike spectroscopic methods that rely on the interpretation of signals from specific functional groups, elemental analysis provides a bulk, fundamental measure of the elemental constitution. This makes it a robust, first-principles approach, particularly valuable when dealing with novel copolymers where spectroscopic reference spectra may not be available. However, this strength is also its primary limitation: it provides an average composition and offers no information on the monomer sequence or distribution within the polymer chain.
A Comparative Overview of Analytical Techniques
Before delving into the specifics of elemental analysis, it is crucial to understand its position within the analytical toolbox for copolymer characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful and widely used alternatives. The choice of technique is often dictated by the specific requirements of the analysis, the nature of the copolymer, and available resources.
| Feature | Elemental Analysis (EA) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Combustion of the sample and detection of elemental gases (CO₂, H₂O, N₂). | Measures the magnetic properties of atomic nuclei. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Provided | Bulk elemental composition (wt%). | Monomer ratio, sequence distribution, stereoregularity, end-group analysis.[1] | Presence of functional groups, can be used for quantitative analysis of monomer ratios. |
| Accuracy | Generally high, with deviations typically within ±0.3-0.4%. | High, often considered the "gold standard" for composition determination.[1] | Good, but can be influenced by sample preparation and overlapping peaks. |
| Precision | High, with good repeatability.[2] | High. | Good, but can be operator-dependent. |
| Sample Requirements | Small sample size (typically 1-10 mg), solid or liquid. | Requires dissolution in a suitable deuterated solvent (typically 5-20 mg). | Can analyze solids, liquids, and films; sample preparation can vary. |
| Cost | Instrument cost is moderate; relatively low cost per sample. | High instrument cost; higher cost per sample due to solvent and time. | Lower instrument cost; generally low cost per sample. |
| Throughput | High, with automated systems capable of running many samples. | Lower, with longer acquisition and processing times per sample. | High, with rapid data acquisition. |
| Limitations | Provides only bulk composition, no structural information. Requires a significant difference in elemental composition between monomers. | Spectral overlap can complicate analysis. Not suitable for insoluble polymers. | Overlapping peaks can make quantification challenging. Requires calibration for accurate quantitative analysis.[3] |
Experimental Protocol: Elemental Analysis of a Copolymer
The following protocol outlines the key steps for determining the composition of a copolymer using a modern CHN elemental analyzer.
Step 1: Sample Preparation
The validity of the results hinges on the purity of the sample. Any residual monomers, solvents, or impurities will skew the elemental percentages.
-
Purification: The copolymer should be purified to remove any unreacted monomers and initiators. This is typically achieved by precipitation of the polymer from a good solvent into a non-solvent, followed by repeated washing.
-
Drying: The purified polymer must be thoroughly dried to remove any residual solvent and absorbed water. This is a critical step, as the presence of hydrogen-containing solvents will lead to an overestimation of the hydrogen content. Drying under high vacuum at an elevated temperature (below the polymer's glass transition temperature) is recommended.
-
Homogenization: Ensure the dried polymer sample is homogeneous. For powders, this is generally straightforward. For films or larger pieces, grinding to a fine powder may be necessary to ensure a representative sample is taken for analysis.
Step 2: Instrumentation and Calibration
Modern elemental analyzers are highly automated instruments.
-
Instrument Setup: The instrument consists of a combustion furnace, a reduction furnace, a gas chromatography (GC) column for separating the combustion gases (CO₂, H₂O, and N₂), and a thermal conductivity detector (TCD) for quantification.
-
Calibration: The instrument must be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration creates a response factor for the detector for each element.
Step 3: Sample Analysis
-
Weighing: Accurately weigh a small amount of the dried, homogenized copolymer sample (typically 1-3 mg) into a tin or silver capsule. The exact weight is recorded by the instrument's integrated microbalance.
-
Combustion: The encapsulated sample is dropped into a high-temperature (typically ~900-1000°C) combustion furnace in the presence of a pulse of pure oxygen. The sample undergoes complete combustion, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides.
-
Reduction and Separation: The combustion gases are then passed through a reduction furnace containing copper to convert any nitrogen oxides to dinitrogen gas. The mixture of CO₂, H₂O, and N₂ is then carried by a helium stream through a GC column, which separates the gases.
-
Detection: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, which is proportional to the concentration of the analyte gas.
-
Data Acquisition: The instrument's software integrates the detector signal for each gas to determine the total amount of C, H, and N in the sample. The results are typically reported as weight percentages.
Figure 1: Workflow for copolymer composition analysis using elemental analysis.
Data Interpretation and Calculation: From Weight Percent to Molar Ratio
The true utility of elemental analysis lies in the conversion of the raw weight percentage data into the chemically meaningful molar ratio of the monomers. This requires a fundamental understanding of the chemical formula of each monomer.
Let's consider a simple example of a random copolymer composed of two monomers, Monomer A and Monomer B.
Monomer A: Chemical Formula CₐHₐNₐ, Molar Mass Mₐ Monomer B: Chemical Formula CᵦHᵦNᵦ, Molar Mass Mᵦ
Let x be the mole fraction of Monomer A and (1-x) be the mole fraction of Monomer B in the copolymer.
The theoretical weight percentage of carbon (%C), hydrogen (%H), and nitrogen (%N) in the copolymer can be expressed as:
%C = [(x ⋅ a ⋅ 12.011) + ((1-x) ⋅ β ⋅ 12.011)] / [(x ⋅ Mₐ) + ((1-x) ⋅ Mᵦ)] ⋅ 100 %H = [(x ⋅ a ⋅ 1.008) + ((1-x) ⋅ β ⋅ 1.008)] / [(x ⋅ Mₐ) + ((1-x) ⋅ Mᵦ)] ⋅ 100 %N = [(x ⋅ a ⋅ 14.007) + ((1-x) ⋅ β ⋅ 14.007)] / [(x ⋅ Mₐ) + ((1-x) ⋅ Mᵦ)] ⋅ 100
By substituting the experimentally determined weight percentages of C, H, or N into the appropriate equation, we can solve for x, the mole fraction of Monomer A. It is best practice to perform this calculation using the data from the element that provides the greatest sensitivity to changes in the copolymer composition. For instance, if one monomer contains nitrogen and the other does not, the nitrogen percentage is the most direct measure of the composition.
Alternative Methodologies: A Deeper Dive
While elemental analysis provides a robust foundation, a comprehensive validation of copolymer composition often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful technique for determining copolymer composition.[1] It provides not only the molar ratio of the monomers but also information about their sequence distribution (i.e., whether the copolymer is random, alternating, or blocky).
Experimental Protocol: ¹H NMR of a Copolymer
-
Sample Preparation: Dissolve an accurately weighed amount of the dried copolymer (typically 5-20 mg) in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio) and the relaxation delay (to ensure quantitative integration).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Identify characteristic peaks in the spectrum that are unique to each monomer. Integrate the area under these peaks. The molar ratio of the monomers can be calculated by dividing the integral value of each peak by the number of protons it represents.
Figure 2: Workflow for copolymer composition analysis using ¹H NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and versatile technique that can be used for the quantitative analysis of copolymer composition.[4] This method relies on the Beer-Lambert law, where the absorbance of a characteristic vibrational band is proportional to the concentration of the corresponding functional group.
Experimental Protocol: Quantitative FTIR of a Copolymer Film
-
Sample Preparation: Prepare a thin, uniform film of the copolymer. This can be done by solution casting or hot pressing.
-
Calibration: Prepare a series of calibration standards with known compositions of the two monomers (or homopolymer blends). Acquire the FTIR spectra of these standards.
-
Data Acquisition: Acquire the FTIR spectrum of the unknown copolymer sample.
-
Data Analysis: Identify absorption bands that are unique to each monomer. Measure the absorbance (peak height or area) of these bands.
-
Quantification: Create a calibration curve by plotting the ratio of the absorbances of the characteristic peaks against the known composition of the standards. Use this calibration curve to determine the composition of the unknown sample.[3]
Trustworthiness and Self-Validation
A key aspect of scientific integrity is the self-validation of protocols. For copolymer composition analysis, this is best achieved through the orthogonal application of multiple techniques. For instance, determining the composition by elemental analysis and then confirming this result with ¹H NMR provides a high degree of confidence in the data. Any significant discrepancy between the results from two independent methods should prompt a thorough investigation into potential sources of error, such as sample impurities or incorrect spectral assignments.
Conclusion: An Integrated Approach to Compositional Analysis
The validation of copolymer composition is a critical step in the development of advanced materials. Elemental analysis serves as a fundamental and robust technique for determining the bulk elemental makeup, from which the monomer ratio can be reliably calculated. While it lacks the structural detail provided by spectroscopic methods like NMR and FTIR, its directness and high precision make it an invaluable tool in the polymer chemist's arsenal. For the most rigorous and trustworthy characterization, a multi-faceted approach that combines the strengths of elemental analysis with the detailed structural insights of NMR and the rapid screening capabilities of FTIR is the gold standard. This integrated strategy ensures a comprehensive understanding of the copolymer's composition, paving the way for the rational design and successful application of novel polymeric materials.
References
- Creative Biostructure. (n.d.). Determination of Copolymer Compositions.
- Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR.
- ResearchGate. (n.d.). Comparison of copolymer composition calculated from 1 H NMR spectra and elemental analysis.
- Creative Biostructure. (n.d.). Determination of Copolymer Compositions.
- Agilent. (2011, September 1). Quantitative analysis of copolymers using the Cary 630 FTIR spectrometer.
- ResearchGate. (n.d.). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA).
- Blue Scientific. (2023, August 14). Characterization of Polymers Using FTIR: Techniques and Applications.
- Tazreiter, M., Christian, P., Schennach, R., Grießer, T., & Coclite, A. M. (2017). Simple method for the quantitative analysis of thin copolymer films on substrates by infrared spectroscopy using direct calibration. RSC Advances, 7(70), 44265–44272. [Link]
- Garrett, J. T., & Runt, J. P. (1993). Quantitative analysis of copolymers by FTIR. Polymer, 34(1), 125-129.
- PAC L.P. (n.d.). Determination of Nitrogen in Polymers by Boat-inlet Combustion and Chemiluminescence.
- Castillo, V. C., Limpoco, T., & Cutiongco, M. F. (2022). Detection of Nitrogen in Layer-by-Layer Polymeric Films by Energy Dispersive X-Ray Spectroscopy.
- Loginova, E. V., Mikheev, I. V., Volkov, D. S., & Proskurnin, M. A. (2016). Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy. Anal. Methods, 8(2), 371-380. [Link]
- Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- JEOL Ltd. (n.d.). Using Quantitative NMR.
- Plastics Today. (n.d.). The Materials Analyst, Part 33: Determining composition.
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A Researcher's Guide to Cross-Validating GPC and Mass Spectrometry for Polystyrene Characterization
In the realm of polymer science, an accurate determination of molecular weight distribution is paramount as it dictates the material's physical and mechanical properties.[1][2][3] For polystyrene, a ubiquitous and versatile polymer, two analytical techniques stand out for this purpose: Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS). While GPC provides a robust method for analyzing molecular weight distribution, mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers the advantage of determining absolute molecular weights.[3][4]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of these two powerful techniques. It delves into the causality behind experimental choices, offers detailed protocols, and presents a framework for the cross-validation of their results to ensure the utmost confidence in your polythis compound characterization.
The Synergy of Separation and Mass: GPC and Mass Spectrometry
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1][2] Larger molecules elute from the chromatography column faster than smaller molecules, which can explore more of the pore volume of the column packing material.[1] This separation provides a relative molecular weight distribution, which is then calibrated against known standards, typically narrow molecular weight polythis compound standards.[5][6][7][8][9]
Mass Spectrometry (MS), on the other hand, measures the mass-to-charge ratio of ionized molecules.[10] For large molecules like polymers, "soft" ionization techniques such as MALDI are employed to prevent fragmentation and allow for the analysis of intact macromolecules.[11][12] This technique provides absolute molecular weight information and can offer insights into the chemical structure, including end groups and repeating units.[10][13][14]
The cross-validation of GPC and MALDI-TOF MS results is a powerful approach to obtain a comprehensive and accurate understanding of a polythis compound sample's molecular characteristics.[4]
Comparative Analysis: GPC vs. Mass Spectrometry for Polythis compound
| Feature | Gel Permeation Chromatography (GPC) | Mass Spectrometry (MALDI-TOF) |
| Principle | Separation based on hydrodynamic volume in solution.[1][2] | Measurement of mass-to-charge ratio of ionized molecules.[10] |
| Molecular Weight Information | Relative molecular weight distribution (requires calibration).[9][15] | Absolute molecular weight of individual oligomers.[3] |
| Resolution | Generally lower resolution, providing broad peaks for polydisperse samples.[16][17] | High resolution, capable of resolving individual oligomers in low to medium mass ranges.[18] |
| Sample Polydispersity | Well-suited for both narrow and broad polydispersity samples. | Best for narrowly distributed polymers (polydispersity <1.2); highly polydisperse samples can be challenging.[3] |
| Structural Information | Limited to information about molecular size and distribution. Coupling with other detectors (e.g., light scattering, viscometer) can provide more structural insights.[19][20] | Provides detailed information on monomer mass, end-groups, and can help elucidate chemical structure.[10][13][18] |
| Throughput | Relatively high throughput for routine analysis. | Can be high throughput, especially with automated systems.[21] |
| Limitations | Dependent on the availability and similarity of calibration standards.[16][22] Column selection and solvent compatibility are critical.[15][23] | High-mass polymers can be difficult to desorb and ionize. Matrix selection and sample preparation are crucial for good results.[3] |
Experimental Workflow for Cross-Validation
A robust cross-validation workflow ensures that the data obtained from both GPC and mass spectrometry are comparable and complementary.
Caption: Cross-validation workflow for polythis compound analysis using GPC and MALDI-TOF MS.
Detailed Experimental Protocols
Part 1: Gel Permeation Chromatography (GPC) of Polythis compound
Objective: To determine the relative molecular weight distribution of a polythis compound sample.
Materials:
-
Polythis compound sample
-
Inhibitor-free Tetrahydrofuran (THF), HPLC grade[24]
-
Polythis compound standards of known molecular weights[5][6][7][8]
-
GPC system with a refractive index (RI) detector[25]
-
GPC columns suitable for the expected molecular weight range of polythis compound
-
0.2 µm PTFE syringe filters[22]
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of THF as the mobile phase. Ensure it is properly degassed before use.
-
Calibration Standard Preparation:
-
Sample Preparation:
-
GPC System Setup and Calibration:
-
Equilibrate the GPC system with THF at a constant flow rate (e.g., 1.0 mL/min).[26]
-
Inject the prepared polythis compound standards individually, starting from the highest molecular weight.
-
Record the retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) against the retention time.[27]
-
-
Sample Analysis:
-
Inject the prepared polythis compound sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
Part 2: MALDI-TOF Mass Spectrometry of Polythis compound
Objective: To determine the absolute molecular weight of the polythis compound oligomers.
Materials:
-
Polythis compound sample
-
Tetrahydrofuran (THF)
-
MALDI Matrix (e.g., trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or Dithranol)[11][18]
-
Cationizing agent (e.g., Silver trifluoroacetate (AgTFA))[3][18]
-
MALDI-TOF mass spectrometer
-
MALDI target plate
Procedure:
-
Solution Preparation:
-
Polythis compound Solution: Dissolve the polythis compound sample in THF to a concentration of approximately 5-10 mg/mL.[13][18]
-
Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., 20 g/L DCTB in THF).[13][18]
-
Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., 5-10 mg/mL AgTFA in THF).[3]
-
-
Sample-Matrix Preparation:
-
Mix the polymer, matrix, and salt solutions. A common ratio is 3:20:1 (polymer:matrix:salt).[13] The optimal ratio may need to be determined experimentally.
-
-
Target Spotting:
-
Apply a small volume (e.g., 0.5-1.0 µL) of the final mixture onto the MALDI target plate.[13]
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the sample and matrix.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer using a known standard in the mass range of interest.
-
Set the instrument parameters, including laser intensity, accelerating voltage, and detector settings. For lower mass polythis compound, reflector mode is often used for higher resolution, while linear mode is used for higher mass samples.[13][18]
-
-
Data Acquisition:
-
Acquire the mass spectrum from the prepared sample spot.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polythis compound oligomers cationized with the silver ion ([M+Ag]+).
-
Determine the mass of the repeating this compound unit and the end-group masses.
-
Calculate the absolute Mn, Mw, and PDI from the intensities of the individual oligomer peaks.[28]
-
Caption: Schematic of GPC and MALDI-TOF MS instrumentation.
Interpreting and Cross-Validating the Results
The key to successful cross-validation lies in a critical comparison of the molecular weight averages (Mn and Mw) and the polydispersity index (PDI) obtained from both techniques.
-
Agreement: In many cases, particularly for narrow distribution polystyrenes, the values obtained from GPC and MALDI-TOF MS will show good agreement.[29] This provides a high degree of confidence in the characterization.
-
Discrepancies: Discrepancies can arise and often provide valuable insights:
-
Calibration Issues in GPC: If the hydrodynamic volume of the sample polymer differs significantly from that of the polythis compound standards, the GPC results may be inaccurate.[22] Mass spectrometry, providing absolute molecular weights, can reveal this discrepancy.
-
High Mass Discrimination in MALDI-TOF MS: For highly polydisperse samples or very high molecular weight polymers, MALDI-TOF MS may have difficulty desorbing and ionizing the larger chains, leading to an underestimation of the average molecular weight. In such cases, GPC may provide a more representative picture of the overall distribution.
-
Structural Differences: The presence of branching or different end-groups can affect the hydrodynamic volume and, therefore, the GPC elution profile.[20] MALDI-TOF MS can help to identify these structural features.
-
Conclusion: A Dual-Technique Approach for Unparalleled Accuracy
For researchers and scientists seeking the most accurate and comprehensive characterization of polythis compound, a dual-technique approach integrating GPC and mass spectrometry is invaluable. GPC provides a robust overview of the molecular weight distribution, while MALDI-TOF MS offers the precision of absolute molecular weight determination and structural insights. By carefully executing the experimental protocols and critically cross-validating the results, a deeper understanding of the polymer's properties and behavior can be achieved, ultimately leading to more informed material design and development. The coupling of GPC with mass spectrometry, where fractions from the GPC are analyzed by MS, can further enhance the characterization of complex polymer systems.[3][12][23]
References
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- Shodex. Polythis compound (PS)
- Jije Laboglass plc. Polythis compound Standards. [Link]
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- Chrom Tech, Inc.
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assessing the purity of synthesized polystyrene
A Comprehensive Guide to Assessing the Purity of Synthesized Polystyrene
For researchers, scientists, and drug development professionals working with polymeric materials, ensuring the purity of synthesized polymers is a critical step that dictates the material's performance, safety, and regulatory compliance. Polythis compound, a widely used polymer, is no exception. Impurities stemming from the synthesis process, such as residual monomers, initiators, solvents, or unwanted byproducts, can significantly alter its physicochemical properties, including its mechanical strength, thermal stability, and biocompatibility. This guide provides an in-depth comparison of the primary analytical techniques for , offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in Polythis compound
The synthesis of polythis compound, typically achieved through free-radical polymerization, is a complex process where incomplete reactions or side reactions can lead to a variety of impurities.[1] The presence of these impurities can have cascading effects on the final application. For instance, residual this compound monomer is a known volatile organic compound (VOC) and a suspected carcinogen, making its quantification crucial for applications in food packaging and biomedical devices.[2][3] Similarly, the molecular weight distribution, which can be broadened by impurities or side reactions, directly influences the polymer's mechanical and rheological properties.
This guide will explore and compare the following key analytical techniques for a comprehensive purity assessment of polythis compound:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for determining molecular weight distribution and detecting low molecular weight impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, tacticity determination, and quantification of residual monomers and initiators.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for confirming the polymeric structure and identifying the presence of unreacted monomers or other functional group impurities.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) for evaluating thermal properties that are sensitive to impurities.
Gel Permeation Chromatography (GPC/SEC): A Window into Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. This allows for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[5]
Causality Behind Experimental Choices
The choice of GPC for purity analysis is predicated on the principle that impurities like residual monomers, initiators, and short-chain oligomers have significantly smaller hydrodynamic volumes than the polymer chains. This size difference allows for their effective separation and quantification. The PDI value itself is a good indicator of purity; a narrow PDI (closer to 1.0) suggests a more uniform and pure polymer, while a broad PDI can indicate the presence of a wide range of polymer chain lengths or impurities.
Experimental Protocol: GPC Analysis of Polythis compound
Objective: To determine the molecular weight averages (Mn, Mw), polydispersity index (PDI), and to detect low molecular weight impurities in a synthesized polythis compound sample.
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.
Materials:
-
Polythis compound sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polythis compound standards of known molecular weights for calibration
-
0.2 µm syringe filters (PTFE)
Procedure:
-
Sample Preparation:
-
Calibration:
-
Prepare a series of solutions of narrow PDI polythis compound standards in THF at a concentration of approximately 1 mg/mL.
-
Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
-
-
Sample Analysis:
-
Inject the filtered polythis compound sample solution into the GPC system.
-
The system will separate the components based on size, and the RI detector will measure the concentration of the eluting species.
-
-
Data Analysis:
-
The software will use the calibration curve to calculate Mn, Mw, and PDI for the polymer sample.
-
Examine the chromatogram for peaks at later elution times, which correspond to low molecular weight impurities such as residual this compound monomer or initiator fragments.
-
Data Presentation: GPC Analysis
| Parameter | Ideal Polythis compound | Polythis compound with Impurities |
| Mn ( g/mol ) | 100,000 | 95,000 |
| Mw ( g/mol ) | 150,000 | 180,000 |
| PDI | 1.5 | 1.9 |
| Observations | Single, symmetric peak | Main polymer peak with a shoulder or separate peaks at higher elution volumes |
Visualization: GPC Workflow
Caption: Workflow for GPC analysis of polythis compound.
Trustworthiness and Authoritative Grounding
The reliability of GPC analysis is underpinned by standardized methods. ASTM D5296 provides a standard test method for the molecular weight analysis of polythis compound by high-performance size-exclusion chromatography.[8] Adherence to such standards ensures inter-laboratory reproducibility and data of the highest integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. For polythis compound, ¹H NMR is particularly useful for confirming the polymer structure, determining tacticity, and quantifying the presence of residual this compound monomer and initiator fragments.
Causality Behind Experimental Choices
The principle behind using NMR for purity assessment lies in the fact that different protons in a molecule have distinct chemical environments, leading to unique signals in the NMR spectrum.[9] Residual this compound monomer has characteristic vinyl proton signals that are absent in the polythis compound spectrum.[10] Similarly, initiator fragments will have unique signals that can be identified and integrated to quantify their concentration relative to the polymer.
Experimental Protocol: ¹H NMR Analysis of Polythis compound
Objective: To confirm the structure of synthesized polythis compound and to quantify the amount of residual this compound monomer.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Materials:
-
Polythis compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 10-20 mg of the polythis compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
The characteristic broad signals for the aromatic protons (6.5-7.5 ppm) and the aliphatic backbone protons (1.0-2.5 ppm) of polythis compound should be observed.[11]
-
Look for the characteristic signals of the vinyl protons of this compound monomer, which appear as sharp multiplets between 5.0 and 6.0 ppm.
-
Integrate the area of a characteristic monomer peak and a polymer peak. The molar ratio of monomer to polymer repeat units can be calculated from the ratio of their integrated areas, normalized by the number of protons giving rise to each signal.
-
Data Presentation: ¹H NMR Analysis
| Signal | Chemical Shift (ppm) | Pure Polythis compound | Polythis compound with Residual Monomer |
| Aromatic Protons (Polymer) | 6.5-7.5 | Present (Broad) | Present (Broad) |
| Aliphatic Protons (Polymer) | 1.0-2.5 | Present (Broad) | Present (Broad) |
| Vinyl Protons (Monomer) | 5.0-6.0 | Absent | Present (Sharp) |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of polythis compound.
Trustworthiness and Authoritative Grounding
NMR is a primary analytical technique, and its results are highly reliable and reproducible. The chemical shifts of polythis compound and this compound are well-documented in the scientific literature, providing a strong basis for authoritative identification and quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. It is an excellent tool for confirming the successful polymerization of this compound and for detecting the presence of unreacted monomer.
Causality Behind Experimental Choices
The underlying principle of using FTIR for purity assessment is that the polymerization of this compound involves the conversion of the vinyl C=C double bond in the monomer to a C-C single bond in the polymer backbone. This change is readily observable in the FTIR spectrum.[12] The disappearance of the characteristic vinyl C=C stretching vibration is a clear indication of successful polymerization.
Experimental Protocol: FTIR Analysis of Polythis compound
Objective: To confirm the polymerization of this compound and to detect the presence of residual monomer.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
Polythis compound sample (as a solid film or powder).
Procedure:
-
Sample Preparation:
-
If the sample is a film, it can be analyzed directly.
-
If the sample is a powder, a small amount is placed on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-650 cm⁻¹.
-
-
Data Analysis:
-
The spectrum of pure polythis compound will show characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and aromatic C=C ring stretching (~1600, 1490, 1450 cm⁻¹).
-
The presence of residual this compound monomer is indicated by a peak around 1630 cm⁻¹, which corresponds to the C=C stretching vibration of the vinyl group.[10]
-
Data Presentation: FTIR Analysis
| Vibrational Mode | Wavenumber (cm⁻¹) | Pure Polythis compound | Polythis compound with Residual Monomer |
| Aromatic C-H Stretch | ~3000-3100 | Present | Present |
| Aliphatic C-H Stretch | ~2800-3000 | Present | Present |
| Vinyl C=C Stretch | ~1630 | Absent | Present |
| Aromatic C=C Stretch | ~1600, 1490, 1450 | Present | Present |
Visualization: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of polythis compound.
Trustworthiness and Authoritative Grounding
Polythis compound film is often used as a standard for calibrating FTIR spectrometers, highlighting the reliability and well-characterized nature of its spectrum.[13] The vibrational modes of polythis compound and this compound are extensively documented, providing a solid foundation for the interpretation of FTIR data.
Thermal Analysis (DSC & TGA): Probing Thermal Properties
Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of polythis compound, which can be influenced by the presence of impurities.
Causality Behind Experimental Choices
DSC measures the heat flow into or out of a sample as a function of temperature. It can determine the glass transition temperature (Tg) of polythis compound. The presence of low molecular weight impurities, such as residual monomer or solvent, can act as plasticizers, leading to a depression of the Tg.[14]
TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of the polymer. Impurities can lower the onset of thermal decomposition.[15]
Experimental Protocol: DSC and TGA Analysis of Polythis compound
Objective: To determine the glass transition temperature (Tg) and thermal stability of synthesized polythis compound and to infer the presence of impurities.
Instrumentation: A DSC instrument and a TGA instrument.
Materials:
-
Polythis compound sample (5-10 mg).
Procedure (DSC):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polythis compound sample into a DSC pan.[16]
-
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). A heat-cool-heat cycle is often used to erase the thermal history of the sample.[16]
-
-
Data Analysis:
-
The Tg is observed as a step-like change in the heat flow curve. Compare the observed Tg to the literature value for pure polythis compound (typically around 100 °C).
-
Procedure (TGA):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polythis compound sample into a TGA pan.[15]
-
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).[15]
-
-
Data Analysis:
-
The TGA thermogram shows the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition.
-
Data Presentation: Thermal Analysis
| Parameter | Pure Polythis compound | Polythis compound with Impurities |
| Glass Transition Temp. (Tg) | ~100 °C | < 100 °C |
| Onset of Decomposition (TGA) | ~350 °C | < 350 °C |
Visualization: Thermal Analysis Workflow
Caption: Workflow for DSC and TGA analysis of polythis compound.
Trustworthiness and Authoritative Grounding
DSC and TGA are well-established techniques for polymer characterization. The thermal properties of pure polythis compound are extensively documented, providing a reliable benchmark for comparison.
Comparative Summary and Recommendations
| Technique | Primary Information | Impurities Detected | Advantages | Limitations |
| GPC/SEC | Molecular Weight Distribution | Residual monomer, initiator, oligomers | Quantitative, provides detailed information on molecular weight | Requires soluble samples, calibration with standards needed |
| NMR | Chemical Structure, Tacticity | Residual monomer, initiator fragments | Quantitative, highly specific, non-destructive | Can be less sensitive to very low impurity levels |
| FTIR | Functional Groups | Residual monomer | Rapid, easy to use, minimal sample preparation | Primarily qualitative for purity assessment |
| DSC/TGA | Thermal Properties (Tg, Td) | Plasticizing impurities (monomer, solvent) | Sensitive to impurities that affect thermal behavior | Indirect method for purity assessment |
For a comprehensive assessment of synthesized polythis compound purity, a multi-technique approach is highly recommended.
-
Initial Screening: FTIR is an excellent first step to quickly confirm successful polymerization.
-
Quantitative Analysis: GPC/SEC and ¹H NMR should be used for a detailed, quantitative analysis of molecular weight distribution and the presence of low molecular weight impurities.
-
Thermal Property Verification: DSC and TGA are valuable for ensuring that the thermal properties of the synthesized polythis compound meet the required specifications and for detecting impurities that may impact its performance at elevated temperatures.
By employing this integrated analytical approach, researchers and scientists can confidently assess the purity of their synthesized polythis compound, ensuring the quality, consistency, and safety of their materials for their intended applications.
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A Senior Application Scientist's Guide to Comparing the Reactivity Ratios of Styrene with Different Comonomers
For researchers and professionals in polymer science and drug development, a deep understanding of copolymerization kinetics is paramount. The ability to tailor the microstructure of a copolymer directly influences its macroscopic properties, which is critical for designing materials with specific functionalities. This guide provides an in-depth comparison of the reactivity ratios of styrene with three common comonomers: methyl methacrylate (MMA), acrylonitrile (AN), and maleic anhydride (MA). We will delve into the theoretical underpinnings of copolymerization, provide detailed experimental protocols for determining reactivity ratios, and analyze the implications of these values on the final copolymer structure.
The Theoretical Framework: Understanding Reactivity Ratios
Copolymerization is the process of polymerizing a mixture of two or more different monomers. The resulting polymer chain's composition and sequence distribution are dictated by the relative reactivities of the monomers and the growing polymer chain ends. The Mayo-Lewis equation is a cornerstone model that describes the instantaneous composition of a copolymer being formed from a given monomer feed composition.[1][2]
The equation is defined by the reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a growing polymer chain ending in a particular monomer unit to add the same monomer versus the other monomer.[3][4]
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant of a growing chain ending in monomer 1 (M₁) reacting with another M₁ to the rate constant of it reacting with monomer 2 (M₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant of a growing chain ending in M₂ reacting with another M₂ to the rate constant of it reacting with M₁.
The values of r₁ and r₂ provide profound insights into the resulting copolymer's microstructure:[1][3]
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.
-
r₁ ≈ 0 : The growing chain ending in M₁ exclusively adds M₂.
-
r₁r₂ = 1 : Ideal or random copolymerization, where the monomer arrangement is random along the chain.[3]
-
r₁r₂ < 1 : Tendency towards alternation, with monomers alternating along the chain.
-
r₁r₂ > 1 : Tendency towards block copolymerization, with long sequences of the same monomer.
-
r₁ ≈ r₂ ≈ 0 : Strongly alternating copolymerization.[1]
Experimental Determination of Reactivity Ratios: A Step-by-Step Guide
Accurate determination of reactivity ratios is crucial for predicting and controlling copolymer composition. This section provides a detailed protocol for a typical free-radical copolymerization experiment and subsequent analysis.
Materials and Purification
Causality: The purity of monomers and initiators is critical. Impurities can act as inhibitors or chain transfer agents, leading to inaccurate kinetic data and affecting the molecular weight of the resulting polymer.
-
Monomers (this compound, MMA, AN, MA): Wash with an aqueous solution of sodium hydroxide (5-10%) to remove the inhibitor (e.g., hydroquinone), followed by washing with deionized water until the washings are neutral. Dry the monomers over an anhydrous drying agent (e.g., calcium chloride, magnesium sulfate) and then distill under reduced pressure before use.[5][6]
-
Initiator (AIBN - Azobisisobutyronitrile): AIBN is a common initiator that decomposes at a convenient rate at temperatures above 60°C.[7] It should be purified by recrystallization from a suitable solvent like methanol or ethanol to remove any decomposition products.[8][9][10]
-
Solvent (e.g., Toluene, Benzene): Use analytical grade solvents, dried over a suitable drying agent and distilled if necessary.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for the experimental determination of monomer reactivity ratios.
Detailed Polymerization Protocol (Bulk Polymerization Example)
This protocol describes a series of bulk polymerizations with varying initial monomer feed ratios to generate data for reactivity ratio determination.
-
Prepare Monomer Mixtures: In a series of reaction vessels (e.g., sealed ampoules or a jacketed glass reactor), prepare different initial molar feed ratios of this compound (M₁) and the comonomer (M₂). A typical set of experiments would include molar feed ratios of [M₁]/[M₂] such as 90/10, 75/25, 50/50, 25/75, and 10/90.
-
Add Initiator: Add a precise amount of purified AIBN to each reaction vessel. The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the total monomer concentration.
-
Degas: Subject each reaction vessel to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerize: Immerse the sealed reaction vessels in a constant temperature bath (e.g., 60-80 °C) and allow the polymerization to proceed.[11][12]
-
Control Conversion: It is crucial to stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio does not significantly change during the experiment.[13] This can be achieved by limiting the reaction time.
-
Quench and Isolate: Rapidly cool the reaction vessels in an ice bath to quench the polymerization. Dissolve the viscous reaction mixture in a suitable solvent (e.g., tetrahydrofuran or chloroform) and precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol or hexane).[11]
-
Purify and Dry: Filter the precipitated copolymer, wash it with the non-solvent to remove any unreacted monomers and initiator, and dry it to a constant weight in a vacuum oven.
Copolymer Composition Analysis
The molar composition of the resulting copolymer is determined using spectroscopic methods.
-
¹H NMR Spectroscopy: This is a highly accurate method for determining copolymer composition.[1] By integrating the characteristic proton signals of each monomer unit in the copolymer's ¹H NMR spectrum, the molar ratio of the monomers in the polymer chain can be calculated.[14][15][16] For example, in a this compound-MMA copolymer, the aromatic protons of this compound (δ ≈ 6.5-7.5 ppm) and the methoxy protons of MMA (δ ≈ 3.6 ppm) can be used for quantification.
-
FTIR Spectroscopy: FTIR can also be used to determine copolymer composition by analyzing the characteristic absorption bands of each monomer unit.[2][17] For instance, the aromatic C-H out-of-plane bending vibrations of this compound (around 700 and 760 cm⁻¹) and the carbonyl stretching vibration of MMA (around 1730 cm⁻¹) can be used to create a calibration curve to determine the composition of unknown samples.[18][19][20]
Data Analysis: Fineman-Ross and Kelen-Tüdős Methods
The Fineman-Ross and Kelen-Tüdős methods are graphical linearization techniques used to determine reactivity ratios from low-conversion copolymerization data.[2][21]
Fineman-Ross Equation:
G = H * r₁ - r₂
Where:
-
G = F(f-1)/f
-
H = F²/f
-
f = [M₁]/[M₂] in the feed
-
F = d[M₁]/d[M₂] in the copolymer
A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.[22]
Kelen-Tüdős Equation:
η = (r₁ + r₂/α)ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically (Hmin * Hmax)0.5
A plot of η versus ξ gives a straight line that can be extrapolated to ξ = 0 to find -r₂/α and to ξ = 1 to find r₁. The Kelen-Tüdős method is generally considered more reliable as it gives more weight to data points from experiments with equimolar feed ratios.
Caption: Data analysis workflow for determining reactivity ratios using linearization methods.
Comparative Analysis of this compound Copolymerization
This section compares the reactivity ratios of this compound (M₁) with MMA, AN, and MA (M₂) and discusses the implications for the resulting copolymer structures.
This compound and Methyl Methacrylate (MMA)
Reactivity Ratios:
| r₁ (this compound) | r₂ (MMA) | r₁ * r₂ | Temperature (°C) | Method | Reference |
| 0.52 | 0.46 | 0.24 | 60 | - | [23] |
| 0.45 | 0.38 | 0.17 | 70 | Fineman-Ross | [2] |
| 0.49 | 0.35 | 0.17 | 70 | Kelen-Tüdős | [2] |
| 0.697 | 0.491 | 0.34 | 60 | NLLS | [16] |
Analysis:
The reactivity ratios for the this compound-MMA system are both less than 1, and their product (r₁r₂) is significantly less than 1. This indicates a strong tendency for cross-propagation, where a growing chain ending in a this compound radical prefers to add an MMA monomer, and vice versa. The result is a copolymer with a more random to slightly alternating structure.[2] The variation in reported values can be attributed to different experimental conditions (e.g., temperature, solvent) and data analysis methods.[24]
This compound and Acrylonitrile (AN)
Reactivity Ratios:
| r₁ (this compound) | r₂ (AN) | r₁ * r₂ | Temperature (°C) | Polymerization |
| 0.41 | 0.04 | 0.016 | 60 | Bulk |
| 0.37 | 0.07 | 0.026 | 50 | Emulsion |
(Note: Specific references for these exact values were not found in the provided search results, but they are representative values from polymer chemistry literature.)
Analysis:
In the this compound-acrylonitrile system, both reactivity ratios are less than 1, and the product r₁r₂ is very close to zero. This signifies a strong tendency towards alternation. A growing chain ending in a this compound radical has a much higher preference for adding an acrylonitrile monomer, and a chain ending in an acrylonitrile radical also prefers to add a this compound monomer. This results in a copolymer with a largely alternating sequence of this compound and acrylonitrile units.
This compound and Maleic Anhydride (MA)
Reactivity Ratios:
| r₁ (this compound) | r₂ (MA) | r₁ * r₂ | Temperature (°C) | Remarks |
| ~0.02 | ~0 | ~0 | 60-80 | Maleic anhydride does not readily homopolymerize |
(Note: Specific references for these exact values were not found in the provided search results, but they are representative values from polymer chemistry literature.)
Analysis:
The copolymerization of this compound and maleic anhydride is a classic example of a system that forms a highly alternating copolymer.[11] The reactivity ratio of maleic anhydride (r₂) is essentially zero because it has a very low tendency to homopolymerize under free-radical conditions. The reactivity ratio of this compound (r₁) is also very low. This combination of r₁ ≈ 0 and r₂ ≈ 0 leads to a product where this compound and maleic anhydride units are arranged in a nearly perfect alternating sequence along the polymer chain.[1] The mechanism is often described by the penultimate unit model or the complex participation model, where a charge-transfer complex between the electron-rich this compound and the electron-poor maleic anhydride plays a role in the polymerization.[11][25]
Conclusion
The reactivity ratios of this compound with different comonomers have a profound impact on the resulting copolymer's microstructure and, consequently, its physical and chemical properties. The this compound-MMA system yields a predominantly random copolymer, the this compound-AN system produces a more alternating structure, and the this compound-MA system results in a highly alternating copolymer. A thorough understanding of these reactivity ratios, coupled with rigorous experimental determination, empowers researchers to design and synthesize copolymers with tailored properties for a wide range of applications, from advanced materials to novel drug delivery systems. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for conducting such investigations with scientific integrity.
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- Atom Transfer Radical Polymerization of this compound and Methyl Methacrylate Catalyzed by FeCl2/Iminodiacetic Acid. (n.d.).
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A Senior Application Scientist's Guide to the Validation of Simulation Models for Styrene Polymerization Reactors
For researchers and scientists in the field of polymer engineering, the accurate prediction of reactor performance is paramount for process optimization, safety, and the development of novel materials. Simulation models serve as powerful tools to achieve these goals, but their predictive capabilities are only as reliable as their validation against robust experimental data. This guide provides an in-depth comparison of common simulation models for styrene polymerization reactors and details the experimental methodologies required for their rigorous validation. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols that instills confidence in your simulation results.
The Critical Role of Model Validation in this compound Polymerization
This compound polymerization is a highly exothermic process, and the viscosity of the reaction medium increases dramatically with conversion, leading to complex phenomena such as the gel effect (autoacceleration).[1][2] These factors can significantly impact reaction kinetics, molecular weight distribution, and heat transfer within the reactor, making accurate modeling a challenging yet essential task.[3][4] An unvalidated model can lead to erroneous predictions, resulting in off-spec product, process inefficiencies, and even hazardous runaway reactions.[4]
The validation process involves a systematic comparison of the model's predictions with experimental data obtained under well-defined conditions. This comparison allows for the refinement of model parameters and provides a quantitative measure of the model's accuracy and predictive power.
A Comparative Overview of Simulation Models
A variety of modeling approaches have been developed for this compound polymerization, each with its own set of assumptions, complexities, and areas of application. The choice of model often depends on the specific goals of the simulation, the available computational resources, and the desired level of detail.
| Model Type | Description | Strengths | Weaknesses | Key Validation Parameters |
| Kinetic Models | Based on the fundamental reaction steps of initiation, propagation, termination, and chain transfer.[5][6][7] | Good prediction of conversion, molecular weight averages, and polydispersity.[8][9][10][11] Can incorporate gel and glass effects.[6] | Requires accurate kinetic parameters, which can be difficult to determine. May not capture spatial variations within the reactor. | Monomer Conversion, Mn, Mw, PDI, Reaction Rate |
| Thermodynamic Models | Focus on the phase equilibrium and thermal properties of the polymerizing system.[8][9][10][11] | Essential for modeling auto-refrigerated reactors where vaporization is used for heat removal.[8][9][10][11] | Often coupled with kinetic models for a complete description of the reactor. | Temperature Profiles, Vapor-Liquid Equilibrium |
| Computational Fluid Dynamics (CFD) Models | Solve the governing equations of fluid flow, heat transfer, and mass transfer coupled with reaction kinetics.[3] | Provides detailed spatial information on velocity, temperature, and concentration profiles within the reactor.[3][12] Crucial for analyzing mixing and heat transfer effects.[3] | Computationally expensive. Requires expertise in CFD software and meshing. | Temperature and Concentration Gradients, Mixing Times |
| Stochastic Models (e.g., Monte Carlo) | Simulate the behavior of individual polymer chains, providing detailed information about the molecular weight distribution.[13] | Can predict the entire molecular weight distribution, not just the averages. Useful for complex polymerization mechanisms. | Computationally intensive, especially for high conversions and large numbers of molecules. | Full Molecular Weight Distribution |
The Experimentalist's Toolbox for Model Validation
A robust validation strategy relies on a suite of complementary experimental techniques that provide data on different aspects of the polymerization process. The following protocols are fundamental for generating high-quality data for the validation of this compound polymerization simulation models.
Measuring Reaction Kinetics: Dilatometry
Dilatometry is a classical and highly accurate technique for monitoring the progress of polymerization by measuring the volume contraction of the reaction mixture.[14][15][16][17][18] As monomer is converted to the denser polymer, the total volume decreases, and this change can be directly related to monomer conversion.[14]
Experimental Protocol: Isothermal Bulk Polymerization of this compound using Dilatometry
-
Preparation:
-
Precisely weigh the desired amount of initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN) and dissolve it in purified this compound monomer.[14]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[14]
-
-
Dilatometer Assembly and Calibration:
-
Charging the Dilatometer:
-
Carefully fill the dilatometer with the monomer-initiator solution, ensuring no air bubbles are trapped.
-
The liquid level should be adjusted to be within the graduated portion of the capillary.
-
-
Polymerization:
-
Data Analysis:
-
Calculate the fractional conversion (X) at each time point using the following equation: X = (h₀ - hₜ) / (h₀ - h_f) where:
-
h₀ is the initial height of the meniscus.
-
hₜ is the height at time t.
-
h_f is the theoretical height at 100% conversion (calculated based on the densities of monomer and polymer).
-
-
Plot conversion versus time to obtain the polymerization rate.
-
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Styrene in a Laboratory Setting
As researchers and scientists, our work with versatile monomers like styrene is foundational to innovation in materials science and drug development. However, the very reactivity that makes this compound valuable also presents significant hazards if not managed with expertise and foresight. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling and disposal of this compound waste. It is designed to integrate seamlessly into your laboratory's safety culture, ensuring that every step, from the initial pour to the final disposal, is deliberate, understood, and safe.
Understanding the Hazards: The "Why" Behind the Protocol
Proper disposal procedures are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of this compound. Understanding these properties is the first step toward building a self-validating and trustworthy safety protocol.
-
Flammability and Explosive Potential: this compound is a flammable liquid with a flashpoint of approximately 31°C (88°F), meaning it can easily form an ignitable mixture with air at standard room temperatures.[1][2] Its vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback.[2]
-
Uncontrolled Polymerization: this compound can undergo spontaneous and violent polymerization.[3][4] This reaction is exothermic and can be initiated by heat, light, peroxides, or contamination with strong acids and metal salts.[2][4] If this occurs in a sealed waste container, the rapid release of heat and gas can cause a catastrophic rupture.[2][4] Commercial this compound is stabilized with an inhibitor, but its effectiveness depletes over time, especially with exposure to air and elevated temperatures.[2]
-
Health Hazards: Acute exposure to this compound vapors can irritate the eyes, skin, and respiratory system and cause central nervous system (CNS) effects like dizziness, headache, and fatigue.[5][6] Chronic exposure is associated with more severe CNS dysfunction, and this compound is classified as a potential human carcinogen.[2][4][5]
-
Environmental Hazards: this compound is toxic to aquatic life, and improper disposal can lead to long-lasting environmental contamination.[1][3][7] Therefore, it is imperative that this compound waste is never poured down the drain.[1][8]
Pre-Disposal Safety & Handling: Establishing a Controlled Environment
Before generating any waste, establishing a controlled environment is critical. This minimizes the risk of exposure and accidental release.
Required Personal Protective Equipment (PPE) Your first line of defense is appropriate PPE. The selection of PPE is not merely a suggestion but a requirement based on risk assessment.
-
Eye Protection: Chemical splash goggles are mandatory. For larger volumes, a full-face shield worn over goggles provides superior protection.[9][10]
-
Hand Protection: Not all gloves are suitable for this compound. Use gloves made of resistant materials such as Viton/butyl, polyvinyl alcohol, or laminate film.[2][9] Always inspect gloves for tears or punctures before use and wash hands immediately after removal.[9]
-
Body Protection: A lab coat should be worn at all times. For tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of safety.[10]
Engineering Controls All handling of this compound, including transfers and dilutions for waste collection, must be performed inside a certified chemical fume hood.[1][9][10] This is the primary engineering control to prevent the inhalation of harmful vapors.
Safe Storage of this compound Waste
-
Container: Use only designated, compatible hazardous waste containers, often made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - this compound" and should also indicate its flammable nature.
-
Segregation: Never mix this compound waste with other chemical waste streams, particularly oxidizers or acids, to prevent hazardous reactions.[1][11]
-
Location: Store the waste container in a cool, well-ventilated satellite accumulation area, away from heat sources and direct sunlight, and within secondary containment to manage potential leaks.[1][2][12]
-
Closure: Keep waste containers closed at all times except when adding waste.[9] This minimizes vapor release and prevents contamination that could initiate polymerization.[9]
Step-by-Step Disposal Procedures
Follow these detailed protocols to manage different forms of this compound waste generated in the laboratory.
Protocol 1: Liquid this compound Waste Disposal This protocol applies to unused this compound, reaction mixtures containing this compound, and solvent rinses.
-
Work in a Fume Hood: Ensure all steps are performed within a chemical fume hood.
-
Dilution (If Necessary): Some institutional procedures require diluting concentrated this compound with a compatible solvent, such as acetone, before adding it to the waste container.[9] This can help manage the concentration of reactive monomer in the waste drum.
-
Transfer: Carefully pour the liquid this compound waste into the designated, labeled hazardous waste container. Use a funnel to prevent spills.
-
Secure Closure: Immediately and securely close the waste container lid.
-
Documentation: Log the added waste volume as per your institution's requirements.
Protocol 2: Contaminated Solid Waste Disposal This protocol applies to disposable items contaminated with this compound, such as gloves, pipette tips, and absorbent materials from minor drips.
-
Segregation: Collect all this compound-contaminated solid waste in a separate, dedicated container. Do not mix it with non-hazardous lab trash.
-
Containment: Place the items in a durable, clear plastic bag or a designated container for solid hazardous waste.[9][11] For materials from a spill cleanup, double-bagging is recommended.[9]
-
Labeling: Clearly label the bag or container as "this compound-Contaminated Solid Waste."
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Protocol 3: Decontamination of Empty Containers Empty this compound containers are not truly empty; they contain residual liquid and vapor that pose a significant hazard.[9]
-
Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent, such as acetone.[9]
-
Collect Rinse: This first rinse is considered hazardous waste. Pour the solvent rinse (rinsate) into your liquid this compound hazardous waste container.[9]
-
Repeat: Repeat the rinsing process at least two more times (triple rinse). The first rinsate must be collected as hazardous waste; subsequent rinses may be collected as well, depending on institutional policy.[9]
-
Final Disposal: Once triple-rinsed and fully dry, the container can be prepared for disposal. Deface or remove the original label to prevent confusion.[9] It may then be discarded as non-hazardous solid waste, but always confirm this procedure with your EH&S department.[9]
Emergency Procedures: Spill Management
Preparedness is key to managing spills safely and effectively.
Immediate Actions for Any Spill
-
Alert personnel in the immediate area.
-
If the spill is large or you feel unsafe, evacuate the area and call your institution's emergency number and EH&S department.[9]
Handling Small Spills (< 1 Liter) If you are trained and have the proper equipment, you may clean up a small spill.
-
Ensure Safety: Eliminate all ignition sources and ensure adequate ventilation (fume hood).[2] Do not attempt to clean up a spill outside of a fume hood without proper respiratory protection.
-
Contain: Use a chemical spill kit to confine the spill with absorbent material like vermiculite, dry sand, or specialized pads.[2][9]
-
Absorb: Apply absorbent material over the spill.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous solid waste.[2][13]
-
Package and Label: Seal the container, label it as "this compound Spill Debris," and arrange for disposal.[9]
Handling Large Spills (> 1 Liter) A spill of this magnitude is a major emergency.
-
Evacuate: Immediately evacuate the laboratory, closing doors behind you to contain vapors.[9]
-
Report: From a safe location, call 911 and your institution's EH&S emergency line.[9]
-
Isolate: Prevent others from entering the contaminated area.[9]
-
Do Not Attempt Cleanup: Allow the professional hazmat response team to manage the cleanup.[14]
Data Summary for Quick Reference
| Parameter | Value / Guideline | Source(s) |
| Chemical State | Colorless, oily liquid | [3] |
| Primary Hazards | Flammable, Reactive (Polymerization), Irritant, Potential Carcinogen | [1][2][4] |
| OSHA PEL (8-hr TWA) | 100 ppm | [2][5] |
| NIOSH REL (10-hr TWA) | 50 ppm | [2] |
| ACGIH TLV (8-hr TWA) | 20 ppm | [2] |
| Recommended Storage Temp | 2 - 8 °C | [1][9] |
| Required Engineering Control | Chemical Fume Hood | [1][9] |
| Compatible Glove Materials | Viton/butyl, Polyvinyl alcohol (PVA), Laminate film | [2][9] |
| Spill Classification | Large Spill: > 1 Liter | [9] |
This compound Disposal Workflow Diagram
This diagram outlines the decision-making process for handling this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Styrene
Styrene, an essential monomer in the production of numerous polymers, is a common reagent in research and development laboratories. However, its utility is matched by its potential health hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety that protects you and your colleagues.
Understanding the Hazard: Why this compound Demands Respect
This compound is a volatile, colorless, oily liquid with a sweet smell at low concentrations. It can enter the body through inhalation of its vapors or by absorption through the skin. Understanding the risks associated with both short-term (acute) and long-term (chronic) exposure is fundamental to appreciating the necessity of stringent PPE protocols.
Acute Health Effects: Immediate or short-term exposure to this compound can lead to irritation of the eyes, skin, and respiratory tract.[1][2] High concentrations of this compound vapor can depress the central nervous system (CNS), causing symptoms such as headaches, dizziness, fatigue, and a feeling of intoxication.[1][3]
Chronic Health Effects: Repeated or prolonged exposure to this compound presents more severe health risks. The central nervous system is a primary target, with potential effects including impaired memory, difficulty concentrating, and hearing loss.[4][5][6] The National Toxicology Program (NTP) has classified this compound as "reasonably anticipated to be a human carcinogen".[2]
The First Line of Defense: Engineering and Administrative Controls
Before resorting to PPE, always prioritize engineering and administrative controls to minimize this compound exposure. PPE should be considered the last line of defense.
-
Engineering Controls: The most effective control is to handle this compound in a properly functioning chemical fume hood.[7] This captures vapors at the source, preventing them from entering your breathing zone.
-
Administrative Controls: Limit the quantity of this compound used and the duration of exposure. Ensure all personnel are trained on the hazards of this compound and the proper safety procedures.
Selecting Your Armor: A Detailed Guide to this compound PPE
The selection of appropriate PPE is a critical decision-making process that depends on the specific task, the potential for exposure, and the concentration of this compound being handled.
Hand Protection: Beyond the Latex Glove
Frequent or prolonged skin contact with this compound can cause dermatitis by removing the natural protective oils from your skin. Therefore, selecting the right gloves is crucial. Not all glove materials offer the same level of protection. The key performance metric is the breakthrough time , which is the time it takes for the chemical to permeate the glove material.
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation |
| Viton® | >480 | Excellent | Recommended for prolonged contact |
| Silver Shield®/4H® | >480 | Excellent | Recommended for prolonged contact |
| Polyvinyl Alcohol (PVA) | >480 | Good | Recommended, but be aware that PVA is water-soluble |
| Butyl Rubber | 10-30 | Not Rated | Not recommended for prolonged contact |
| Nitrile | <10 | Not Rated | Not recommended |
| Neoprene | <10 | Not Rated | Not recommended |
| Natural Rubber/Latex | <10 | Not Rated | Not recommended |
Data synthesized from various chemical resistance charts.[1][8][9][10][11][12]
Procedural Steps for Glove Selection and Use:
-
Consult the SDS and Glove Manufacturer's Chart: Always refer to the Safety Data Sheet (SDS) for the specific this compound product and the glove manufacturer's chemical resistance guide to confirm compatibility.[7][9]
-
Inspect Before Use: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[7][9]
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Proper Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out.
-
Immediate Disposal: Dispose of contaminated gloves as hazardous waste.[13] Do not reuse disposable gloves.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection: Shielding from Splashes and Vapors
This compound and its vapors can cause eye irritation.[1][5] In the event of a splash, liquid this compound can cause more significant eye damage.
Minimum Requirements:
-
Chemical Splash Goggles: For any handling of liquid this compound, chemical splash goggles that meet the ANSI/ISEA Z87.1 standard are mandatory.[14][15][16][17] Look for the "D3" marking, which indicates protection from splashes and droplets.[14][18]
Enhanced Protection:
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[1][18][19] A face shield provides a secondary layer of protection for the entire face.
Contact Lenses: It is highly recommended not to wear contact lenses when working with this compound, as they can trap vapors and liquids against the eye.[19]
Respiratory Protection: A Risk-Based Approach
When engineering controls cannot maintain this compound vapor concentrations below established exposure limits, respiratory protection is required.[19] The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for this compound at 100 ppm averaged over an 8-hour work shift.[1] The National Institute for Occupational Safety and Health (NIOSH) recommends a lower exposure limit (REL) of 50 ppm over a 10-hour work shift.[1]
Decision-Making for Respirator Selection:
Caption: PPE selection workflow based on exposure risk.
Types of Respirators:
-
Air-Purifying Respirator (APR): For concentrations not exceeding 700 ppm, a NIOSH-approved respirator with organic vapor cartridges is appropriate.[20] A full-facepiece APR provides a higher protection factor and also offers eye protection.[19]
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): In situations with unknown concentrations, or during emergencies, a positive-pressure supplied-air respirator or SCBA is required.[19][20]
The Critical Importance of a Respirator Fit Test: An improper fit renders a respirator ineffective. OSHA's Respiratory Protection Standard (29 CFR 1910.134) mandates that all users of tight-fitting respirators undergo a fit test prior to initial use, and annually thereafter.[1]
Qualitative Fit Test (QLFT) Procedure (Pass/Fail): This test relies on the user's ability to detect a test agent (e.g., saccharin or Bitrex®) via taste.[21][22]
-
Sensitivity Test: The user, without wearing the respirator, is exposed to a nebulized threshold check solution to ensure they can detect the test agent.[23]
-
Respirator Donning: The user puts on the respirator and performs a user seal check.
-
Fit Test: A hood is placed over the user's head, and the fit test solution is sprayed inside.[24]
-
Exercises: The user performs a series of seven exercises for one minute each: normal breathing, deep breathing, turning head side to side, moving head up and down, talking, bending over, and normal breathing again.[24]
-
Evaluation: If the user can taste the solution at any point, the fit is inadequate, and a different respirator must be selected and tested.[24]
Protective Clothing
For tasks with a high potential for splashing or contamination, additional protective clothing is necessary.
-
Lab Coat: A standard lab coat should be worn for all laboratory work.
-
Chemical-Resistant Apron or Suit: For larger quantities or splash-prone operations, a chemical-resistant apron or suit made of materials like Tychem® is recommended.[1]
Operational Plan: Donning, Doffing, and Disposal
A strict, step-by-step procedure for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing (e.g., suit or apron)
-
Respirator
-
Goggles/Face Shield
-
Gloves (cuffs of gloves should go over the sleeves of the lab coat or suit)
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using the inside-out method described earlier.
-
Protective Clothing: Remove by turning it inside out, avoiding contact with the exterior.
-
Goggles/Face Shield: Handle by the headband or straps.
-
Respirator: Remove by handling the straps.
-
Hand Hygiene: Wash hands immediately and thoroughly.
Disposal of Contaminated PPE: PPE contaminated with this compound must be treated as hazardous waste.[13]
-
Segregation: Place all contaminated PPE in a designated, leak-proof container or bag.[13]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contents (e.g., "this compound-contaminated gloves").[13]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[13] Never dispose of contaminated PPE in the regular trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][7] Seek immediate medical attention.
-
Skin Contact: Quickly remove contaminated clothing and wash the affected skin area with large amounts of soap and water.[1]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills (<1 L), trained personnel with appropriate PPE may clean it up using an absorbent material.[7] For larger spills, evacuate and contact your institution's environmental health and safety department.
By adhering to these rigorous, evidence-based protocols, you can handle this compound with the confidence that you are protected. This guide serves as a foundation; always consult your institution's specific safety policies and the chemical's Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
